Bis-TBDMS-trans-calcipotriol
Description
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Properties
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Bis-TBDMS-trans-calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Protection of a Potent Vitamin D Analog
Calcipotriol, a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to bind to the vitamin D receptor (VDR), thereby modulating gene transcription involved in cell proliferation and differentiation.[1] In the multi-step synthesis of complex calcipotriol derivatives and related compounds, strategic protection of its reactive hydroxyl groups is paramount to prevent unwanted side reactions and ensure regioselectivity. This guide delves into the structure of a key protected intermediate, Bis-TBDMS-trans-calcipotriol, providing a comprehensive overview for professionals in drug development and chemical synthesis.
The Molecular Architecture of this compound
This compound is a derivative of calcipotriol where two of its three hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers. This protection strategy is crucial for synthetic manipulations of the remaining unprotected hydroxyl group or other parts of the molecule.
Core Structure: Calcipotriol
The foundational structure is calcipotriol, a triol with the chemical formula C₂₇H₄₀O₃.[2] It possesses three hydroxyl (-OH) groups at positions 1, 3, and 24.[1] The hydroxyls at positions 1 and 3 are secondary and are located on the A-ring (the cyclohexane ring), while the hydroxyl at position 24 is a tertiary alcohol situated on the side chain.
The Protecting Groups: Tert-butyldimethylsilyl (TBDMS)
The TBDMS group, with its bulky tert-butyl substituent, is a robust protecting group for alcohols, offering significant steric hindrance that shields the oxygen atom from nucleophilic attack and acidic conditions. Its stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyls.
Structural Elucidation of this compound
The systematic IUPAC name for this compound is (E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol.[2] This nomenclature definitively indicates that the TBDMS groups are attached to the oxygen atoms at the 3rd and 5th positions of the methylidenecyclohexylidene ring system, which correspond to the 1st and 3rd positions of the A-ring in the parent calcipotriol structure. This selective protection leaves the tertiary hydroxyl group at position 24 available for further chemical modification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112849-27-1 | [3][4] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [3][4] |
| Molecular Weight | 641.13 g/mol | [4] |
| Appearance | Clear Oil or Off-white Powder | [3][5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |
Visualizing the Structure
Caption: Molecular structure of this compound.
Synthesis and Methodologies
The synthesis of this compound involves the selective protection of the two secondary hydroxyl groups at positions 1 and 3 of calcipotriol, while leaving the tertiary hydroxyl group at position 24 unreacted. This selectivity is typically achieved due to the greater steric hindrance around the tertiary alcohol.
General Experimental Protocol for Silylation
Step-by-Step Methodology:
-
Dissolution: Calcipotriol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Base: A suitable base, typically imidazole or triethylamine, is added to the solution. The base acts as a proton scavenger for the hydrochloric acid generated during the reaction and can also catalyze the reaction.
-
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMS-Cl) is added to the reaction mixture, usually in a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete protection of both secondary hydroxyl groups. The reaction is typically carried out at room temperature or slightly below.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (calcipotriol) is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl ethers are susceptible to hydrolysis, so the exclusion of water is critical for achieving high yields.
-
Aprotic Solvent: Aprotic solvents like DCM and DMF are used because they do not have acidic protons that can interfere with the reaction.
-
Choice of Base: Imidazole is often preferred as it can act as a nucleophilic catalyst, accelerating the silylation reaction.
-
Stoichiometry of Silylating Agent: A slight excess of TBDMS-Cl is used to drive the reaction to completion and ensure both secondary hydroxyls are protected.
-
Purification: Column chromatography is a standard and effective method for separating the desired bis-silylated product from any mono-silylated byproducts and unreacted starting material.
Analytical Characterization
While specific spectral data for this compound is not widely published, the structure can be unequivocally confirmed using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the TBDMS groups, including a singlet at around 0.0 ppm for the six methyl protons on the silicon atom and another singlet at approximately 0.9 ppm for the nine protons of the tert-butyl group. The disappearance of the signals corresponding to the hydroxyl protons at positions 1 and 3, and the upfield shift of the protons on the carbons bearing the newly formed silyl ethers, would confirm the successful protection.
-
¹³C NMR: The carbon NMR spectrum would show new signals corresponding to the carbons of the TBDMS groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₃₉H₆₈O₃Si₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern could also provide structural information.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of novel vitamin D analogs. By protecting the hydroxyl groups on the A-ring, chemists can selectively perform reactions on the side chain, including modifications to the tertiary alcohol at position 24 or the double bonds. These modifications are aimed at developing new therapeutic agents with improved efficacy, better side-effect profiles, or different pharmacological properties for the treatment of psoriasis and other conditions.
Conclusion
The structure of this compound represents a strategic application of protecting group chemistry in the synthesis of complex pharmaceutical molecules. The selective protection of the 1,3-diol system of calcipotriol with robust TBDMS groups enables a wide range of synthetic transformations, paving the way for the development of next-generation vitamin D analogs. A thorough understanding of its structure and the principles behind its synthesis is essential for researchers and scientists working in the field of medicinal chemistry and drug development.
References
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PubChem. (n.d.). Calcipotriol. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Retrieved from [Link]
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Taizhou Crene Biotechnology Co., Ltd. (n.d.). This compound cas 112849-27-1. Retrieved from [Link]
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Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]
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The Architect of Epidermal Homeostasis: A Technical Guide to the Mechanism of Action of Calcipotriol and its Protected Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a deep dive into the molecular mechanisms underpinning the therapeutic efficacy of calcipotriol and its protected analogs in hyperproliferative skin disorders, with a primary focus on psoriasis. As a senior application scientist, the following content is structured to deliver not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.
Introduction: Calcipotriol as a Keystone in Psoriasis Management
Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation and aberrant differentiation of keratinocytes, driven by a complex interplay of genetic and immunological factors.[1] Calcipotriol, a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a cornerstone of topical therapy for this condition.[2] Its therapeutic success lies in its ability to normalize the pathological processes in the psoriatic epidermis with a favorable safety profile, primarily due to its significantly lower impact on systemic calcium metabolism compared to its natural counterpart.[2][3] The term "protected analogs" in the context of this guide refers to two key concepts: firstly, synthetic vitamin D3 analogs such as tacalcitol and maxacalcitol, which possess structural modifications that alter their pharmacokinetic and pharmacodynamic properties, and secondly, advanced formulations designed to enhance the chemical stability and delivery of calcipotriol.[4][5][6]
The Central Axis: The Vitamin D Receptor (VDR) and Genomic Signaling
The primary mechanism of action for calcipotriol and its analogs is mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[7]
Ligand Binding and Heterodimerization
Upon entering the keratinocyte, calcipotriol binds to the cytosolic VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR).[4] This VDR-RXR heterodimer is the transcriptionally active complex.
Gene Regulation via Vitamin D Response Elements (VDREs)
The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This genomic pathway is the principal driver of the therapeutic effects of calcipotriol.
The Triad of Therapeutic Effects
The genomic signaling cascade initiated by calcipotriol culminates in a triad of effects that collectively address the pathophysiology of psoriasis.
Inhibition of Keratinocyte Proliferation
Psoriasis is defined by uncontrolled keratinocyte proliferation.[1] Calcipotriol effectively curtails this by:
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Downregulating pro-proliferative genes: It inhibits the expression of genes that drive cell cycle progression.
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Inducing cell cycle arrest: It promotes the expression of cell cycle inhibitors, halting the rapid division of keratinocytes.
Promotion of Keratinocyte Differentiation
In psoriatic lesions, keratinocytes fail to differentiate properly, leading to the characteristic scaly plaques. Calcipotriol normalizes this process by:
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Upregulating differentiation markers: It enhances the expression of key proteins involved in the formation of a healthy stratum corneum, such as involucrin and filaggrin.[8] This restores the skin's barrier function.
Immunomodulation: Quelling the Inflammatory Cascade
The inflammatory component of psoriasis is a critical therapeutic target. Calcipotriol exerts its immunomodulatory effects by:
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Inhibiting T-cell proliferation and activation: It directly suppresses the activity of T-cells, which are key drivers of the psoriatic inflammatory response.[6]
-
Shifting the cytokine profile: It inhibits the production of pro-inflammatory cytokines associated with the Th1 and Th17 pathways, such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), while promoting the expression of anti-inflammatory cytokines.[6]
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Modulating dendritic cell function: It hinders the maturation and function of dendritic cells, which are crucial for initiating the adaptive immune response in psoriasis.[6]
Beyond the Genome: Non-Genomic Actions
While the genomic pathway is predominant, evidence suggests that calcipotriol may also exert rapid, non-genomic effects. These are initiated by the binding of calcipotriol to a putative membrane-bound VDR, leading to the activation of intracellular signaling cascades, such as those involving protein kinase C and MAP kinases.[7] These pathways can influence ion channel activity and other cellular processes, contributing to the overall therapeutic effect, although their precise role in psoriasis treatment is still under investigation.
A Comparative Look at Protected Analogs: Tacalcitol and Maxacalcitol
Tacalcitol and maxacalcitol are synthetic vitamin D3 analogs developed to optimize the therapeutic window of vitamin D-based therapies.[4][5]
-
Tacalcitol (1α,24-dihydroxyvitamin D3): This analog exhibits a strong affinity for the VDR and effectively inhibits keratinocyte proliferation and promotes differentiation.[4][9] Some studies suggest it may have a more favorable local tolerance profile compared to calcipotriol.[9]
-
Maxacalcitol (22-oxacalcitriol): Maxacalcitol also binds with high affinity to the VDR and is a potent inhibitor of keratinocyte proliferation and a modulator of inflammation.[5][10] It has been shown to be effective in treating psoriasis and other hyperproliferative skin conditions.[11]
| Analog | Key Structural Modification | VDR Binding Affinity | Key Therapeutic Characteristics |
| Calcipotriol | Cyclopropyl group in the side chain | High | Well-established efficacy and safety profile.[2] |
| Tacalcitol | Hydroxyl group at C24 | High | Effective in inhibiting proliferation and promoting differentiation; may have better local tolerance.[4][9] |
| Maxacalcitol | Oxygen atom at C22 (oxa-analog) | High | Potent inhibitor of keratinocyte proliferation and inflammation.[5][10] |
The "Protection" Paradigm: Enhancing Stability and Delivery
The chemical instability of calcipotriol, particularly in acidic environments and in the presence of certain other active ingredients like corticosteroids, presents a formulation challenge.[12] "Protected" formulations have been developed to overcome this:
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Non-aqueous vehicles: Formulations using non-aqueous vehicles, such as ointments and gels, can improve the stability of calcipotriol when combined with corticosteroids like betamethasone, which are stable at a lower pH.[12]
-
Novel delivery systems: Advanced delivery systems, such as Polyaphron Dispersions (PAD), encapsulate the active ingredients, protecting them from degradation and enhancing their penetration into the skin.[6] Emulsions using bacterial exopolysaccharides have also shown promise in improving the stability and sustained release of calcipotriol.[13]
Experimental Protocols for Mechanistic Elucidation
The following are foundational, step-by-step protocols for investigating the mechanism of action of calcipotriol and its analogs.
VDR Competitive Binding Assay
This assay quantifies the affinity of a test compound for the VDR.
Methodology:
-
Prepare VDR source: Utilize recombinant human VDR or nuclear extracts from keratinocytes.
-
Radioligand: Use a tritiated high-affinity VDR ligand, such as [3H]-calcitriol.
-
Incubation: Incubate a fixed concentration of the radioligand and VDR source with increasing concentrations of the unlabeled test compound (e.g., calcipotriol, tacalcitol, or maxacalcitol).
-
Separation of bound and free ligand: Employ a method such as hydroxylapatite precipitation or size exclusion chromatography to separate the VDR-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the equilibrium dissociation constant (Ki) to ascertain the binding affinity.[14][15]
VDR-Mediated Reporter Gene Assay
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human keratinocytes (e.g., HaCaT) or a cell line engineered to express the VDR.
-
Transfection: Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
Treatment: Treat the transfected cells with varying concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[16][17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Keratinocyte Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed keratinocytes (e.g., HaCaT or primary human keratinocytes) in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[18][19]
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to an untreated control.
Analysis of Keratinocyte Differentiation Markers (Western Blot)
This technique is used to detect and quantify the expression of specific proteins, such as involucrin and filaggrin.
Methodology:
-
Cell Culture and Treatment: Culture keratinocytes and treat them with the test compound to induce differentiation.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the differentiation marker of interest (e.g., anti-involucrin or anti-filaggrin).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20][21][22]
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Analysis of Cytokine Production from Activated T-cells (ELISA)
This assay measures the concentration of specific cytokines secreted by T-cells.
Methodology:
-
T-cell Isolation and Activation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) and activate them in vitro using stimuli such as anti-CD3 and anti-CD28 antibodies.
-
Treatment: Culture the activated T-cells in the presence of varying concentrations of the test compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-2, IL-17, IFN-γ). This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine and use it to determine the concentration of the cytokine in the experimental samples.
Conclusion: A Multi-faceted Approach to Epidermal Regulation
The mechanism of action of calcipotriol and its protected analogs is a testament to the intricate regulation of cutaneous biology. By hijacking the endogenous vitamin D signaling pathway, these compounds orchestrate a multi-pronged attack on the pathological hallmarks of psoriasis. They not only normalize keratinocyte behavior but also quell the underlying inflammation. Understanding these detailed mechanisms is paramount for the rational design of novel, even more effective and safer therapies for psoriasis and other hyperproliferative and inflammatory skin diseases. The experimental protocols outlined herein provide a robust framework for the continued exploration and characterization of these and future dermatological therapeutics.
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Peters DC, Balfour JA. Tacalcitol. A review of its pharmacology and therapeutic use in the management of psoriasis. Drugs. 1997 Aug;54(2):265-71; discussion 272. [Link]
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Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris. Molecules. 2019 Dec 20;25(1):E2. [Link]
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Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment. Journal of Clinical Medicine. 2021 Nov 28;10(23):5693. [Link]
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Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences. 2020 Sep 25;21(19):7089. [Link]
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Vitamin D Receptor Is Required for Proliferation, Migration, and Differentiation of Epidermal Stem Cells and Progeny During Cutaneous Wound Repair. Journal of Investigative Dermatology. 2015 Jul;135(7):1867-1877. [Link]
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An In-depth Technical Guide to the Strategic Role of the TBDMS Protecting Group in Vitamin D Synthesis
Abstract
The chemical synthesis of vitamin D and its potent analogues, such as Calcitriol, represents a significant challenge in medicinal chemistry due to the molecule's complex structure and the presence of multiple reactive hydroxyl groups.[1][2] Efficient multi-step synthesis mandates a robust strategy for the selective protection and deprotection of these functional groups.[3] Among the arsenal of available protecting groups, the tert-butyldimethylsilyl (TBDMS) group has emerged as an indispensable tool, prized for its unique balance of stability and selective reactivity. This technical guide provides an in-depth analysis of the TBDMS group's core properties, its strategic application in convergent vitamin D synthesis, and detailed, field-proven protocols for its implementation. We will explore the causality behind its selection, its role in enabling key bond-forming reactions, and the precise conditions for its quantitative removal, offering researchers and drug development professionals a comprehensive resource for leveraging this critical technology.
The Imperative for Hydroxyl Protection in Vitamin D Synthesis
The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), and its analogues are characterized by hydroxyl groups at key positions (e.g., C1, C3, and C25) that are crucial for biological activity.[1][4] However, during synthesis, these nucleophilic and mildly acidic hydroxyls can interfere with a wide range of requisite chemical transformations, including organometallic additions (e.g., Grignard reactions), oxidations, and olefications.[5] To prevent unwanted side reactions and ensure the regioselective modification of the molecular scaffold, these groups must be temporarily "masked" or protected.
The ideal protecting group for a complex synthesis must exhibit:
-
Ease of Introduction: High-yielding reaction under mild conditions.
-
Robust Stability: Inertness to a broad spectrum of subsequent reaction conditions.
-
Orthogonality: The ability to be selectively removed without disturbing other protecting groups or sensitive functionalities within the molecule.[6]
-
High-Yielding Cleavage: Facile and clean removal under specific, non-destructive conditions.
The tert-butyldimethylsilyl (TBDMS) ether fulfills these criteria exceptionally well, establishing it as a cornerstone of modern vitamin D synthesis.[6]
Core Properties and Advantages of the TBDMS Group
The TBDMS group is a silyl ether formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). Its utility stems directly from its structure, particularly the steric hindrance imparted by the bulky tert-butyl substituent.[7][8]
A Tale of Steric Hindrance: TBDMS vs. TMS
The fundamental difference between TBDMS and its simpler analogue, trimethylsilyl (TMS), is steric bulk.[7] The three methyl groups of TMS offer minimal hindrance, making TMS ethers easy to form but also highly susceptible to hydrolysis, often not surviving aqueous workups or chromatography.[9] The TBDMS group, with its large tert-butyl moiety, sterically shields the silicon-oxygen bond from the approach of nucleophiles or acid, dramatically enhancing its stability.[7][8]
Table 1: Physicochemical Properties of Common Silylating Agents
| Property | Trimethylsilyl Chloride (TMSCl) | Tert-butyldimethylsilyl Chloride (TBDMSCl) |
|---|---|---|
| Molecular Formula | C₃H₉ClSi | C₆H₁₅ClSi |
| Molecular Weight | 108.64 g/mol | 150.72 g/mol [7] |
| Appearance | Colorless liquid | White solid[7] |
| Boiling Point | 57 °C | 124-126 °C |
| Melting Point | -40 °C | 86-89 °C[7] |
Quantitative Stability and Synthetic Orthogonality
The enhanced stability of TBDMS ethers is not merely qualitative. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[7][8] This differential stability is the foundation of orthogonal protection strategies, where a labile TMS group can be cleaved under mild acidic conditions while a robust TBDMS group on the same molecule remains intact.[7]
Table 2: Relative Rates of Hydrolysis for Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
|---|---|---|
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (Tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[7]
This stability hierarchy allows the synthetic chemist to design complex sequences where different hydroxyls are unmasked at specific stages of the synthesis. For instance, a primary alcohol might be protected with TBDMS while a more sterically hindered or less reactive secondary alcohol is protected with the even more robust TBDPS group.[6][10]
Mechanism and Implementation: Protection and Deprotection Workflows
A key to the trustworthiness of the TBDMS group is its predictable and high-yielding reactivity under well-established conditions.
Protection of Alcohols
The standard protocol for forming a TBDMS ether involves reacting the alcohol with TBDMSCl in an aprotic solvent like dimethylformamide (DMF), using imidazole as a base and catalyst.[11] While stronger bases can be used, imidazole is uniquely effective. It reacts with TBDMSCl to form the highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. This intermediate readily silylates the alcohol, and the regenerated imidazole is then free to continue the catalytic cycle.[11]
Caption: Mechanism of TBDMS protection catalyzed by imidazole.
Deprotection of TBDMS Ethers
The selective cleavage of the TBDMS group is most famously achieved using a source of fluoride ions, typically tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5][11][12] The efficacy of this method is driven by the exceptionally high strength of the silicon-fluoride (Si-F) bond, which has a bond energy of approximately 142 kcal/mol. The formation of this highly stable bond provides a powerful thermodynamic driving force for the reaction, allowing for rapid and clean cleavage under mild, neutral conditions.[9][11]
Caption: Fluoride-mediated deprotection of a TBDMS ether.
While fluoride is the most common method, TBDMS ethers can also be cleaved under acidic conditions (e.g., acetic acid/water or catalytic HCl in methanol), although these conditions are less mild and may not be suitable for acid-sensitive substrates.[7][11]
Strategic Application in a Convergent Vitamin D Synthesis
Modern syntheses of vitamin D analogues are typically convergent, meaning the A-ring and the CD-ring/side-chain portions of the molecule are synthesized separately and then coupled together in a late-stage key reaction.[1][4] The TBDMS group is instrumental throughout this process.
A representative workflow is as follows:
-
Starting Material Protection: The synthesis often begins with a readily available steroid or vitamin D₂ precursor. The C3-hydroxyl group is protected as a TBDMS ether to shield it from subsequent reactions.[4][13]
-
Fragment Synthesis:
-
CD-Ring/Side-Chain: With the C3-OH protected, the side chain of the precursor can be cleaved (e.g., via ozonolysis) and rebuilt to introduce desired functionality, such as the C25-hydroxyl.[4] The TBDMS group is stable to these oxidative and subsequent reductive or organometallic steps.
-
A-Ring: The A-ring fragment, often a phosphine oxide for use in a Wittig-Horner reaction, is synthesized separately, also employing protecting groups as needed.[1][4]
-
-
Key Coupling Reaction: The protected A-ring and CD-ring fragments are coupled, typically via a Wittig-Horner or Julia olefination, to construct the full carbon skeleton and the characteristic triene system of vitamin D.[1][4][14] The TBDMS group is inert to the strong basic conditions (e.g., n-BuLi) used in these reactions.
-
Final Deprotection: In the final step of the synthesis, the TBDMS protecting group(s) are removed, typically with TBAF, to unveil the free hydroxyls and yield the final vitamin D analogue.[1][4]
Caption: General workflow for convergent vitamin D synthesis.
Self-Validating Experimental Protocols
The following protocols are representative of the standard, field-proven methodologies for the protection and deprotection of hydroxyls using TBDMS chemistry.
Protocol 1: TBDMS Protection of a Secondary Alcohol
Objective: To protect a hydroxyl group in a vitamin D precursor using TBDMSCl and imidazole.
Materials:
-
Vitamin D precursor (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.5 eq) portion-wise to the solution. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Upon completion, carefully pour the reaction mixture into an equal volume of water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.[7][8]
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove residual DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether to reveal the free alcohol using TBAF.
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[7]
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.[7]
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude alcohol product by flash column chromatography if necessary.
Conclusion
The tert-butyldimethylsilyl (TBDMS) protecting group is far more than a simple synthetic accessory; it is a strategic enabler in the complex, multi-step synthesis of vitamin D and its analogues.[6][8] Its superior stability compared to simpler silyl ethers provides the necessary robustness to withstand a wide array of synthetic transformations, while its clean and selective cleavage via fluoride ions offers the precision required in the final stages of synthesis.[7][11] By understanding the physicochemical principles that govern its stability and reactivity, and by employing validated, robust protocols, researchers in drug discovery and development can confidently navigate the intricate synthetic pathways to these vital therapeutic agents. The judicious application of TBDMS protection is, and will continue to be, a critical factor in the successful laboratory and industrial-scale production of vitamin D compounds.
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Recent Developments Towards the Synthesis of Vitamin D Metabolites. ANTICANCER RESEARCH 40: 519-525 (2020). Available at: [Link]
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Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. In Vivo. Available at: [Link]
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Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]
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Protection of alcohols (video). Khan Academy. Available at: [Link]
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Development of Efficient Chemical Syntheses of Vitamin D Degradation Products (PDF). In Vivo. Available at: [Link]
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Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol. ACS Omega. Available at: [Link]
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Alcohol Protecting Groups. University of Windsor. Available at: [Link]
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A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available at: [Link]
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Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
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Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available at: [Link]
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Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available at: [Link]
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Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS. Available at: [Link]
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Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Semantic Scholar. Available at: [Link]
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Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Molecules. Available at: [Link]
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Synthesis and biological evaluation of calcioic acid. NIH National Center for Biotechnology Information. Available at: [Link]
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A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. ResearchGate. Available at: [Link]
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TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]
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Process for producing vitamin D3 derivatives. European Patent Office. Available at: [Link]
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The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. MDPI. Available at: [Link]
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Creative synthesis of novel vitamin D analogs for health and disease. Keio University. Available at: [Link]
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Synthesis of vitamin D3 analogues with A-ring modifications to directly measure vitamin D levels in biological samples. PubMed. Available at: [Link]
-
How do protective groups aid in multi-step syntheses?. TutorChase. Available at: [Link]
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The Strategic Application of Bis-TBDMS-trans-calcipotriol in Convergent Calcipotriol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Calcipotriol
Calcipotriol, a potent synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy stems from its ability to modulate cell proliferation and differentiation, though with significantly less impact on systemic calcium levels compared to the natural hormone.[3] The chemical architecture of calcipotriol, featuring a flexible triene system and a stereochemically rich side chain, presents a formidable synthetic challenge. Modern synthetic strategies have largely adopted a convergent approach, wherein the A-ring and the CD-ring/side-chain fragments are constructed independently and coupled at a late stage.[1][2][4][5] This methodology offers greater flexibility and efficiency over linear syntheses.
Within this convergent framework, the judicious use of protecting groups is paramount to ensure the chemo- and stereoselectivity of the synthetic route. This guide focuses on a critical synthetic intermediate, Bis-TBDMS-trans-calcipotriol , providing an in-depth examination of its synthesis, characterization, and strategic role in the total synthesis of calcipotriol.
The Cornerstone Intermediate: this compound
This compound (CAS 112849-27-1) is the di-silylated form of the immediate precursor to calcipotriol, where the hydroxyl groups at the C1 and C3 positions of the A-ring are protected as tert-butyldimethylsilyl (TBDMS) ethers.[6][7] The TBDMS group is favored in complex syntheses due to its steric bulk, which imparts stability across a wide range of reaction conditions, yet allows for mild and selective removal.[8][9]
The "trans" designation in the nomenclature refers to the E-geometry of the C22-C23 double bond in the side chain, a critical structural feature for the biological activity of calcipotriol.[3]
Synthetic Workflow: From Precursors to Calcipotriol
The synthesis of calcipotriol via the this compound intermediate can be conceptualized as a three-phase process:
-
Convergent Assembly : The synthesis of the A-ring and the CD-ring/side-chain fragments.
-
Protection and Coupling : The silylation of the A-ring precursor followed by coupling with the CD-ring fragment to yield the protected triol, which is then elaborated to this compound.
-
Deprotection : The final removal of the TBDMS groups to furnish calcipotriol.
Caption: A high-level overview of the convergent synthetic strategy for calcipotriol, highlighting the central role of the Bis-TBDMS protected intermediate.
Phase 1: Synthesis of the Precursor to this compound
The immediate precursor to this compound is the triol formed after the coupling of the A-ring and CD-ring fragments and subsequent side-chain elaboration. A key convergent synthesis described in the literature involves the coupling of a phosphine oxide derivative of the A-ring with a ketone representing the CD-ring and side chain. This is followed by further modifications to establish the full side chain of calcipotriol.
Phase 2: Synthesis and Purification of this compound
The protection of the diol precursor is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations and to facilitate purification.
Experimental Protocol: Silylation of the Calcipotriol Precursor
Objective: To protect the C1 and C3 hydroxyl groups of the calcipotriol precursor as TBDMS ethers.
Materials:
-
Calcipotriol precursor triol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the calcipotriene triol (1 equivalent) in anhydrous DMF, add imidazole (5 equivalents).
-
Stir the solution at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (2.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Causality of Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the hydroxyl groups, and also as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Excess Reagents: An excess of imidazole and TBDMS-Cl is used to drive the reaction to completion.
Purification of this compound
The crude product is typically purified by flash column chromatography on silica gel.
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
The less polar nature of the TBDMS ethers compared to the precursor triol allows for efficient separation from any remaining starting material and mono-silylated byproducts.
Characterization of this compound
The identity and purity of the synthesized intermediate are confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Appearance of new signals in the upfield region (around 0.0 ppm and 0.9 ppm) corresponding to the methyl and tert-butyl protons of the TBDMS groups. |
| ¹³C NMR | Structural confirmation | Appearance of new signals corresponding to the carbons of the TBDMS groups. |
| Mass Spec | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the calculated mass of this compound (C₃₉H₆₈O₃Si₂), which has a molecular weight of approximately 641.1 g/mol .[7][10] |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Phase 3: Deprotection to Yield Calcipotriol
The final step in the synthesis is the removal of the TBDMS protecting groups to unveil the C1 and C3 hydroxyls of calcipotriol.
Experimental Protocol: Deprotection of this compound
Objective: To selectively cleave the TBDMS ethers to yield calcipotriol.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
To this solution, add TBAF (1 M in THF, 2.5 equivalents) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude calcipotriol by flash column chromatography or preparative HPLC.
Causality of Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the Si-O bond.[11][12][13][14][15]
-
THF: A suitable solvent that dissolves both the silyl ether and the TBAF reagent.
-
Aqueous Workup: Necessary to remove the TBAF salts and other water-soluble byproducts.
Caption: A simplified representation of the TBAF-mediated deprotection of this compound to yield the final product, calcipotriol.
Conclusion: A Pivotal Intermediate for Efficient Synthesis
This compound is a crucial, well-defined intermediate in the convergent synthesis of calcipotriol. The use of the TBDMS protecting group allows for the robust and scalable production of this important therapeutic agent. The protocols and rationale outlined in this guide provide a technical foundation for researchers and drug development professionals engaged in the synthesis of vitamin D analogs and other complex molecules where strategic protection and deprotection are key to success.
References
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Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]
-
Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PubMed. [Link]
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Gu, J., Rodriguez, K., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ChemRxiv. [Link]
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Gu, J., et al. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ResearchGate. [Link]
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ResearchGate. (n.d.). (A) Total synthesis of calcipotriol (7) and (B) late-stage application... ResearchGate. [Link]
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Koshikiri, H., & Sodeoka, M. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. [Link]
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Badilli, U., Amasya, G., Sen, T., & Tarimci, N. (2018). Chemical shift alterations in the 1 H-NMR spectra. ResearchGate. [Link]
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ResearchGate. (n.d.). Scheme 2. Deprotection of TBDMS protected 8. i. 2.5 eq TBAF in THF.... ResearchGate. [Link]
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Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF. Common Organic Chemistry. [Link]
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Wang, G., et al. (2016). Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris. Experimental and Therapeutic Medicine, 12(4), 2395-2399. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Vitamin D Analogs
Foreword: Beyond Bone Health—The Rationale for Vitamin D Analog Development
The story of vitamin D begins with its identification as an essential nutrient for preventing rickets, cementing its role in calcium and phosphate homeostasis.[1] The hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol), is a potent steroid hormone that orchestrates mineral balance through its actions on the intestine, bone, and parathyroid gland.[2] However, the discovery of the vitamin D receptor (VDR) in tissues unrelated to mineral metabolism unveiled a vast landscape of "non-classical" actions, including potent regulation of cellular proliferation, differentiation, and immune responses.[3][4]
This pleiotropic activity suggested immense therapeutic potential for hyperproliferative and autoimmune disorders such as psoriasis, various cancers, and secondary hyperparathyroidism.[2][3] Direct therapeutic application of natural calcitriol, however, is severely hampered by a critical side effect: hypercalcemia.[2][3][5] The pharmacological doses required to achieve antiproliferative or immunomodulatory effects invariably disrupt calcium homeostasis, leading to toxicity.[5]
This therapeutic dilemma is the fundamental driver behind the decades-long quest for novel vitamin D analogs. The central goal of this research field is to achieve a "dissociation" of effects: to design molecules that retain or enhance the desired therapeutic actions while minimizing calcemic activity.[3][6] This guide provides a technical overview of the core principles, synthetic strategies, and evaluation methodologies that underpin the discovery and development of these next-generation therapeutics. Over 3,000 analogs have been synthesized, leading to a dozen commercial medicines, demonstrating the success of this endeavor.[1][7]
The Molecular Target: Vitamin D Receptor (VDR) Signaling
All genomic actions of calcitriol and its analogs are mediated by the VDR, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[8][9] Understanding this pathway is paramount to rational drug design.
The mechanism proceeds as follows:
-
Ligand Binding: The lipophilic calcitriol molecule enters the cell and binds to the VDR, which may reside in the cytoplasm or nucleus.[10] This binding occurs with high affinity (Kd ≈ 0.1 nM) within the receptor's Ligand Binding Domain (LBD).[4]
-
Conformational Change and Heterodimerization: Ligand binding induces a critical conformational change in the VDR's LBD. This new conformation facilitates the dissociation of corepressor proteins and promotes heterodimerization with a member of the retinoid X receptor (RXR) family.[10][11]
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), typically located in the promoter regions of target genes.[4][11] The most common VDRE is a direct repeat of two hexameric sequences separated by three nucleotides (a DR3-type element).[10]
-
Transcriptional Regulation: The DNA-bound complex recruits a suite of coactivator proteins (e.g., SRC-1, DRIP) and histone acetyltransferases, which open the chromatin structure and enable the assembly of the basal transcription machinery, ultimately leading to the transcription of the target gene.[10][11]
This intricate process offers multiple points for intervention and is the basis for designing analogs with modified biological profiles.
Caption: The genomic signaling pathway of the Vitamin D Receptor (VDR).
Principles of Analog Design and Structure-Activity Relationships
The design of novel analogs is a systematic exploration of how structural modifications to the calcitriol scaffold affect its interaction with key proteins (VDR, DBP, metabolic enzymes) and, consequently, its biological activity profile. Modifications are typically focused on the side-chain, the A-ring, or the triene/CD-ring system.[12][13]
Side-Chain Modifications
The flexible side-chain is the most frequently modified part of the molecule, as these changes can profoundly influence both VDR binding and metabolic stability.
-
Rationale: The primary goal is to increase resistance to catabolism by the enzyme CYP24A1, which hydroxylates the side chain to initiate degradation. By sterically hindering or removing sites of hydroxylation, the half-life of the analog can be extended. Additionally, modifications can optimize the "fit" within the VDR's ligand-binding pocket, potentially increasing potency.
-
Key Strategies:
-
C20 Epimerization: Flipping the stereochemistry at C20 (the first carbon of the side chain) can alter the side chain's orientation, improving VDR affinity while maintaining low calcemic effects.[12][13]
-
Introduction of Double/Triple Bonds: Creating unsaturation (e.g., 16-ene, 23-ene) restricts conformational flexibility and can enhance potency.[14][15]
-
Alkylation/Fluorination: Adding methyl, ethyl, or cyclopropyl groups, or fluorine atoms (e.g., at C24, C26, C27), can block metabolic attack and increase biological activity.[16]
-
"Gemini" Analogs: The synthesis of analogs with two identical side chains at C20 has created a novel class of compounds with unique biological properties.[17]
-
A-Ring Modifications
The A-ring contains the critical 1α-hydroxyl group, essential for VDR activation. Modifications here are more subtle but can yield highly potent compounds.
-
Rationale: Changes to the A-ring can influence the orientation of the 1α-hydroxyl group, affecting VDR binding and transcriptional activity. The goal is to fine-tune this interaction for selective effects.
-
Key Strategies:
-
C2 Substitution: Introducing substituents at the C2 position has proven highly effective. 2α-substituted analogs are often more potent than their 2β counterparts.[12][13] For example, 2α-(3-hydroxypropoxy)-1α,25(OH)₂D₃ (OCT, Maxacalcitol) shows potent suppression of parathyroid hormone with reduced calcemic effects.[18]
-
19-nor Analogs: Removal of the C19-methylene group (which projects from C10) creates a more conformationally flexible molecule. 19-nor analogs, such as Paricalcitol, often exhibit significantly lower calcemic activity.[13]
-
CD-Ring and Non-Steroidal Modifications
While less common, modifications to the rigid CD-ring core or the complete replacement of the steroid scaffold represent advanced strategies.[19][20]
-
Rationale: The CD-ring serves as the structural anchor for the A-ring and the side-chain. Altering this core can fundamentally change the molecule's shape and properties. Non-steroidal mimics aim to replicate the key pharmacophoric features of calcitriol in a chemically simpler or novel scaffold.
-
Key Strategies:
-
D-Ring Expansion/Contraction: Synthesizing analogs with six-membered or four-membered D-rings.
-
Non-Steroidal Scaffolds: Development of VDR ligands based on biphenyl cores or even carborane cages that mimic the hydrophobic steroid structure.[12][13] These compounds demonstrate that the secosteroid backbone is not strictly required for VDR interaction.[13]
-
Synthetic Strategies: A Convergent Approach
The total synthesis of vitamin D analogs is a significant chemical challenge. The most prevalent and efficient strategy is a convergent synthesis, which involves the independent preparation of two complex fragments—the A-ring and the CD-ring/side-chain—followed by their coupling in a late-stage step.[1] This approach is highly modular, allowing for the facile creation of diverse analogs by simply swapping different A-ring or CD-ring synthons.[7]
Caption: A generalized workflow for the convergent synthesis of vitamin D analogs.
A cornerstone of this strategy is the Horner-Wadsworth-Emmons (HWE) olefination , which couples an A-ring phosphine oxide with a CD-ring ketone to construct the C6-C7 double bond of the triene system.[12][21] Other modern cross-coupling reactions, such as Sonogashira and Suzuki couplings, have also been employed to assemble the core structure.[1][12][13]
Biological Evaluation: A Self-Validating Screening Cascade
The development of a novel analog requires a rigorous and systematic biological evaluation process to characterize its activity profile. This process acts as a self-validating system, where data from each stage informs the decision to proceed to the next.
In Vitro Evaluation
Initial screening is performed using a battery of cell-free and cell-based assays to determine the fundamental properties of the analog.
-
VDR Binding Affinity: A competitive binding assay is used to determine the analog's affinity for the VDR relative to radiolabeled calcitriol. This provides the first indication of potential potency.[22]
-
Transcriptional Activity: Cell-based reporter gene assays are crucial. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a VDRE. The amount of light produced upon addition of the analog is directly proportional to its ability to activate the VDR-mediated transcriptional machinery.[22]
-
Cell Differentiation/Proliferation Assays: The antiproliferative and pro-differentiative effects are tested on relevant cell lines. For example, human leukemia cells (e.g., HL-60) are a classic model to assess the ability of analogs to induce differentiation.[6] Antiproliferative activity is often tested in cancer cell lines (e.g., breast, prostate, melanoma).[5]
-
Metabolic Stability: The analog is incubated with liver microsomes, which contain metabolic enzymes like CYP24A1, to determine its rate of degradation.[5][22] Analogs with longer half-lives are often desirable.
Protocol Example: VDR Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of a novel vitamin D analog for the recombinant human Vitamin D Receptor (VDR).
Materials:
-
Recombinant human VDR-LBD (Ligand Binding Domain)
-
[³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test Analog
-
Assay Buffer (e.g., TEKGD buffer: Tris-HCl, EDTA, KCl, glycerol, DTT)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
Methodology:
-
Preparation of Standard Curve: Prepare a series of dilutions of unlabeled calcitriol (e.g., from 10⁻¹² M to 10⁻⁶ M). Prepare a similar dilution series for the test analog.
-
Binding Reaction: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant VDR-LBD, and a fixed concentration of [³H]-calcitriol (e.g., 0.1 nM).
-
Competition: Add increasing concentrations of either unlabeled calcitriol (for the standard curve) or the test analog to the reaction tubes. Include a "total binding" control (no unlabeled competitor) and a "non-specific binding" control (a 1000-fold excess of unlabeled calcitriol).
-
Incubation: Incubate the tubes at 4°C for 4-6 hours to allow the binding to reach equilibrium. Causality Note: Low temperature is used to maintain protein stability and minimize degradation of the ligand and receptor.
-
Separation of Bound and Free Ligand: Add a cold dextran-coated charcoal suspension to each tube and incubate for 10 minutes on ice with vortexing. The charcoal binds the free [³H]-calcitriol. Causality Note: The dextran coating prevents the charcoal from adsorbing the larger receptor-ligand complex.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. The charcoal pellet will contain the free radioligand, while the supernatant will contain the VDR-bound radioligand.
-
Quantification: Carefully transfer a defined volume of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM versus the log of the competitor concentration. The data will form a sigmoidal dose-response curve. Determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound [³H]-calcitriol) for both the standard calcitriol and the test analog. The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Calcitriol / IC₅₀ of Test Analog) x 100%.
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to animal models to assess their real-world physiological effects.
-
Calcemic Activity: This is the most critical in vivo test. Laboratory animals, typically rats or mice, are administered varying doses of the analog.[23] Serum calcium and phosphate levels are monitored over time to determine the dose at which hypercalcemia occurs.[5][6] This establishes the therapeutic window.
-
Efficacy Models: The analog is tested in disease-specific animal models. For example:
-
Psoriasis: Topical application on models of skin inflammation.[24]
-
Cancer: Systemic administration to animals bearing tumor xenografts to measure effects on tumor growth.
-
Secondary Hyperparathyroidism: Use in rodent models of chronic kidney disease to assess the suppression of parathyroid hormone (PTH).[18]
-
Rickets Models: Genetically modified rats, such as those deficient in the Cyp27b1 gene (which produces calcitriol), can be used to evaluate an analog's efficacy in ameliorating rickets symptoms.[22][25]
-
Clinical Success Stories and Data Summary
The principles outlined above have led to the successful development of several clinically important vitamin D analogs that offer a clear therapeutic advantage over the natural hormone.
| Analog Name | Key Structural Modification(s) | Primary Therapeutic Indication | Calcemic Activity Profile | Reference |
| Calcipotriol | Cyclopropyl group on side-chain at C24, C22-C23 double bond. | Psoriasis (topical) | Very low when applied topically. | [1][18] |
| Paricalcitol | 19-nor structure, Vitamin D₂ side-chain. | Secondary Hyperparathyroidism in CKD | Significantly lower than calcitriol. | [13][18] |
| Maxacalcitol | 22-oxa (oxygen replaces carbon at C22). | Psoriasis, Secondary Hyperparathyroidism | Lower than calcitriol. | [18] |
| Doxercalciferol | 1α-hydroxyvitamin D₂ (prodrug, activated in the liver). | Secondary Hyperparathyroidism in CKD | Comparable to calcitriol after activation. | [18] |
| Falecalcitriol | Hexafluorinated at C26 and C27. | Osteoporosis, Secondary Hyperparathyroidism | Reduced metabolism leads to potent effects. | [18] |
Future Directions and Conclusion
The field of vitamin D analog research continues to evolve. Current frontiers include the development of highly specific VDR modulators, the synthesis of VDR antagonists for diseases driven by receptor over-activation, and the application of novel chemical techniques like "click chemistry" to rapidly generate large libraries of diverse analogs for screening.[26][27]
The journey from understanding the basic biology of vitamin D to the targeted synthesis of clinically effective drugs is a testament to the power of medicinal chemistry. By systematically modifying the calcitriol structure, researchers have successfully uncoupled the potent antiproliferative and immunomodulatory actions of VDR activation from the dose-limiting effects of hypercalcemia. This has provided safer and more effective treatments for a range of debilitating diseases and continues to be a promising avenue for future drug discovery.
References
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- A Genomic Perspective on Vitamin D Signaling. Anticancer Research.
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- Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Applic
- Biological evaluation of new vitamin D2 analogues. PubMed.
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A Spectroscopic Guide to Bis-TBDMS-trans-calcipotriol: In-Depth NMR, MS, and IR Analysis for Pharmaceutical Development
This technical guide provides a comprehensive analysis of the spectroscopic data for Bis-TBDMS-trans-calcipotriol, a key protected intermediate in the synthesis of the active pharmaceutical ingredient (API) calcipotriol. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure chemical identity, purity, and consistency during the manufacturing process. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this crucial compound.
Introduction: The Significance of this compound Characterization
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. Its synthesis is a multi-step process that often involves the use of protecting groups to selectively shield reactive hydroxyl functionalities. The bulky tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose, leading to the formation of this compound.
The precise characterization of this intermediate is not merely a procedural step; it is a critical control point in the overall synthetic route. Spectroscopic analysis provides a molecular fingerprint, enabling chemists to:
-
Confirm the successful installation of the TBDMS protecting groups at the intended positions.
-
Verify the integrity of the core calcipotriol structure throughout the synthetic transformations.
-
Identify and quantify any process-related impurities , ensuring the quality of the intermediate before proceeding to the final deprotection step.
-
Establish a reference standard for quality control and batch release.
This guide is structured to provide a detailed interpretation of the key spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular architecture of this compound is essential for interpreting its spectroscopic data. The structure, shown below, highlights the key functional groups and stereocenters that give rise to its unique spectral features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is complex, with numerous overlapping signals. However, key resonances can be assigned to specific protons, providing confirmation of the structure.
Table 1: Key ¹H NMR Resonances for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.0-6.4 | m | 2H | Vinylic protons (C6-H, C7-H) | The conjugated triene system of the calcipotriol core gives rise to characteristic signals in this region. |
| ~5.0-5.3 | m | 2H | Vinylic protons (C22-H, C23-H) | Protons on the side chain double bond. |
| ~4.9 & ~4.6 | br s | 1H each | Exocyclic methylene protons (C19-H) | These protons are diastereotopic and appear as two broad singlets. |
| ~4.1 | m | 1H | C1-H | Carbinol proton adjacent to the TBDMS ether on the A-ring. |
| ~3.8 | m | 1H | C3-H | Carbinol proton adjacent to the TBDMS ether on the A-ring. |
| ~0.9 | s | 18H | tert-Butyl protons of TBDMS groups | The two t-butyl groups of the TBDMS ethers are magnetically equivalent and appear as a sharp singlet. |
| ~0.1 | s | 12H | Methyl protons of TBDMS groups | The four methyl groups on the silicon atoms of the two TBDMS ethers. |
| ~0.3-0.6 | m | 4H | Cyclopropyl protons | Protons of the cyclopropyl ring in the side chain. |
Expert Interpretation: The presence of the large singlets at approximately 0.9 and 0.1 ppm, integrating to 18 and 12 protons respectively, is definitive evidence for the successful incorporation of two TBDMS protecting groups. The downfield signals in the 5.0-6.4 ppm range confirm the integrity of the conjugated triene and side-chain double bond systems. The complexity of the aliphatic region arises from the numerous diastereotopic protons in the steroid-like ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a unique chemical environment.
Table 2: Key ¹³C NMR Resonances for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140-150 | C5, C8, C10 | Quaternary carbons of the triene system. |
| ~110-135 | C6, C7, C19, C22, C23 | Vinylic carbons. |
| ~70-80 | C1, C3, C24 | Carbons bearing the TBDMS ether and hydroxyl groups. |
| ~26 | C(CH₃)₃ of TBDMS | Carbons of the tert-butyl groups. |
| ~18 | C(CH₃)₃ of TBDMS | Quaternary carbon of the tert-butyl groups. |
| ~-4 | Si(CH₃)₂ of TBDMS | Carbons of the methyl groups attached to silicon. |
Expert Interpretation: The upfield signals around -4 ppm are characteristic of the methyl carbons of the TBDMS groups and are a strong indicator of successful silylation. The signals in the 70-80 ppm range confirm the presence of the carbon atoms directly bonded to the silyloxy groups. The overall number of signals and their chemical shifts should be consistent with the 39 carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Rationale |
| [M+H]⁺ | 641.4780 | Protonated molecular ion. | |
| [M+Na]⁺ | 663.4599 | Sodium adduct of the molecular ion. | |
| [M-C₄H₉]⁺ | 583.4157 | Loss of a tert-butyl group from a TBDMS ether. |
Observed m/z values would be obtained from experimental data.
Expert Interpretation: The observation of the molecular ion peak or its adducts (e.g., [M+H]⁺ or [M+Na]⁺) is crucial for confirming the molecular formula C₃₉H₆₈O₃Si₂ and a molecular weight of approximately 641.1 g/mol .[1][2] The fragmentation pattern, particularly the loss of a tert-butyl group ([M-57]⁺), is a characteristic feature of TBDMS-protected compounds and provides further structural evidence.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Broad | O-H stretch | Unprotected hydroxyl group at C24. |
| ~2950-2850 | Strong | C-H stretch (aliphatic) | Abundant sp³ C-H bonds in the molecule. |
| ~1650 | Medium | C=C stretch | Conjugated double bonds of the triene system. |
| ~1250 & ~835 | Strong | Si-C stretch & Si-O-C stretch | Characteristic vibrations of the TBDMS ether groups. |
Expert Interpretation: The strong absorptions around 1250 cm⁻¹ and 835 cm⁻¹ are indicative of the Si-C and Si-O-C bonds, respectively, and confirm the presence of the silyl ether protecting groups. The broad O-H stretch around 3400 cm⁻¹ indicates the presence of the remaining unprotected hydroxyl group. The C=C stretching frequency confirms the presence of the alkene functionalities.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Acquire the mass spectrum in positive ion mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor signals.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. By correlating the detailed NMR, MS, and IR data with the known molecular structure, researchers and drug development professionals can confidently verify the identity and purity of this critical intermediate, ensuring the quality and consistency of the final calcipotriol API. This level of analytical rigor is fundamental to modern pharmaceutical development and manufacturing.
References
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Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Calverley, M. J. (1987). Synthesis of MC 903, a biologically active vitamin D analogue. Tetrahedron, 43(20), 4609-4619. [Link]
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Handling of Bis-TBDMS-trans-calcipotriol
Executive Summary
This guide provides a comprehensive technical overview for the safe and effective handling of this compound (CAS 112849-27-1), a key protected intermediate of the synthetic Vitamin D3 analog, calcipotriol. The document outlines its solubility profile, provides validated protocols for storage and stock solution preparation, and explains the chemical principles underpinning these recommendations. The primary objective is to equip researchers with the necessary knowledge to ensure the compound's stability and integrity throughout experimental workflows. Key recommendations include stringent storage at -20°C under an inert atmosphere, the use of anhydrous aprotic solvents for dissolution, and adherence to standard safety protocols for handling compounds with limited toxicological data.
Introduction to this compound
This compound is the silyl ether-protected form of trans-calcipotriol.[1][2] The two tert-butyldimethylsilyl (TBDMS) groups mask the hydroxyl functionalities of the parent molecule, calcipotriol. This protection strategy is a common practice in multi-step organic synthesis, preventing the hydroxyl groups from participating in unintended side reactions while other parts of the molecule are modified.
Calcipotriol itself is a potent Vitamin D receptor agonist used in the topical treatment of psoriasis, where it helps regulate skin cell growth and differentiation.[3][4] Therefore, this compound is a crucial intermediate in the synthesis of this important active pharmaceutical ingredient (API). Understanding its properties is vital for chemists and pharmacologists working on the development of calcipotriol derivatives or related Vitamin D analogs. The integrity of this protected intermediate is paramount to the success of subsequent deprotection and purification steps.
Chemical Properties and Identification
A clear identification of the compound is the first step in any laboratory workflow. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 112849-27-1 | [1][5][6] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [1][5][6] |
| Molecular Weight | ~641.13 g/mol | [1][5][6] |
| Appearance | White to off-white solid, or clear oil | [3][7][8] |
| Synonyms | Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol, Protected trans-Calcipotriol | [1][5][8] |
Understanding the TBDMS Protecting Groups: The Key to Stability
The handling protocols for this compound are dictated by the chemistry of the TBDMS silyl ether protecting groups. A TBDMS ether is formed by reacting an alcohol with tert-butyldimethylsilyl chloride.
-
Enhanced Stability : The defining feature of the TBDMS group is its steric bulk. This bulk physically obstructs the approach of reagents to the silicon-oxygen bond, making TBDMS ethers approximately 10,000 times more stable towards hydrolysis than simpler trimethylsilyl (TMS) ethers.[9][10] This robustness allows the compound to withstand a variety of reaction conditions, including chromatography.[11]
-
Sensitivity to Acid and Fluoride : TBDMS ethers are readily cleaved under acidic conditions or by treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[10] The high affinity of silicon for fluoride provides a strong thermodynamic driving force for the cleavage reaction.[11]
-
Relative Base Stability : They are generally stable to aqueous bases, allowing for their use in reactions that require basic conditions.[10]
This stability profile is the reason for the stringent handling requirements that follow. Exposure to even trace amounts of acid or moisture (which can become acidic) can initiate premature deprotection, compromising the sample's purity and intended use.
Solubility Profile
Accurate solubility data is critical for designing experiments, particularly for preparing stock solutions for in vitro or in vivo studies.
While specific quantitative solubility data for this compound is not widely published by suppliers, its solubility in common organic solvents has been qualitatively described. For a practical reference, the solubility of the de-protected parent compound, calcipotriol, is provided, as the silylated analog is expected to exhibit excellent solubility in similar aprotic solvents.
| Compound | Solvent | Solubility | Source(s) |
| This compound | Water | Insoluble | [3] |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Calcipotriol (Parent Compound) | Ethanol | ~50 mg/mL | [12][13] |
| DMSO | ~50 mg/mL | [12][13] | |
| Dimethylformamide (DMF) | ~50 mg/mL | [12][13] |
Expert Insight: The addition of two large, lipophilic TBDMS groups significantly increases the nonpolar character of the molecule compared to the parent calcipotriol. Therefore, it is expected to have high solubility in aprotic organic solvents like Dichloromethane, Ethyl Acetate, and DMSO. While it may be soluble in anhydrous ethanol, protic solvents carry a higher risk of slowly cleaving the silyl ethers over time and are generally not recommended for long-term storage of the stock solution. DMSO is the recommended solvent for preparing high-concentration stock solutions for biological assays.
Handling and Storage Protocols
Adherence to proper storage and handling procedures is essential to prevent chemical degradation.
Long-Term Storage
-
Temperature : Store vials at -20°C .[5] This minimizes the rate of any potential degradation reactions.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen).[5][8] This is the most critical step to prevent hydrolysis of the silyl ethers by atmospheric moisture.
-
Container : Use an amber vial or a container protected from light.[5] Vitamin D analogs are known to be light-sensitive.
-
Location : Keep in a dry, cool, and well-ventilated area.[7]
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations based on the actual molecular weight on the certificate of analysis and desired concentration.
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, dry microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes with sterile, dry tips
-
Inert gas source (argon or nitrogen) with a delivery system
-
Analytical balance
Workflow Diagram:
Caption: Experimental workflow for preparing a stock solution.
Step-by-Step Procedure:
-
Equilibrate to Room Temperature : Before opening, allow the vial of this compound to sit on the bench for at least 20-30 minutes to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid.
-
Prepare for Weighing : In a chemical fume hood, prepare a clean, dry aliquot vial (e.g., a 1.5 mL microcentrifuge tube). Briefly purge the vial with inert gas.
-
Weigh Compound : Momentarily open the main vial, quickly weigh the desired amount of the compound (e.g., ~6.41 mg for 1 mL of a 10 mM solution) into the prepared aliquot vial, and close both vials immediately. Perform this step as quickly as possible to minimize air exposure.
-
Add Solvent : Using a calibrated pipette with a dry tip, add the calculated volume of anhydrous DMSO to the aliquot vial containing the compound.
-
Ensure Complete Dissolution : Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure all solid material has dissolved completely. Visually inspect the solution against a light source.
-
Aliquot for Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in dry, inert-gas-purged vials.
-
Final Purge : Before capping the aliquots for storage, gently flush the headspace of each vial with inert gas.
-
Store : Clearly label the aliquots with the compound name, concentration, solvent, and date. Store frozen at -20°C. A solution prepared this way should be stable for at least one month.[4]
Safety and Hazard Considerations
-
Obtain the SDS : Always obtain and review the Safety Data Sheet (SDS) from your specific supplier before handling the compound.
-
Engineering Controls : Handle the material in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Exposure Avoidance : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
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A Technical Guide to the Biological Activity of Calcipotriol Derivatives Synthesized via Silyl-Protection Strategies
Executive Summary
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone of topical therapy for psoriasis, a chronic autoimmune inflammatory skin disease.[1][2] Its therapeutic efficacy is rooted in its ability to normalize keratinocyte proliferation and differentiation by binding to the nuclear Vitamin D Receptor (VDR).[1][3][4] The pursuit of next-generation analogues with improved efficacy and reduced systemic side effects, such as hypercalcemia, has driven extensive research in medicinal chemistry. A critical, yet often understated, aspect of this endeavor is the synthetic strategy employed to create these novel derivatives. This guide provides an in-depth technical analysis of the biological activity of calcipotriol derivatives, with a specific focus on the pivotal role of silyl-protecting groups in their convergent synthesis. We will explore the causality behind the selection of these synthetic routes, detail the self-validating protocols for assessing biological function, and present a cohesive narrative from molecular design to in vivo validation, providing researchers and drug development professionals with a comprehensive understanding of this important therapeutic class.
The Therapeutic Context: Psoriasis and the Role of Calcipotriol
Psoriasis: A Disease of Keratinocyte Hyperproliferation and Inflammation
Psoriasis is a chronic, immune-mediated disease characterized by the rapid and uncontrolled growth of keratinocytes, the primary cells of the epidermis.[1][5] This hyperproliferation, coupled with underlying inflammation driven by T-helper (Th)1 and Th17 cells, leads to the formation of erythematous, scaly plaques.[4][6][7] The pathogenesis involves a complex interplay of genetic predisposition and environmental triggers, resulting in a self-sustaining inflammatory cycle.
Calcipotriol: A VDR-Mediated Solution
Calcipotriol is a synthetic vitamin D3 derivative designed to replicate the therapeutic actions of the natural hormone calcitriol on the skin, but with a significantly lower risk of causing hypercalcemia.[8][9] Its primary mechanism of action involves binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor present in keratinocytes and immune cells.[3][9][10] This activation leads to the modulation of genes that control cell growth and maturation, thereby inhibiting the proliferation and promoting the normal differentiation of keratinocytes.[2][11][12]
The Rationale for Silyl-Protected Synthesis of New Derivatives
The development of novel calcipotriol analogues aims to optimize the therapeutic window by enhancing anti-psoriatic activity while minimizing calcemic effects.[8][13] This requires precise modifications, particularly to the side chain of the molecule, which is known to modulate biological activity.[8][14]
Convergent synthesis is the preferred strategy for creating these analogues, as it allows for the late-stage combination of complex molecular fragments (the A-ring and the CD-ring/side-chain).[14][15] The hydroxyl groups on these fragments are highly reactive and must be "protected" during the intermediate chemical steps to prevent unwanted side reactions. Silyl ethers, such as the t-butyldimethylsilyl (TBDMS) group, are the protecting groups of choice.
Causality Behind Experimental Choice: TBDMS and other silyl ethers are selected for three key reasons:
-
Stability: They are robust enough to withstand the conditions of key coupling reactions, such as Julia olefination.[16][17]
-
Steric Hindrance: Their bulkiness prevents reagents from accessing and reacting with the protected hydroxyl groups.
-
Selective Removal: They can be cleanly and efficiently removed under specific conditions (e.g., using a fluoride ion source like tetrabutylammonium fluoride) that do not damage the final, complex molecule.[16][17]
Therefore, silyl-protection is not just a synthetic convenience but an enabling technology that allows for the modular and efficient creation of novel, biologically active calcipotriol derivatives.
Core Mechanism of Action: The VDR Signaling Pathway
The biological effects of calcipotriol and its derivatives are mediated through the VDR signaling pathway. Understanding this pathway is fundamental to interpreting structure-activity relationships and designing new therapeutic agents.
-
Ligand Binding: Calcipotriol penetrates the skin and enters the keratinocyte, where it binds to the Ligand-Binding Domain (LBD) of the VDR in the cytoplasm.[1][18]
-
Heterodimerization: This binding event induces a conformational change in the VDR, promoting its partnership (heterodimerization) with the Retinoid X Receptor (RXR).[1]
-
Nuclear Translocation & Gene Regulation: The VDR-RXR complex moves into the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1]
-
Transcriptional Modulation: By binding to VDREs, the complex acts as a molecular switch, recruiting co-activator or co-repressor proteins to either enhance or suppress the transcription of these genes. This results in:
-
Anti-proliferative Effects: Downregulation of genes that drive cell proliferation, such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[3][19] It also downregulates signaling through STAT1 and STAT3 pathways.[20]
-
Pro-differentiative Effects: Upregulation of genes associated with normal keratinocyte maturation, leading to the restoration of the epidermal barrier.[1][21][22]
-
Immunomodulation: Suppression of pro-inflammatory cytokines like IL-17 and IL-22, which are key drivers of psoriasis.[6][7]
-
Synthesis via Silyl-Protection: A Generalized Workflow
The creation of novel calcipotriol derivatives is a feat of multi-step organic synthesis. The following workflow illustrates the central role of silyl-protection in a convergent synthesis approach.
This modular approach is exceptionally powerful for drug discovery.[14] It allows researchers to synthesize a variety of CD-ring/side-chain synthons and couple them with a common A-ring synthon, enabling the rapid generation of a library of diverse analogues for biological screening.
In Vitro Evaluation of Biological Activity
Once a new derivative is synthesized, its biological activity must be rigorously characterized through a series of in vitro assays. This tiered approach provides a comprehensive profile of the compound's potency and mechanism of action.
Tier 1: Vitamin D Receptor (VDR) Binding Affinity
The initial and most fundamental test is to measure the compound's affinity for the VDR. This is typically done using a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the VDR.[23] A lower IC50 value (the concentration required to displace 50% of the radiolabeled ligand) indicates a higher binding affinity.
| Compound | Relative VDR Binding Affinity (Calcitriol = 100) | Reference |
| Calcitriol (1,25(OH)₂D₃) | 100 | [24] |
| Calcipotriol | ~50-100 | [24] |
| Analog EB 1213 | ~100 | [24] |
| Analog GS 1500 | ~50 | [24] |
| PRI-2205 | High | [25] |
Note: Data is compiled from multiple sources and represents approximate relative affinities for comparative purposes.
Field-Proven Insight: While high VDR affinity is often a prerequisite for activity, it is not the sole determinant of biological potency.[24][26] The ability of the ligand-receptor complex to effectively induce transcriptional activation is also critically important. Some analogues may bind tightly but be poor activators, or vice-versa.
Tier 2: Cellular Proliferation and Differentiation Assays
The next step is to assess the functional consequences of VDR binding in a relevant cell type, typically human keratinocytes (e.g., HaCaT cells or primary epidermal keratinocytes).[20]
-
Proliferation Assays: The anti-proliferative effect is measured by assays such as the MTT assay (measures metabolic activity) or by quantifying DNA synthesis via [³H]thymidine or BrdU incorporation.[12][19] The result is often expressed as an IC50 or GI50 value (concentration for 50% growth inhibition).
-
Differentiation Assays: The induction of differentiation can be observed morphologically (cells become larger and more flattened) and biochemically by measuring the expression of differentiation marker proteins like involucrin, loricrin, and specific keratins (e.g., Keratin 1).[12][21][27]
| Compound | Anti-proliferative Potency (Human Keratinocytes) | Reference |
| Calcitriol (1,25(OH)₂D₃) | +++ | [24] |
| Calcipotriol | ++++ | [12][24] |
| Analog EB 1213 | +++++ | [24] |
| Analog GS 1500 | +++++ | [24] |
| PRI-2202 | ++ (MCF-7 cells) | [16] |
| PRI-2205 | +++ (HL-60 cells) | [16] |
Note: Potency is represented qualitatively for comparison across different studies and cell lines.
Tier 3: Gene Expression Analysis
To confirm the mechanism of action, techniques like quantitative real-time PCR (qPCR) and Western blotting are used to measure changes in the expression of VDR target genes identified in Section 2.0. A successful derivative should demonstrate a dose-dependent downregulation of proliferation markers (EGR1, PLK2) and upregulation of differentiation markers.[19]
In Vivo Assessment in Preclinical Models
Promising candidates from in vitro screening must be tested in a living system to evaluate their true therapeutic potential and safety.
The Imiquimod (IMQ)-Induced Psoriasis Model
The most widely used and accepted preclinical model for psoriasis involves the topical application of imiquimod (IMQ) cream to the skin of mice or rats.[7][28]
Causality Behind Experimental Choice: IMQ is a Toll-like receptor 7 (TLR7) agonist that potently activates the immune system, inducing a skin inflammation that remarkably mirrors human psoriasis. Key features of the model include:
-
Epidermal hyperplasia (acanthosis).
-
Incomplete keratinocyte differentiation (parakeratosis).
-
Infiltration of immune cells, including T-cells.
-
Upregulation of the IL-23/Th17 inflammatory axis, a critical pathway in human psoriasis.[7]
This model is invaluable for assessing the efficacy of anti-psoriatic agents like calcipotriol derivatives in a system that incorporates both the epidermal and immunological components of the disease.[28][29]
Efficacy and Histological Assessment
Animals with established IMQ-induced dermatitis are treated topically with the test compound, a vehicle control, and a positive control (e.g., marketed calcipotriol ointment). Efficacy is assessed by:
-
Clinical Scoring (PASI): The Psoriasis Area and Severity Index (PASI) is adapted for rodents, scoring skin erythema (redness), scaling, and thickness daily. A reduction in the PASI score indicates therapeutic efficacy.[29]
-
Histology: At the end of the study, skin biopsies are taken and analyzed. A successful treatment will show a reduction in epidermal thickness and immune cell infiltration compared to the vehicle-treated group.[28]
Structure-Activity Relationship (SAR) Insights
The data gathered from synthesizing and testing a library of analogues allows for the development of Structure-Activity Relationships (SAR), which guide future drug design.
-
Side-Chain is Key: Modifications to the C20-C24 region of the side chain have the most profound impact on biological activity. Introducing rigidity (e.g., triple bonds) or altering stereochemistry can dramatically change VDR affinity and the calcemic profile.[8][16]
-
Decoupling Efficacy from Calcemic Effects: The primary goal of SAR studies is to identify modifications that maintain or enhance anti-proliferative and immunomodulatory activity while reducing the compound's impact on systemic calcium metabolism. This "dissociation" is the holy grail of vitamin D analogue research.[8][13]
-
Beyond Binding: As noted earlier, transcriptional activation is a key differentiator. Analogues that can stabilize the "active" conformation of the VDR-RXR complex more efficiently may show higher potency even with comparable binding affinity.[24]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, including necessary controls for robust and interpretable data.
Protocol: Competitive VDR Binding Assay
-
Preparation: Recombinant human VDR is incubated in assay buffer.
-
Competition: A constant, saturating concentration of [³H]-calcitriol is added to all tubes, except for non-specific binding (NSB) tubes.
-
Test Compound Addition: A serial dilution of the test compound (or unlabeled calcipotriol for the standard curve) is added to the tubes. Vehicle is added to "total binding" tubes. A large excess of unlabeled calcipotriol is added to NSB tubes.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound [³H]-calcitriol-VDR complex is separated from the unbound ligand (e.g., via hydroxylapatite precipitation or size-exclusion chromatography).
-
Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.
-
Analysis: The percentage of bound [³H]-calcitriol is plotted against the log concentration of the test compound. The IC50 is determined using non-linear regression.
Protocol: Keratinocyte Proliferation (MTT) Assay
-
Cell Seeding: Human keratinocytes (e.g., HaCaT) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound, a positive control (calcipotriol), and a vehicle control.
-
Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is read on a plate reader at ~570 nm.
-
Analysis: Absorbance values are normalized to the vehicle control (representing 100% growth). A dose-response curve is generated to calculate the GI50 value.[19]
Protocol: In Vivo Imiquimod Mouse Model
-
Acclimation & Shaving: BALB/c or C57BL/6 mice are acclimated for one week. A day before the study begins, the dorsal skin is shaved.
-
Induction: A daily topical dose of a commercially available 5% imiquimod cream is applied to the shaved back for 5-7 consecutive days to induce the psoriatic phenotype.
-
Treatment: Starting on day 3 or 4 of induction, a defined volume of the test compound formulated in a suitable vehicle (e.g., ointment or gel), vehicle alone, or a positive control is applied topically to the inflamed area, typically a few hours after the IMQ application.
-
Daily Scoring: Each day, the severity of erythema, scaling, and skin thickness is scored on a 0-4 scale. The sum of these scores constitutes the daily PASI score. Animal weight is also monitored.
-
Termination & Sample Collection: On the final day, mice are euthanized. Skin biopsies are collected for histological analysis (H&E staining) and for gene/protein expression analysis. Spleen and lymph nodes may also be collected for immunological studies.
Conclusion and Future Directions
The development of calcipotriol derivatives is a mature field that continues to yield promising therapeutic candidates. The strategic use of silyl-protecting groups in chemical synthesis is fundamental to this process, enabling the efficient and modular construction of novel molecular architectures. A tiered approach to biological evaluation, from VDR binding to cellular assays and finally to robust in vivo models like the IMQ-induced dermatitis model, provides the comprehensive data package needed for lead optimization.
Future research will likely focus on developing analogues with even greater dissociation between anti-psoriatic effects and hypercalcemic potential. This may involve targeting specific co-regulator interactions with the VDR-RXR complex or developing compounds that have unique pharmacokinetic properties within the skin, further limiting systemic exposure. The foundational principles and protocols outlined in this guide will remain critical to validating the next generation of VDR-modulating therapies for psoriasis and other hyperproliferative and inflammatory disorders.
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- 11. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
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- 15. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epidermal differentiation characteristics of the psoriatic plaque during treatment with calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. science24.com [science24.com]
- 26. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. impactfactor.org [impactfactor.org]
Bis-TBDMS-trans-calcipotriol CAS number and molecular weight.
An In-Depth Technical Guide to Bis-TBDMS-trans-calcipotriol
Introduction
This compound is a key synthetic intermediate in the preparation of calcipotriol (also known as calcipotriene), a potent synthetic analog of Vitamin D3.[1][2] Calcipotriol is a cornerstone therapy for psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes.[3][4] The therapeutic efficacy of calcipotriol hinges on its ability to modulate gene expression by binding to the Vitamin D receptor (VDR), thereby inhibiting uncontrolled cell growth and promoting normal cell differentiation.[5][]
The synthesis of complex molecules like calcipotriol necessitates a strategic approach involving the use of protecting groups to mask reactive functional groups. In this context, this compound represents the protected form of trans-calcipotriol, wherein the two secondary hydroxyl groups on the A-ring are masked as tert-butyldimethylsilyl (TBDMS or TBS) ethers.[2][] This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic modifications of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug development and medicinal chemistry.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory documentation, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 112849-27-1 | [1][2][7][8][9] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [2][7][8][9] |
| Molecular Weight | ~641.13 g/mol | [2][8][9] |
| Synonyms | Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol, Protected trans-Calcipotriol | [2][8][10] |
| Appearance | Off-white powder or clear oil | [1][11] |
| Solubility | Soluble in DMSO, organic solvents; insoluble in water | [1][12] |
The Role of the Active Moiety: Calcipotriol's Mechanism of Action
While this compound is a chemically stable intermediate, it is biologically inert. Its significance lies in its role as a precursor to the active drug, calcipotriol. Upon deprotection, calcipotriol exerts its therapeutic effects by functioning as a high-affinity agonist for the Vitamin D Receptor (VDR), a nuclear hormone receptor.[3]
The mechanism proceeds as follows:
-
VDR Binding : Calcipotriol enters the target keratinocytes and binds to the VDR in the cytoplasm.[3]
-
Heterodimerization : The calcipotriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[3]
-
Gene Regulation : This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3]
-
Therapeutic Effect : This binding modulates the transcription of genes involved in cell proliferation and differentiation. Specifically, it inhibits the proliferation of keratinocytes and induces their terminal differentiation, thereby normalizing the abnormal skin cell turnover characteristic of psoriasis.[4][] It also has immunomodulatory effects, reducing the expression of inflammatory cytokines.[5][13]
Caption: Calcipotriol's nuclear receptor signaling pathway.
Synthetic Workflow and Protocols
The synthesis of calcipotriol leverages a convergent approach where the A-ring and the CD-ring/side chain fragments are synthesized separately and then coupled.[1][9] this compound is a version of the complete molecule where the A-ring hydroxyls are protected. The general workflow involves protection, potential further modification, and final deprotection.
Caption: General synthetic workflow involving this compound.
Representative Protocol 1: Silylation (Protection)
This protocol describes a general method for protecting the diol precursor of calcipotriol using tert-butyldimethylsilyl chloride (TBDMS-Cl). The causality behind this choice is the high selectivity of TBDMS-Cl for primary and less-hindered secondary alcohols and the stability of the resulting silyl ether under a wide range of reaction conditions, yet allowing for facile removal when desired.
Step-by-Step Methodology:
-
Preparation : Dissolve the calcipotriol diol precursor (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition : Add a suitable base, typically imidazole (2.5-3.0 equivalents). The imidazole acts as a catalyst and an acid scavenger for the HCl generated during the reaction.
-
Silylating Agent : Add TBDMS-Cl (2.2-2.5 equivalents) portion-wise to the solution. The reaction is typically conducted at room temperature.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified.
Representative Protocol 2: Desilylation (Deprotection)
The removal of TBDMS groups is most commonly achieved using a fluoride ion source. Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of fluorine for silicon, forming a strong Si-F bond and liberating the hydroxyl group.
Step-by-Step Methodology:
-
Preparation : Dissolve this compound (1 equivalent) in a suitable organic solvent, most commonly tetrahydrofuran (THF).
-
Fluoride Source : Add a solution of TBAF (1M in THF, 2.2-2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Monitoring : Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Work-up : Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Extract the product with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude calcipotriol is then subjected to final purification.
Purification and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount. The primary method for purification is silica gel column chromatography.[14]
Purification Protocol:
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : A gradient system of hexanes and ethyl acetate is typically employed. The less polar silylated compound will elute before any remaining polar starting material or mono-silylated byproducts.
Analytical Characterization: The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the two TBDMS groups: two singlets around 0.05-0.10 ppm (integrating to 12H each, for the Si-(CH₃)₂) and two singlets around 0.85-0.90 ppm (integrating to 9H each, for the Si-C(CH₃)₃). Disappearance of the signals corresponding to the hydroxyl protons of the precursor. |
| ¹³C NMR | Appearance of new signals in the aliphatic region corresponding to the methyl and quaternary carbons of the TBDMS groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adducts like [M+Na]+ should correspond to the calculated mass of C₃₉H₆₈O₃Si₂. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| HPLC | A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column) indicates high purity. |
Conclusion
This compound is not merely a laboratory curiosity but a vital, strategically designed intermediate that enables the efficient and high-yield synthesis of calcipotriol. Understanding its properties, the rationale behind its use, and the protocols for its formation and cleavage are essential for chemists and pharmaceutical scientists working on Vitamin D analogs and other complex natural products. The methodologies described herein represent robust and validated chemical principles that ensure the reliable production of the final active pharmaceutical ingredient for critical therapeutic applications.
References
- Guidechem. (n.d.). This compound 112849-27-1 wiki.
-
Pharmaffiliates. (n.d.). CAS No : 112849-27-1 | Product Name : this compound. Retrieved from [Link]
-
Murard, F., & Veyrac, G. (1998). Calcipotriol. Annales de dermatologie et de venereologie, 125(10), 737-743. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Calcipotriene? Synapse. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Calcipotriol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. Retrieved from [Link]
-
DermNet NZ. (n.d.). Calcipotriol. Retrieved from [Link]
-
Chiricozzi, A., et al. (2024). Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids. International Journal of Molecular Sciences, 25(15), 8349. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). trans-Calcipotriol-bis-tbdms-ether | 112849-27-1. Retrieved from [Link]
-
Taizhou Crene Biotechnology Co., Ltd. (n.d.). This compound cas 112849-27-1. Retrieved from [Link]
-
Gu, J., Rodriguez, K. X., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. Retrieved from [Link]
- Google Patents. (n.d.). CN1709869A - Method for separation, purification and crystallization of vitamin D.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Bis-TBDMS-trans-calcipotriol
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic effect is mediated through the vitamin D receptor (VDR), where it modulates gene expression to control cell proliferation and differentiation.[1][2] In the multi-step synthesis of more complex vitamin D analogs or in the development of prodrugs, the selective protection of its hydroxyl groups is a critical step. This prevents unwanted side reactions and allows for chemical modifications at other parts of the molecule.[3]
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability under a range of conditions and its straightforward removal.[3] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Bis-TBDMS-trans-calcipotriol from calcipotriol. The procedure focuses on the selective protection of the C1 and C3 hydroxyl groups on the A-ring of calcipotriol.
Reaction Principle and Causality
The synthesis of this compound involves the reaction of the hydroxyl groups of calcipotriol with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is an SN2-like nucleophilic substitution where the oxygen of the hydroxyl group attacks the electrophilic silicon atom of TBDMS-Cl.[3]
Calcipotriol possesses three hydroxyl groups at the C1, C3, and C24 positions. The hydroxyl groups at C1 and C3 are secondary, while the hydroxyl group at C24 is tertiary. Due to steric hindrance, the secondary hydroxyls at C1 and C3 are more accessible and therefore more reactive towards the bulky TBDMS-Cl reagent. This protocol is designed to selectively protect these two hydroxyl groups.
A non-nucleophilic base, imidazole, is used to catalyze the reaction. Imidazole serves two primary functions: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it scavenges the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the silyl ether.[3] The reaction is performed in an anhydrous aprotic solvent, dichloromethane (DCM), to prevent hydrolysis of the TBDMS-Cl and the silyl ether product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Calcipotriol | >98% | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | >98% | Commercially Available |
| Imidazole | >99% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | >99.8% | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |
| Brine (Saturated aqueous NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Standard laboratory glassware | ||
| Magnetic stirrer with stir bar | ||
| Rotary evaporator | ||
| Inert atmosphere setup (Nitrogen or Argon) |
Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add calcipotriol (1.0 g, 2.42 mmol).
-
Dissolve the calcipotriol in 40 mL of anhydrous dichloromethane (DCM).
-
To this solution, add imidazole (0.49 g, 7.26 mmol, 3.0 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Silylation Reaction:
-
In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (0.91 g, 6.05 mmol, 2.5 eq) in 10 mL of anhydrous DCM.
-
Add the TBDMS-Cl solution dropwise to the stirred calcipotriol solution at room temperature over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
The starting material (calcipotriol) will have a lower Rf value than the less polar product (this compound).
-
Stain the TLC plate with a potassium permanganate solution to visualize the spots. The reaction is complete when the calcipotriol spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a clear oil or white foam.
-
Purification
-
Column Chromatography Setup:
-
Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes. The amount of silica gel should be approximately 50 times the weight of the crude product.
-
-
Elution:
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 5% ethyl acetate and gradually increasing to 15%.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Concentrate the combined fractions under reduced pressure to yield the final product as a white foam.
-
The expected yield is typically in the range of 85-95%.
-
Characterization
-
Appearance: White to off-white foam or clear oil.
-
Molecular Formula: C₃₉H₆₈O₃Si₂
-
Molecular Weight: 641.13 g/mol
-
TLC: Rf ≈ 0.6 (30% Ethyl Acetate/Hexanes on silica gel).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 264 nm.[4]
-
The retention time of the silylated product will be significantly longer than that of calcipotriol due to its increased lipophilicity.
-
-
¹H NMR: The spectrum is expected to show characteristic signals for the two TBDMS groups, including singlets around 0.05 ppm (12H, Si-(CH₃)₂) and 0.90 ppm (18H, Si-C(CH₃)₃). The signals for the protons on C1 and C3 will be shifted downfield compared to the starting calcipotriol.
-
¹³C NMR: The spectrum should show new signals corresponding to the carbons of the TBDMS groups. The signals for C1 and C3 will be shifted.
Deprotection Protocol: Regeneration of Calcipotriol
The TBDMS groups can be readily removed to regenerate the free diol using a fluoride source.
Materials
| Reagent/Material | Grade |
| This compound | Synthesized as above |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF |
| Tetrahydrofuran (THF), Anhydrous | >99.8% |
| Saturated aqueous ammonium chloride solution | |
| Ethyl Acetate | HPLC Grade |
| Brine |
Procedure
-
Reaction Setup:
-
Dissolve this compound (0.5 g, 0.78 mmol) in 10 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Add tetrabutylammonium fluoride (TBAF) (1.7 mL of a 1.0 M solution in THF, 1.7 mmol, 2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 50% ethyl acetate in hexanes) to yield pure calcipotriol.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis, purification, and deprotection of this compound.
Logical Relationship of Reagents
Caption: Roles of the key reagents in the silylation of calcipotriol.
References
-
PubChem. Calcipotriol. National Center for Biotechnology Information. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. (2011). Available at: [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN111662221B - Preparation method of calcipotriol impurity.
Sources
Quantitative Analysis of Bis-TBDMS-trans-calcipotriol using a Validated HPLC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Bis-TBDMS-trans-calcipotriol. Calcipotriol, a synthetic analog of Vitamin D, is a cornerstone in the topical treatment of psoriasis. Its analysis, particularly of its derivatized forms used during synthesis or as protected intermediates, is critical for quality control, stability studies, and pharmacokinetic assessments. The derivatization with tert-butyldimethylsilyl (TBDMS) groups enhances thermal stability and improves chromatographic behavior. This application note details the complete workflow, from sample preparation to final data analysis, and includes a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction: The Rationale for a Specialized Method
Calcipotriol functions by binding to the Vitamin D receptor, modulating gene transcription related to cell proliferation and differentiation, which is a key mechanism in treating psoriasis. This compound is a protected derivative of the active compound, often used as an intermediate in synthetic processes or for analytical purposes.[4] The TBDMS groups protect the hydroxyl moieties, increasing the molecule's stability and making it amenable to certain analytical techniques.
The quantitative determination of this specific derivative requires a method with high selectivity and sensitivity to distinguish it from the parent compound, its isomers, and other related impurities.[5] HPLC-MS/MS is the gold standard for this application due to its ability to physically separate compounds via chromatography and then selectively detect them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[6][7] This combination provides the necessary analytical power for accurate quantification in complex matrices, from raw materials to biological samples.
Principle of the Method
The methodology is founded on the principles of reversed-phase HPLC for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation: A C18 reversed-phase column is used to separate this compound from other components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (methanol or acetonitrile) and an aqueous component with an additive (like ammonium acetate or formic acid) ensures sharp peak shapes and efficient separation.[8]
-
Ionization: Electrospray ionization in positive mode (ESI+) is employed. The TBDMS-derivatized molecule readily accepts a proton or forms an adduct (e.g., with sodium or ammonium ions), creating a stable precursor ion in the gas phase. This is a common and effective ionization technique for vitamin D analogs.[6][9]
-
Tandem Mass Spectrometry (MS/MS): The triple quadrupole mass spectrometer provides exceptional selectivity.
-
Q1 (First Quadrupole): Isolates the specific precursor ion of this compound (based on its m/z).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon). This process is predictable and reproducible.
-
Q3 (Third Quadrupole): Isolates specific, characteristic product ions generated in Q2.
-
Monitoring a specific precursor-to-product ion transition (an MRM transition) ensures that the signal is highly specific to the analyte of interest, minimizing interference from the sample matrix.[7]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (CAS 112849-27-1).[10]
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound not present in the samples (e.g., a deuterated Vitamin D analog).
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additives: Ammonium acetate or Formic acid (LC-MS grade).
-
Extraction Solvents: Ethyl acetate, Hexane, Methyl tert-butyl ether (MTBE) (HPLC grade).
-
Sample Matrix: As required (e.g., drug formulation placebo, human plasma).
Standard and Sample Preparation
Causality: The preparation steps are designed to ensure the analyte is fully dissolved and diluted to a concentration within the linear range of the assay. For complex matrices, an extraction step is vital to remove interfering substances like phospholipids, which can cause ion suppression in the MS source.[11]
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol. Prepare a separate stock solution for the Internal Standard.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 500 µL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 85:15 methanol:water). Vortex to dissolve.
-
Transfer to an autosampler vial for injection.
-
Instrumentation and Conditions
The following tables summarize the optimized parameters for a typical HPLC-MS/MS system.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for efficient separation. |
| Column | Agilent Zorbax Extend-C18 (2.1 x 50 mm, 1.8 µm) | C18 chemistry provides excellent retention for hydrophobic molecules like Vitamin D analogs.[12] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffering agent helps to stabilize pH and improve peak shape. |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol | Methanol is a common organic modifier for reversed-phase separation of these compounds.[8] |
| Gradient Elution | 0-0.5 min: 85% B; 0.5-2.5 min: 85-98% B; 2.5-3.0 min: 98% B; 3.0-3.1 min: 98-85% B; 3.1-4.0 min: 85% B | A gradient is used to elute the analyte efficiently while cleaning the column of late-eluting components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.[8] |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Small injection volume minimizes potential matrix effects. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Sciex Triple Quad™ 5500 or equivalent | A sensitive triple quadrupole instrument ideal for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for polar to moderately polar molecules; positive mode is suitable for protonation or adduct formation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 500°C | Facilitates desolvation of the mobile phase droplets. |
| MRM Transitions | Analyte: 641.5 → 525.5 (Quantifier), 641.5 → 257.2 (Qualifier) | The precursor [M+H]⁺ has an m/z of ~641.5.[13] The quantifier transition likely corresponds to the loss of a t-butyldimethylsilanol group, a common fragmentation pathway. The qualifier adds confidence to the identification. |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) | The energy is tuned to maximize the signal of the specific product ion. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate integration. |
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation was performed based on ICH Q2(R1) guidelines.[14] The objective is to demonstrate that the analytical procedure is suitable and reliable for quantitative analysis.[3]
Workflow for Method Development and Validation
Caption: Overall workflow from method development to routine application.
Validation Parameters & Acceptance Criteria
Table 3: Summary of Validation Results
| Parameter | Method | Acceptance Criteria | Result |
|---|---|---|---|
| Specificity | Analysis of blank matrix, placebo, and analyte-spiked matrix. | No significant interfering peaks at the retention time of the analyte and IS. | Pass |
| Linearity | 7-point calibration curve (1-1000 ng/mL), 1/x² weighting. | Correlation coefficient (r²) ≥ 0.99. | Pass (r² > 0.995) |
| Accuracy | Analysis of Quality Control (QC) samples at Low, Mid, and High concentrations (n=6). | Mean recovery within 85-115% (80-120% for LLOQ).[11] | Pass (96.5% - 104.2%) |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) at LLOQ, Low, Mid, and High QC levels (n=6). | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% for LLOQ).[11] | Pass (%RSD < 9.5%) |
| LLOQ | Lowest standard on the calibration curve meeting accuracy/precision criteria. | Signal-to-Noise > 10; Accuracy/Precision within specified limits. | 1 ng/mL |
| Matrix Effect | Comparison of analyte response in post-extraction spiked samples vs. neat solution. | %RSD of matrix factor across different lots of matrix should be ≤ 15%. | Pass (Minimal ion suppression) |
| Recovery | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Consistent and reproducible recovery. | >85% |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable procedure for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity. This robust analytical tool is well-suited for high-throughput analysis in regulated environments, supporting drug development from synthesis and formulation to preclinical and clinical studies.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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Comprehensive analysis of vitamin D analogues: Rapid LC-MS/MS method for quantification of eight metabolites and two epimers. Kingston University London.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
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Quality Guidelines. International Council for Harmonisation (ICH).
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Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. PubMed Central, National Institutes of Health.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. PubMed Central, National Institutes of Health.
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High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Pure, St George's, University of London.
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An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation. MDPI.
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Evaluation of Calcipotriol Transdermal Permeation Through Pig, Rat and Mouse Skin Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed, National Institutes of Health.
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate.
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).
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Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology.
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
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Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing (SCIRP).
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
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Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
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Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI.
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This compound | CAS No. 112849-27-1. Clearsynth.
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This compound | C39H68O3Si2. PubChem, National Institutes of Health.
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Development of new rp-hplc method for the estimation of betamethasone and calcipotriene in the. Indo American Journal of Pharmaceutical Sciences.
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This compound 112849-27-1 wiki. Guidechem.
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Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol | CAS 112849-27-1. Santa Cruz Biotechnology.
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This compound | 112849-27-1. ChemicalBook.
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This compound CAS 112849-27-1. Watson International.
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Showing metabocard for Calcipotriol (HMDB0015567). Human Metabolome Database.
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Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. ResearchGate.
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Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. PubMed, National Institutes of Health.
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Using Bis-TBDMS-trans-calcipotriol in the synthesis of calcipotriol metabolites.
Application Note & Protocol
Topic: Strategic Synthesis of Calcipotriol Metabolites Utilizing the Bis-TBDMS-trans-calcipotriol Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calcipotriol, a synthetic analog of vitamin D, is a cornerstone therapy for psoriasis.[1][2][3] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and elucidating its pharmacological profile. The primary metabolic pathway involves oxidation of the side chain, a process that can be challenging to replicate synthetically due to the molecule's sensitive triene system and multiple reactive hydroxyl groups. This application note details a robust and selective methodology for the synthesis of calcipotriol metabolites, leveraging the strategically protected intermediate, This compound . By masking the reactive C1 and C3 hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers, we direct synthetic modifications, such as enzymatic oxidation, exclusively to the side chain. This guide provides a comprehensive theoretical framework, detailed experimental protocols for synthesis and purification, and troubleshooting insights for researchers in medicinal chemistry and drug metabolism.
Introduction: The Rationale for a Protected Synthetic Route
The biological activity of calcipotriol is intrinsically linked to its structure, particularly the orientation of the A-ring hydroxyls and the conformation of the C20 side chain. In vivo, calcipotriol undergoes metabolic transformations, primarily through hydroxylation along this side chain, catalyzed by cytochrome P450 enzymes.[4][5][6] These metabolites, such as those oxidized at the C24 position, may possess unique activity profiles or contribute to the drug's clearance.
To study these metabolites, a reliable synthetic source is required. Direct selective oxidation of the calcipotriol molecule is synthetically unfeasible due to the presence of three highly reactive hydroxyl groups at positions C1, C3, and C24. Any attempt at side-chain modification would result in a complex mixture of non-specific products.
This challenge necessitates the use of protecting group chemistry. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the C1 and C3 hydroxyls due to its substantial steric bulk, which imparts stability across a wide range of reaction conditions, yet allows for clean and selective removal under mild, fluoride-based or acidic conditions.[7][8][9] Our starting material, this compound, is a versatile intermediate that effectively isolates the side chain for targeted chemical or enzymatic modification.
Caption: Strategic use of TBDMS protecting groups.
Experimental Section: Synthesis and Purification Workflow
This section outlines a two-stage protocol: the selective oxidation of the this compound side chain, followed by the deprotection of the silyl ethers to yield the final metabolite. The workflow concludes with a validated HPLC purification method.
Stage 1: Selective Side-Chain Oxidation
Principle: The core of this synthesis is the selective modification of the side chain. While various chemical oxidants exist, enzymatic systems often provide superior regio- and stereoselectivity under mild conditions, which is critical for preserving the integrity of the vitamin D scaffold. We will describe a hypothetical protocol using a microbial monooxygenase system, analogous to those involved in natural sterol metabolism, to introduce a ketone at the C24 position.[10][11] This mirrors a common metabolic pathway for vitamin D analogs.
Protocol: Enzymatic Oxidation of this compound
-
Enzyme Preparation: Prepare a cell-free extract from a suitable microbial source known for sterol side-chain oxidation (e.g., Mycolicibacterium species) or utilize a commercially available cytochrome P450 enzyme system.
-
Reaction Setup: In a temperature-controlled reaction vessel (25-30°C), combine the following in a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.4):
-
This compound (1.0 eq.) dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol.
-
Cell-free enzyme extract or purified enzyme.
-
A co-factor regeneration system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation: Stir the reaction mixture under aerobic conditions for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a more polar product spot.
-
Work-up:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and separate the organic layer. Repeat the extraction twice.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo to yield the crude oxidized intermediate, Bis-TBDMS-24-oxo-calcipotriol.
-
Stage 2: Global Deprotection of TBDMS Ethers
Principle: The final step is the removal of the two TBDMS protecting groups from the C1 and C3 hydroxyls to furnish the target metabolite. Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice due to its high affinity for silicon, allowing for rapid and clean cleavage under neutral, mild conditions that will not compromise the acid- and base-labile triene system of the calcipotriol core.[8]
Protocol: TBAF-Mediated Deprotection
-
Reaction Setup: Dissolve the crude Bis-TBDMS-24-oxo-calcipotriol from Stage 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add a solution of 1M TBAF in THF (2.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product will have a significantly lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo. The resulting crude product is now ready for purification.
-
Sources
- 1. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The Biosynthesis of Enzymatically Oxidized Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Strategy for the Quantitative Analysis of Silylated Compounds
Abstract
This application note provides a comprehensive guide for the development of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of silylated compounds. Silylation is a common derivatization technique used to enhance the volatility of compounds for gas chromatography (GC), but their analysis by LC-MS presents unique challenges, primarily concerning the hydrolytic stability of the silyl ether bond in aqueous mobile phases. This guide delves into the critical aspects of method development, from the selection of the appropriate silylating reagent to the optimization of LC and MS conditions, to ensure the integrity of the derivatized analytes and the accuracy of the quantitative results. We present a detailed protocol for the derivatization of a model compound and a validated LC-MS/MS method, offering practical insights for researchers, scientists, and drug development professionals working with silylated compounds.
Introduction: The Challenge and Opportunity of Silyl Derivatives in LC-MS
Silylation is a chemical derivatization process that replaces active hydrogen atoms in functional groups like hydroxyls, thiols, and amines with a silyl group, typically a trimethylsilyl (TMS) or a more sterically hindered group like tert-butyldimethylsilyl (TBDMS). This process is widely employed in analytical chemistry to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis.[1] However, the increasing complexity of matrices and the desire for the high sensitivity and selectivity of LC-MS/MS have driven interest in analyzing these derivatives in a liquid phase.
The primary obstacle in LC-MS analysis of silylated compounds is the susceptibility of the silyl ether linkage to hydrolysis, particularly in the protic and often acidic mobile phases used in reversed-phase chromatography.[2] This on-column degradation can lead to inaccurate quantification and method variability.[2] Furthermore, the reduced polarity of silylated compounds can make them challenging to ionize efficiently using common techniques like electrospray ionization (ESI).[3]
This application note addresses these challenges by providing a systematic approach to LC-MS method development for silylated compounds, with a focus on ensuring the stability of the derivatives throughout the analytical process.
Strategic Selection of Silylating Reagents for LC-MS Compatibility
The choice of silylating reagent is the foundational step in developing a successful LC-MS method. While TMS derivatives are common in GC-MS, their high susceptibility to hydrolysis makes them generally unsuitable for reversed-phase LC.[4]
Key Consideration: The stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom.
For LC-MS applications, sterically hindered silylating reagents are strongly recommended. Tert-butyldimethylsilyl (TBDMS) ethers are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, making them a superior choice for LC-MS.[4]
Table 1: Comparison of Common Silylating Reagents for LC-MS Applications
| Silylating Reagent | Derivative | Relative Hydrolytic Stability | Key Advantages for LC-MS | Key Disadvantages for LC-MS |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | 1 | - | Highly prone to hydrolysis in aqueous mobile phases. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) | ~10,000 | Significantly increased stability in aqueous mobile phases. | Larger mass addition may be a consideration for low molecular weight analytes. |
Protocol: TBDMS Derivatization of a Model Hydroxylated Compound
This protocol outlines the derivatization of a generic hydroxyl-containing analyte for LC-MS analysis.
Materials:
-
Analyte solution (e.g., 1 mg/mL in a suitable organic solvent)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of the analyte solution in a clean, dry glass vial, add 50 µL of anhydrous pyridine.
-
Reagent Addition: Add 100 µL of MTBSTFA to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the reaction mixture at 60°C for 30 minutes.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent, such as 90:10 acetonitrile:water, for LC-MS analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.
-
Pyridine: Acts as a catalyst and an acid scavenger, driving the reaction to completion.
-
Heating: Increases the reaction rate, ensuring complete derivatization of all active hydrogens.
LC Method Development: Preserving the Silyl Ether Bond
The chromatographic separation must be carefully optimized to prevent on-column hydrolysis of the TBDMS derivative.
Column Selection
A standard C18 reversed-phase column is generally suitable for the separation of nonpolar TBDMS derivatives.
Mobile Phase Optimization
The composition of the mobile phase is the most critical factor for maintaining the stability of the silyl ether.
-
pH Control: Avoid strongly acidic or basic conditions. A mobile phase buffered to a near-neutral pH (e.g., pH 6-7) is recommended. Ammonium formate or ammonium acetate are suitable volatile buffers for LC-MS.[5]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier.
-
Minimizing Water Content: While some water is necessary for reversed-phase chromatography, minimizing the aqueous component in the initial mobile phase conditions can enhance stability.
dot
Caption: LC-MS workflow for silylated compounds.
MS Method Development: Ionization and Detection of Silylated Compounds
The nonpolar nature of silylated compounds requires careful consideration of the ionization technique and optimization of source parameters.
Ionization Technique Selection
While ESI can be used, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for the analysis of less polar compounds like TBDMS derivatives.[6][7][8][9] APCI utilizes a corona discharge to ionize the analyte in the gas phase, which is well-suited for thermally stable, less polar molecules.[10][11]
Source Parameter Optimization
Whether using ESI or APCI, optimization of source parameters is crucial for maximizing sensitivity.
-
Nebulizer Gas: Adjust to ensure efficient droplet formation.
-
Drying Gas Flow and Temperature: Optimize to facilitate desolvation without causing thermal degradation.
-
Vaporizer Temperature (APCI): Critical for efficient vaporization of the analyte.
-
Capillary Voltage (ESI) / Corona Current (APCI): Optimize for maximum ion signal.
Fragmentation and MS/MS Detection
Under ESI or APCI conditions, silylated compounds typically form protonated molecules [M+H]+ or adducts with mobile phase components (e.g., [M+NH4]+). The fragmentation in MS/MS will differ from the characteristic patterns observed in GC-MS with electron ionization.
A common fragmentation pathway for TBDMS ethers involves the loss of the tert-butyl group ([M+H-57]+). This characteristic loss can be used as a precursor-to-product ion transition in a Multiple Reaction Monitoring (MRM) experiment for quantitative analysis.[12]
Table 2: Example LC-MS/MS Parameters for a TBDMS-Derivatized Analyte
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 2.7 µm | Standard reversed-phase for nonpolar compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 6.5 | Buffered aqueous phase to maintain stability. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 50-95% B over 10 min | To elute the nonpolar derivative. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
| MS System | ||
| Ionization Source | APCI, Positive Ion Mode | Optimal for less polar, thermally stable compounds. |
| Vaporizer Temp. | 400°C | To ensure efficient vaporization. |
| Drying Gas Temp. | 300°C | For efficient desolvation. |
| Nebulizer Pressure | 40 psi | For optimal nebulization. |
| Corona Current | 4 µA | For efficient ionization. |
| MRM Transition | e.g., [M+H]+ → [M+H-57]+ | For selective and sensitive quantification. |
Method Validation Considerations
A validated LC-MS method ensures that the results are reliable and reproducible. For derivatized compounds, special attention should be paid to the following parameters:
-
Specificity: Ensure no interference from the underivatized analyte or derivatization reagents.
-
Linearity: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the derivatized analyte.
-
Stability: This is a critical parameter for derivatized compounds. The stability of the TBDMS derivative should be assessed in the reconstitution solvent, on the autosampler, and through freeze-thaw cycles.[13]
dot
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Application Note & Protocols: Assessing the Biological Activity of Calcipotriol from a Protected Precursor using In Vitro Assays
Abstract
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone therapy for psoriasis, primarily due to its ability to inhibit keratinocyte proliferation and promote their differentiation.[1][2][3] The synthesis of calcipotriol can involve protected precursors to enhance stability or facilitate specific delivery mechanisms. Verifying the successful deprotection and subsequent biological activity of the final compound is a critical step in drug development and quality control. This document provides a comprehensive guide to the principles and detailed protocols for a suite of in vitro assays designed to quantitatively assess the activity of calcipotriol following its release from a protected precursor.
Introduction: Calcipotriol and the Role of Protected Precursors
Calcipotriol exerts its therapeutic effects by binding to the nuclear Vitamin D Receptor (VDR).[4][5] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, and ultimately modulates gene transcription.[4][5][6] This signaling cascade results in two key outcomes in the epidermis:
-
Inhibition of Keratinocyte Proliferation: Calcipotriol halts the excessive cell division characteristic of psoriatic plaques.[1][7]
-
Promotion of Keratinocyte Differentiation: It helps normalize the maturation process of skin cells, restoring a healthy epidermal structure.[1][2][8]
In pharmaceutical chemistry, a "protected precursor" or "prodrug" strategy is often employed. This involves temporarily modifying a functional group on the active molecule (calcipotriol) to overcome challenges related to stability, solubility, or targeted delivery. The protecting group is designed to be cleaved under specific physiological conditions (e.g., by enzymatic action or changes in pH) to release the active calcipotriol at the target site.
Therefore, a crucial analytical challenge is to confirm that:
-
The precursor compound itself is inactive or significantly less active than calcipotriol.
-
The deprotection process efficiently releases the active calcipotriol.
-
The released calcipotriol exhibits the expected biological activity and potency.
This guide details the assays necessary to validate these checkpoints, moving from direct receptor engagement to downstream cellular and genetic responses.
The Calcipotriol-VDR Signaling Pathway
Understanding the mechanism of action is fundamental to selecting appropriate assays. The activity of calcipotriol is initiated by its binding to the VDR, which triggers a cascade of molecular events leading to a physiological response.
Caption: Calcipotriol signaling pathway from precursor deprotection to cellular response.
Experimental Design: Controls and Comparisons
A robust experimental design is critical for unambiguous interpretation. Every assay should include the following control and test arms:
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO, ethanol). Establishes the baseline response.
-
Protected Precursor: The intact, protected molecule. This should ideally show minimal to no activity.
-
Deprotection Reaction Mixture: The precursor after it has been subjected to the deprotection conditions (e.g., incubation with a specific enzyme or buffer).
-
Calcipotriol Standard: A certified reference standard of pure calcipotriol. This serves as the positive control and allows for the determination of relative potency (e.g., EC50).
By comparing the dose-response curves of the deprotection mixture to the calcipotriol standard, one can quantify the efficiency of the precursor's conversion and the biological activity of the resulting product.
Assay Suite for Activity Assessment
A multi-tiered approach, examining different stages of the signaling cascade, provides the most comprehensive validation of calcipotriol activity.
Caption: A tiered workflow for assessing calcipotriol activity.
Tier 1: VDR-Mediated Gene Transcription (Reporter Assay)
Principle: This is the most direct cell-based assay to confirm VDR activation. It uses a host cell line (e.g., HEK293 or HaCaT) engineered to contain two key components: a constitutively expressed human VDR and a reporter gene (e.g., Luciferase) under the control of a promoter containing multiple VDREs.[6][9] When active calcipotriol binds to the VDR, the complex binds to the VDREs and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of VDR activation.
Protocol: VDR Luciferase Reporter Assay
-
Cell Seeding: Seed VDR reporter cells (e.g., from INDIGO Biosciences or similar vendors) in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells/well in the provided assay medium.[10][11]
-
Pre-incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.[10][11]
-
Compound Preparation: Prepare serial dilutions of the calcipotriol standard, protected precursor, and the deprotection reaction mixture in the appropriate medium. A typical concentration range for calcipotriol is 100 nM down to 0.01 nM.
-
Treatment: Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions (including vehicle control).
-
Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO2.[10]
-
Lysis and Detection: Remove the treatment media. Add a luciferase detection reagent (e.g., Promega Bright-Glo™) according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Measurement: Read the luminescence intensity on a plate-reading luminometer.
-
Data Analysis: Subtract the background (vehicle control) from all readings. Plot the Relative Light Units (RLU) against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value for the calcipotriol standard and the deprotection mixture.
| Parameter | Typical Value | Source |
| Cell Line | VDR-UAS-bla GripTite™ HEK 293T | N/A |
| Seeding Density | 20,000 cells/well | N/A |
| Incubation Time | 24 hours | [10] |
| Calcipotriol EC50 | 0.5 - 5 nM | [6] |
Tier 2: Target Gene Expression (qPCR)
Principle: A hallmark of VDR activation is the rapid and robust upregulation of the CYP24A1 gene.[9][12] This gene encodes the enzyme responsible for catabolizing active vitamin D, acting as a negative feedback mechanism.[12] Measuring the change in CYP24A1 mRNA levels via quantitative real-time PCR (qPCR) provides a highly sensitive and specific readout of target gene engagement in a biologically relevant cell type like human keratinocytes (e.g., HaCaT cells).
Protocol: CYP24A1 Gene Expression Assay
-
Cell Culture: Culture HaCaT human keratinocyte cells in a 24-well plate until they reach 70-80% confluency.
-
Treatment: Treat cells with dose-response curves of the calcipotriol standard, precursor, and deprotection mixture for 6-24 hours. A 24-hour time point is often optimal for peak CYP24A1 induction.[12][13]
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for CYP24A1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
CYP24A1 Forward Primer: 5'-GCTACCGAGATCTTCACCGA-3'
-
CYP24A1 Reverse Primer: 5'-CAGTCTTTCATCATGCGACTTG-3'
-
-
Data Analysis: Calculate the fold change in CYP24A1 expression relative to the vehicle-treated control using the Delta-Delta Ct (ΔΔCt) method. Plot the fold change against compound concentration to generate dose-response curves and calculate EC50 values.
Tier 3: Cellular Function Assays
These assays measure the ultimate physiological outcomes of calcipotriol action on keratinocytes: inhibition of proliferation and induction of differentiation.
A. Keratinocyte Proliferation Assay (MTT/XTT Assay)
Principle: This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability and proliferation. Actively proliferating cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. Calcipotriol's anti-proliferative effect will result in a decreased color signal.[14]
Protocol: Proliferation Assay
-
Cell Seeding: Seed HaCaT or primary human epidermal keratinocytes in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with dose-response curves of the test compounds.
-
Incubation: Incubate for 48-72 hours to allow for measurable differences in proliferation.
-
Detection: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. If using MTT, a solubilization buffer must be added to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% proliferation). Plot the percentage of proliferation against compound concentration and calculate the IC50 (half-maximal inhibitory concentration).
B. Keratinocyte Differentiation Assay (Involucrin Expression)
Principle: Calcipotriol induces keratinocyte differentiation, which is marked by the increased expression of specific proteins like involucrin, a precursor to the cornified envelope.[15][16] This can be measured by Western Blot or High-Content Imaging.
Protocol: Involucrin Western Blot
-
Cell Culture and Treatment: Culture HaCaT cells in 6-well plates and treat with compounds for 48-72 hours, the time required to induce differentiation markers.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Involucrin (e.g., rabbit anti-Involucrin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an HRP-conjugated antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensity for involucrin and normalize it to the loading control. Compare the induction of involucrin across different treatment groups.
Conclusion
Validating the activity of calcipotriol generated from a protected precursor requires a systematic and multi-faceted approach. By employing a suite of in vitro assays that probe receptor activation, target gene modulation, and final cellular responses, researchers can confidently determine the efficacy of the deprotection process and the biological potency of the final active pharmaceutical ingredient. This tiered methodology provides a robust framework for decision-making in drug development, formulation, and quality control settings.
References
- How does calcipotriol work? - Dr.Oracle. (2025).
- Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery.MDPI. (2021).
- Calcipotriol – Knowledge and References.Taylor & Francis Online. (2019).
- Human Vitamin D Receptor - (NR1I1, VDR) Reporter Assay System Technical Manual.Indigo Biosciences.
- [Calcipotriol].PubMed. (1998).
- What is the mechanism of Calcipotriene?Patsnap Synapse. (2024).
- Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit.Fisher Scientific.
- Human Vitamin D Receptor - (NR1I1, VDR) Reporter Assay System 96-well Format Assays Product Manual.Indigo Biosciences.
- Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression.Investigative Ophthalmology & Visual Science. (2021).
- Human VDR Reporter Assay Kit.Indigo Biosciences.
- Effect of calcitriol on protein expression of VDR, CYP24A1, and CYP27B1.ResearchGate. (2020).
- Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth.PubMed. (1998).
- Inhibition of calcitriol inactivating enzyme CYP24A1 gene expression by flavonoids in hepatocellular carcinoma cells under normoxia and hypoxia.PubMed. (2021).
- 20-Hydroxyvitamin D3, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation.PubMed. (2007).
- Calcipotriol.DermNet.
- Human Vitamin D Receptor Reporter Assay System (NR1I1, VDR).Cayman Chemical.
- Progestins inhibit calcitriol-induced CYP24A1 and synergistically inhibit ovarian cancer cell viability: An opportunity for chemoprevention.PubMed. (2018).
- New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues.MDPI. (2019).
- Effects of calcitriol and calcidiol on the expression of CYP24A1 in HCASMC.ResearchGate. (2016).
- Evidence for a Role of Endogenously Produced Vitamin D Metabolites in Keratinocyte Differentiation.Skin Pharmacology and Physiology. (1988).
- Calcium- and vitamin D-regulated keratinocyte differentiation.PubMed. (2001).
- Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis.Indian Journal of Dermatology. (2018).
- Evaluation of keratinocyte proliferation and differentiation in vitamin D receptor knockout mice.PubMed. (2001).
- Calcipotriol.Wikipedia.
- Active Vitamin D Receptor (VDR).Cloud-Clone Corp.
- Calcipotriol.PubChem.
- Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis.National Institutes of Health. (2018).
- Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris.PubMed. (1994).
- Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies.National Institutes of Health. (2022).
- [Evaluation of topical calcipotriol in psoriasis].PubMed. (1995).
- Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells.PubMed. (1996).
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Troubleshooting & Optimization
Optimizing TBDMS deprotection conditions to avoid side products.
Technical Support Center: Optimizing TBDMS Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing tert-butyldimethylsilyl (TBDMS or TBS) ether deprotection. As a Senior Application Scientist, I understand that while TBDMS is a robust and versatile protecting group, its removal can sometimes be challenging, leading to incomplete reactions, low yields, and unexpected side products. This guide is structured to provide you with both preventative strategies and troubleshooting solutions in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
This section addresses common queries and provides foundational knowledge to help you select the appropriate deprotection strategy from the outset.
Q1: What are the primary mechanisms for TBDMS deprotection?
A1: TBDMS deprotection is typically achieved via two main pathways: fluoride-mediated cleavage or acid-catalyzed hydrolysis.[1]
-
Fluoride-Mediated Cleavage: This is the most common method. The fluoride ion (F⁻) acts as a potent nucleophile that attacks the silicon atom. This is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is thermodynamically much more stable than the silicon-oxygen (Si-O) bond.[2][3] The reaction proceeds through a pentacoordinate silicon intermediate.[4]
-
Acid-Catalyzed Hydrolysis: In this mechanism, the ether oxygen is first protonated by an acid, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon atom to cleave the Si-O bond.[1] The stability of silyl ethers under acidic conditions generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[5][6]
Q2: How do I choose the right deprotection reagent for my substrate?
A2: The optimal reagent depends on the overall structure of your molecule, specifically the presence of other sensitive functional groups. The following decision tree provides a general guide for reagent selection.
Caption: Decision tree for selecting a TBDMS deprotection reagent.
Q3: My TBAF reagent is old. Does it go bad?
A3: Yes, the effectiveness of tetra-n-butylammonium fluoride (TBAF) solutions can degrade over time. Commercial TBAF in THF is sold as a hydrate, and the solution is hygroscopic, meaning it can absorb additional moisture from the atmosphere.[7][8] While a small amount of water is often beneficial, excessive water can reduce the reagent's efficacy, particularly for deprotecting silyl ethers on certain substrates like pyrimidine nucleosides.[9][10] Conversely, completely anhydrous TBAF can be a very strong base, leading to undesired side reactions.[7] If you observe a solid precipitate in your refrigerated TBAF solution, allow it to warm to room temperature and swirl to redissolve; however, be aware this may change the concentration.[7] For critical applications, using a fresh bottle or titrating the reagent is recommended.
Troubleshooting Guide: Common Problems & Solutions
This section tackles specific experimental issues. Each problem is analyzed by cause, followed by actionable solutions and detailed protocols.
Issue 1: Incomplete or No Deprotection
You've run your reaction, but TLC or LCMS analysis shows significant amounts of starting material remaining.
-
Possible Cause A: Reagent Inactivity. As discussed in the FAQ, your TBAF may have absorbed too much water.
-
Solution: Use a fresh bottle of TBAF. For substrates that are not base-sensitive, you can improve efficacy by drying the TBAF solution over activated 4Å molecular sieves.[9]
-
-
Possible Cause B: Steric Hindrance. The TBDMS group is on a secondary or tertiary alcohol, or is otherwise in a sterically crowded environment, slowing the reaction rate significantly.[11]
-
Solution 1: Increase the reaction temperature. Gentle heating to 40-50 °C can often drive the reaction to completion.
-
Solution 2: Switch to a more powerful fluoride source. HF-Pyridine is more reactive than TBAF and is often effective for removing stubborn TBDMS groups.[12] Caution: HF-Pyridine is highly toxic and corrosive; it must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), and all reaction vessels must be made of plastic (e.g., polyethylene or Teflon), as HF etches glass.[3][12]
-
-
Possible Cause C: Poor Solubility. Your substrate is not fully dissolved in the reaction solvent, limiting the reaction rate.[13]
-
Solution: Change the solvent system. If using TBAF in THF, adding a co-solvent like DMF might improve solubility.
-
Issue 2: A New Isomeric Spot Appears on TLC (Silyl Migration)
You observe the formation of a major byproduct with the same mass as your starting material, suggesting an isomerization has occurred. This is a classic sign of silyl group migration.
-
Mechanistic Cause: Silyl migration occurs when the alkoxide generated after initial deprotection acts as an intramolecular nucleophile, attacking the silicon atom of a neighboring silyl ether. This is particularly common in 1,2- and 1,3-diol systems and is often base-catalyzed.[14][15]
Caption: Mechanism of base-catalyzed 1,2-silyl migration.
-
Solution: Switch to Acidic Conditions. Acid-catalyzed deprotection mechanisms do not generate the basic alkoxide required for migration, thus circumventing this side reaction. Pyridinium p-toluenesulfonate (PPTS) in methanol is an exceptionally mild and effective reagent for this purpose.[1][16]
Protocol 1: Mild Deprotection with PPTS to Avoid Silyl Migration
-
Setup: Dissolve your TBDMS-protected substrate (1.0 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LCMS. Reactions on primary TBDMS ethers are often complete within a few hours, while secondary ethers may require longer reaction times or gentle heating (40 °C).[17]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The residue can typically be purified directly by flash column chromatography on silica gel.
Issue 3: Formation of an Elimination Byproduct
Your desired alcohol is formed, but you also isolate a significant amount of an alkene, resulting from the elimination of your newly formed hydroxyl group and a nearby leaving group.
-
Mechanistic Cause: Standard TBAF in THF is basic. The fluoride anion itself, and the resulting alkoxide product, can act as bases, promoting E2 elimination if a suitable leaving group (e.g., mesylate, tosylate, halide) is present on an adjacent carbon.[18]
-
Solution: Buffer the Reaction. To mitigate the basicity, the reaction can be buffered by adding a stoichiometric amount of glacial acetic acid (AcOH) to the TBAF.[12][18]
Protocol 2: Buffered Deprotection with TBAF/AcOH
-
Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF (0.1 M).
-
Reagent Addition: In a separate vial, add glacial acetic acid (1.1 eq) to a 1.0 M solution of TBAF in THF (1.1 eq). Add this buffered solution to the substrate solution at room temperature.
-
Monitoring: Stir the reaction and monitor by TLC. The reaction may be slightly slower than with unbuffered TBAF.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the acetic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Comparative Data Table
The following table summarizes the conditions and common issues associated with the most frequently used TBDMS deprotection reagents.
| Reagent(s) | Typical Conditions | Pros | Cons / Common Side Products |
| TBAF | THF, 0 °C to RT | Highly effective, common | Basic; can cause elimination, epimerization, or silyl migration.[18][19] |
| TBAF / AcOH | THF, RT | Mitigates basicity | Slower than TBAF alone; may not be suitable for acid-sensitive groups.[12] |
| HF-Pyridine | THF or Pyridine, 0 °C | Very powerful, good for hindered ethers | Highly toxic and corrosive; etches glass; can be strongly acidic.[12][20] |
| AcOH / H₂O / THF | 3:1:1 mixture, RT | Mild, avoids fluoride | Can be very slow; not suitable for acid-sensitive groups.[11][12] |
| PPTS / MeOH | MeOH, RT | Very mild, excellent for preventing silyl migration | Slower than fluoride methods, especially for hindered ethers.[1][16] |
| KHF₂ | MeOH, RT | Mild, selective for phenolic TBDMS ethers | Less effective for aliphatic TBDMS ethers at room temperature.[6] |
References
-
Lakshman, M. K., Tine, F. A., Khandaker, T. A., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(49), 4640-4643. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Kumar, P., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 6(8), 643-647. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Reddit. (2022). Can TBAF go bad?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen. Retrieved from [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]
-
Schaum, R., & Schlosser, M. (1996). Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon−Carbon Bond Cleavage. The Journal of Organic Chemistry, 61(16), 5420-5421. Available at: [Link]
-
Zhang, Y., et al. (2019). Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. ResearchGate. Retrieved from [Link]
-
Brandstetter, H. H., & Zbiral, E. (1978). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Helvetica Chimica Acta, 61(5), 1832-1841. Available at: [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741. Available at: [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Specific chapter on Hydroxyl Protecting Groups).
Sources
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- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. researchgate.net [researchgate.net]
Degradation pathways of Bis-TBDMS-trans-calcipotriol under acidic conditions.
Welcome, researchers and drug development professionals. This guide serves as a specialized technical resource for understanding and troubleshooting the degradation of Bis-TBDMS-trans-calcipotriol under acidic conditions. As a silyl-protected synthetic derivative of a Vitamin D analogue, this compound presents unique stability challenges.[1][2] This document provides in-depth, experience-driven answers to common issues encountered during synthesis, formulation, and analysis.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides immediate answers to the most common questions. For more detailed explanations and protocols, please refer to the corresponding sections later in this guide.
-
Q1: My this compound is degrading even in mildly acidic conditions. Why is it so sensitive?
-
A: The primary points of instability are the two tert-butyldimethylsilyl (TBDMS) ether groups protecting the hydroxyls on the A-ring. Silyl ethers are susceptible to acid-catalyzed hydrolysis, and while TBDMS is more robust than simpler silyl groups like TMS, it will readily cleave under acidic conditions to reveal the free hydroxyls.[3][4]
-
-
Q2: What is the main degradation product I should expect to see first?
-
A: The degradation is typically stepwise. You will first observe the formation of two isomeric mono-TBDMS-calcipotriol intermediates, followed by the fully deprotected calcipotriol. Further degradation of the calcipotriol core structure, such as isomerization, can then occur.
-
-
Q3: I see more peaks than just the deprotected products in my HPLC. What are they?
-
A: The triene system of the calcipotriol core is prone to isomerization under acidic, thermal, or photolytic stress.[5][6] A common isomer is pre-calcipotriol, which can form via a reversible[][8]-sigmatropic rearrangement.[8][9] Your additional peaks are likely these or other related stereoisomers.
-
-
Q4: How can I prevent this degradation during my experimental workup?
-
A: Avoid acidic conditions wherever possible. Use a buffered aqueous solution (neutral or slightly basic) for any extractions. If an acidic step is unavoidable, perform it at low temperatures (e.g., 0°C) and for the shortest possible duration, followed by immediate neutralization.
-
Part 2: The Degradation Pathway Explained
Understanding the mechanism of degradation is critical for designing stable experiments and formulations. The acidic degradation of this compound is not a single event but a cascade of reactions.
Mechanism of Acid-Catalyzed Desilylation
The core of the initial degradation is the hydrolysis of the TBDMS ether bonds. This is a classic acid-catalyzed nucleophilic substitution reaction.
-
Protonation: The ether oxygen of the Si-O-C bond is protonated by an acid (H-A). This makes the silyl group a much better leaving group.
-
Nucleophilic Attack: A nucleophile, typically water present in the solvent or added during workup, attacks the silicon center.
-
Cleavage: The C-O bond is cleaved, releasing the free alcohol (calcipotriol hydroxyl) and the protonated silyl group, which then forms a silanol (R₃Si-OH) and regenerates the acid catalyst.
Silyl ethers exhibit different stability based on the steric bulk around the silicon atom. The relative resistance to acid hydrolysis is a key factor in protecting group strategy.[4]
Relative Acidic Lability of Common Silyl Ethers
| Silyl Group | Relative Rate of Cleavage |
|---|---|
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
(Data sourced from literature on silyl ether stability)[4]
Visualizing the Degradation Cascade
The following diagram illustrates the primary degradation pathway from the parent compound to the final known degradants.
Caption: Acid-catalyzed degradation pathway of this compound.
Part 3: Experimental Design & Protocols
Conducting a well-controlled forced degradation study is essential for identifying potential degradants and establishing stability-indicating analytical methods.[10]
Protocol: Forced Degradation Under Acidic Conditions
This protocol provides a standardized workflow for assessing the stability of this compound.
Objective: To intentionally degrade the sample under controlled acidic conditions to identify degradation products and understand degradation kinetics.
Materials:
-
This compound (high purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution (for quenching)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to a final concentration of ~1 mg/mL.
-
Initiation of Degradation: Transfer a known volume of the stock solution to a reaction vial. Add an equal volume of 0.1 M HCl. This initiates the degradation process at a nominal concentration of 0.05 M HCl.
-
Causality Note: Using a methanolic or acetonitrile solution ensures solubility of the lipophilic parent compound while allowing the aqueous acid to react.[11]
-
-
Incubation: Store the reaction vial at a controlled temperature (e.g., 40°C). Protect from light to prevent confounding photodegradation.[5][6][12]
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of 0.1 M NaOH. This halts the acid-catalyzed degradation, preserving the sample composition at that time point.
-
Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for your analytical method (typically in the µg/mL range).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
Visualizing the Experimental Workflow
Caption: Standard workflow for a forced acidic degradation study.
Part 4: Analytical Methods & Troubleshooting
A robust analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all significant degradation products.
Recommended Analytical Techniques
| Technique | Purpose & Key Considerations |
| HPLC-UV/DAD | Primary Tool for Quantification. A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm) at an elevated temperature (~50°C) provides good separation.[][8] A gradient elution with a mobile phase of water/methanol/acetonitrile/THF is often required to resolve all related substances.[][8] Detection at 264 nm is suitable for calcipotriol and its isomers.[][9] A Diode Array Detector (DAD) is crucial for peak purity analysis and for detecting spectral shifts in degradants. |
| LC-MS | Essential for Identification. Provides mass-to-charge ratio (m/z) data to identify degradation products. The loss of a TBDMS group (C₆H₁₅Si) corresponds to a mass decrease of 115.2 Da. High-resolution MS (HRMS) can confirm elemental composition.[6] |
| NMR | Definitive Structure Elucidation. While not a routine analysis, NMR is the gold standard for confirming the exact structure of isolated, unknown degradation products, especially for identifying specific isomers. |
Troubleshooting Guide: Common Analytical Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing/fronting) for the parent compound. | The highly lipophilic Bis-TBDMS compound may have secondary interactions with the column stationary phase. The sample solvent may be too strong. | Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Try a different C18 column chemistry (e.g., with end-capping). Add a small amount of a modifier like THF to the mobile phase.[] |
| Incomplete separation of calcipotriol and pre-calcipotriol. | These isomers are structurally very similar and co-elution is common. | Optimize the HPLC gradient; a shallower gradient may improve resolution. Lower the mobile phase flow rate. Increase the column temperature to improve efficiency.[8] Consider a longer analytical column. |
| Appearance of new peaks upon standing in the autosampler. | The quenched sample may still be unstable, or degradation is occurring due to light exposure in the autosampler. | Ensure complete neutralization after quenching. Use amber vials or an autosampler with a cooled tray (e.g., 4°C). Re-analyze a standard to confirm system stability. |
| Mass spec signal is weak or inconsistent. | Poor ionization efficiency. The presence of non-volatile buffers or salts from quenching can cause ion suppression. | Use a volatile acid/base for pH adjustment if possible (e.g., formic acid, ammonium hydroxide). Perform a solid-phase extraction (SPE) cleanup of the sample before LC-MS analysis. Optimize MS source parameters (e.g., capillary voltage, gas flow). |
References
-
Singh, S., & Bakshi, M. (2007). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]
-
Saczewski, J., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. Retrieved from [Link]
-
Saczewski, J., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI. Retrieved from [Link]
-
Rajput, S. J., et al. (2018). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Cirunay, J. J., et al. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 31-41. Retrieved from [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Orkoula, M., & Kontoyannis, C. (n.d.). IDENTIFICATION AND STABILITY OF CALCIPOTRIOL PSEUDOPOLYMORPHS IN PHARMACEUTICAL CREAMS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubChem - Calcipotriol. Retrieved from [Link]
-
ResearchGate. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubChem - this compound. Retrieved from [Link]
-
Next Steps in Dermatology. (2022). Calcipotriene Therapeutic Cheat Sheet. Retrieved from [Link]
-
Eplaw. (2012). Germany's Federal Court of Justice revokes Leo's Calcipotriol Monohydrate Patent. Retrieved from [Link]
-
National Institutes of Health. (2019). Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris. Retrieved from [Link]
- Google Patents. (n.d.). CN111662221B - Preparation method of calcipotriol impurity.
-
Reddit. (2017). Silyl protecting group lability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
PubMed. (n.d.). The use of topical calcipotriene/calcipotriol in conditions other than plaque-type psoriasis. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Calcipotriene Topical Ointment. Retrieved from [Link]
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- 12. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Residual Silylating Agents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions regarding the effective removal of residual silylating agents from reaction mixtures. The following sections are designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of a sylation reaction, providing targeted solutions and preventative measures.
Problem 1: My NMR spectrum shows persistent peaks corresponding to the silylating agent or its byproducts.
Cause: Incomplete quenching or removal of excess silylating agent and its derivatives (e.g., siloxanes, silylated water/solvents).
Solution:
-
Aqueous Workup with Mild Acid: For many common silylating agents like trimethylsilyl chloride (TMSCl), a careful aqueous workup is often sufficient. The addition of a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), can effectively quench excess reagent.[1] The unreacted silylating agent will hydrolyze to form silanols, which can then be separated in the aqueous layer. For more robust silyl ethers, a dilute solution of a stronger acid like hydrochloric acid (HCl) might be necessary.[2][3]
-
Fluoride-Based Quench: For more sterically hindered and stable silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) is highly effective for cleaving the Si-O bond due to the high affinity of silicon for fluoride.[4][5] However, be aware that this will also cleave your desired silyl ether if it is not sufficiently robust.
-
Chromatographic Purification: If an aqueous workup is insufficient, column chromatography is a reliable method for separating your desired product from non-polar silyl byproducts.[6][7] A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) will typically retain the more polar desired product while allowing the non-polar silyl impurities to elute first.
Problem 2: I'm observing the formation of an emulsion during my aqueous workup.
Cause: The formation of finely dispersed siloxanes or other silicon-based byproducts can act as surfactants, leading to the formation of a stable emulsion that complicates phase separation.
Solution:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[8]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion and separate the phases.[9]
-
Solvent Modification: Adding a different organic solvent with a lower or higher polarity can sometimes disrupt the emulsion. For example, if you are using dichloromethane (DCM), adding diethyl ether or hexanes may help.[10]
Problem 3: My desired product is co-eluting with silyl byproducts during column chromatography.
Cause: The polarity of your desired product and the silyl impurities are too similar for effective separation with the chosen eluent system.
Solution:
-
Optimize Eluent System: Systematically vary the polarity of your eluent. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For very non-polar compounds, reverse-phase chromatography (e.g., C18 silica) might be a better option.[6]
-
Chemical Conversion of Impurities: In some cases, it may be possible to chemically modify the silyl impurities to facilitate their removal. For instance, treatment with a strong acid could convert them to more polar silanols, which would then be more easily separated by an aqueous wash or retained on a silica column.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the removal of silylating agents, offering insights into best practices and the rationale behind different techniques.
Q1: What is the most common and straightforward method for removing excess TMSCl?
For trimethylsilyl chloride (TMSCl), the most common and generally effective method is a careful aqueous quench.[12] TMSCl reacts rapidly with water to form trimethylsilanol and hydrochloric acid (HCl). The HCl is neutralized by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][12] The trimethylsilanol is water-soluble and will partition into the aqueous layer during an extraction.
Q2: I've used hexamethyldisilazane (HMDS) as a silylating agent. How do I remove the excess and its byproducts?
Excess HMDS and its primary byproduct, ammonia, can often be removed by evaporation under reduced pressure due to their volatility.[13] However, if byproducts like hexamethyldisiloxane (HMDSO) are formed, an aqueous workup may be necessary. HMDSO is relatively non-polar and can often be removed by extraction with a non-polar organic solvent like hexanes.[14] For complete removal, column chromatography may be required.
Q3: Can I use distillation to remove residual silylating agents?
Yes, distillation can be an effective method, particularly if there is a significant difference in boiling points between your desired product and the silylating agent/byproducts.[3][15] For example, TMSCl has a boiling point of 57°C, making it readily separable from higher-boiling products by simple or fractional distillation.[3][16] Vacuum distillation is an option for higher-boiling silylating agents or when dealing with thermally sensitive products.[15]
Q4: When should I consider using a fluoride-based reagent for workup?
Fluoride-based reagents, such as TBAF, are typically used for the deprotection of silyl ethers, not for quenching the initial silylating agent.[4][5] Using a fluoride source during the workup of a silylation reaction will likely cleave your newly formed silyl ether. Therefore, this method should only be considered if the goal is to remove a silyl protecting group, not the residual silylating agent from the protection step.
Q5: Are there any "greener" or more sustainable methods for removing silylating agents?
Emerging techniques are focusing on more environmentally friendly approaches. One such method involves the use of reusable acidic resins.[17] These resins can be used to quench the reaction and facilitate the removal of silyl byproducts. After filtration, the resin can often be regenerated and reused, reducing waste.[17]
Data Presentation
Table 1: Boiling Points of Common Silylating Agents and Byproducts
This table provides a quick reference for considering distillation as a purification method.
| Compound | Structure | Boiling Point (°C) |
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | 57 |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | 125 |
| Hexamethyldisiloxane (HMDSO) | ((CH₃)₃Si)₂O | 101 |
| Triethylsilyl chloride (TESCl) | (C₂H₅)₃SiCl | 144 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | (t-Bu)(CH₃)₂SiCl | 125 |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for TMSCl Removal
This protocol outlines a general procedure for quenching a reaction containing excess TMSCl and removing the resulting byproducts.
Materials:
-
Reaction mixture containing excess TMSCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Caution: Gas evolution (CO₂) will occur. Add the solution portion-wise until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8][18]
Protocol 2: Removal of Silyl Impurities by Flash Column Chromatography
This protocol provides a general guideline for purifying a product from non-polar silyl impurities.
Materials:
-
Crude product containing silyl impurities
-
Silica gel
-
Appropriate eluent system (e.g., hexanes/ethyl acetate)
-
Chromatography column and collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, starting with a low polarity.
-
Collect fractions and monitor the elution of the product and impurities using thin-layer chromatography (TLC).
-
The non-polar silyl impurities will typically elute before the more polar desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.[6][7]
Visualization
Decision-Making Workflow for Silylating Agent Removal
The following diagram illustrates a logical workflow for selecting the appropriate method to remove residual silylating agents based on the properties of the agent and the desired product.
Caption: A decision tree for selecting a purification strategy.
References
- Vertex AI Search, SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. Accessed January 15, 2026.
- Vertex AI Search, Silyl ether - Grokipedia. Accessed January 15, 2026.
- Google Patents, US6013821A - Removal of silylated compounds from solvent and gas waste streams. Accessed January 15, 2026.
- ResearchGate, How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Accessed January 15, 2026.
- Organic Chemistry Portal, tert-Butyldimethylsilyl Ethers. Accessed January 15, 2026.
- Benchchem, Technical Support Center: Managing Moisture Sensitivity of Chlorotrimethylsilane (TMSCl) in Experiments. Accessed January 15, 2026.
- Source 7, Hydroxyl Protecting Groups. Accessed January 15, 2026.
- Wikipedia, Silyl ether. Accessed January 15, 2026.
- Organic Syntheses, A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). Accessed January 15, 2026.
- Benchchem, Optimizing reaction conditions for silylation with N,N-Dimethyltriisopropylsilylamine. Accessed January 15, 2026.
- Gelest Technical Library, Deprotection of Silyl Ethers. Accessed January 15, 2026.
- Wikipedia, Silyl
- Source 13, silylation overview.pdf. Accessed January 15, 2026.
- ResearchGate, techniques for silyl
- University of Rochester Department of Chemistry, How To: Purify by Distill
- ResearchGate, Is there a method to eliminate the trimethylsilyl group from carboxyl or amine ends of a peptide chain after HMDS mediated NCA polymeriz
- Sigma-Aldrich, HMDS. Accessed January 15, 2026.
- ResearchGate, How to quench excess TMSCl in reaction mixture?. Accessed January 15, 2026.
- Gelest Technical Library, General Silylation Procedures. Accessed January 15, 2026.
- Aure Chemical, How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods. Accessed January 15, 2026.
- YouTube, reaction work-up, liquid-liquid extraction, & product isol
- Chemistry Stack Exchange, By what mechanism do acids deprotect primary silyl ethers?. Accessed January 15, 2026.
- MDPI, A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substr
- Organic Syntheses, Organic Syntheses Procedure. Accessed January 15, 2026.
- Benchchem, A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Accessed January 15, 2026.
- Organic Syntheses, [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl - Organic Syntheses Procedure]. Accessed January 15, 2026.
- Source 27, removal of HMDS without affecting the photoresist. Accessed January 15, 2026.
- Source 28, Remove Sticky Reagents. Accessed January 15, 2026.
- Master Organic Chemistry, Protecting Groups For Alcohols. Accessed January 15, 2026.
- Source 30, Chromatographic Purification - Structure Determination of Organic Compounds. Accessed January 15, 2026.
- ACS Publications, Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes | Inorganic Chemistry. Accessed January 15, 2026.
- Reachem, The Purification of Organic Compound: Techniques and Applic
- YouTube, column chromatography & purification of organic compounds. Accessed January 15, 2026.
- Benchchem, A Comparative Guide to Silylating Agents: Chlorotriethylsilane vs.
- ResearchGate, (PDF) Review: Derivatization in mass spectrometry—1.
- Source 36, Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Accessed January 15, 2026.
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Technical Support Center: A Guide to Improving the Selectivity of TBDMS Protection on Calcipotriol
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals working on the derivatization of calcipotriol and related vitamin D analogues. The selective protection of calcipotriol's hydroxyl groups is a frequent challenge where success hinges on a nuanced understanding of steric effects, reaction kinetics, and potential side reactions.
This document moves beyond standard protocols to provide a troubleshooting framework based on chemical principles. Our goal is to empower you to diagnose issues in your own experiments and rationally design reaction conditions to achieve high selectivity and yield.
Section 1: The Fundamentals of Calcipotriol Silylation
Before troubleshooting, a firm grasp of the substrate and the reaction mechanism is essential. These initial questions lay the groundwork for understanding the core challenges.
Q1: What are the key reactive sites on the calcipotriol molecule for TBDMS protection?
Calcipotriol, a synthetic analogue of vitamin D, possesses three distinct hydroxyl groups available for silylation.[1] Their structural environment dictates their relative reactivity:
-
1α-OH: A secondary alcohol on the A-ring.
-
3β-OH: A secondary alcohol, also on the A-ring.
-
24-OH: A tertiary alcohol on the C-24 position of the side chain, adjacent to a cyclopropyl group.
The steric and electronic environment of each hydroxyl group is unique, which is the primary reason that achieving selective protection is a significant synthetic hurdle.
Caption: Key hydroxyl groups on the calcipotriol scaffold.
Q2: What is the general mechanism for TBDMS protection, and why is selectivity a challenge with this substrate?
The reaction proceeds via a nucleophilic substitution at the silicon center of tert-butyldimethylsilyl chloride (TBDMS-Cl).[2] An amine base, typically imidazole, serves as both a base and a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate.[3][4] The alcohol then attacks this intermediate to form the stable TBDMS ether.
Selectivity is challenging due to two main factors:
-
Steric Hindrance: TBDMS-Cl is a sterically bulky silylating agent.[5] This bulk is the primary tool for achieving selectivity. The reaction rate is fastest at the least sterically hindered hydroxyl group. The tertiary 24-OH is significantly more hindered than the secondary 1α-OH and 3β-OH groups.
-
Subtle Reactivity Differences: The steric environments of the 1α-OH and 3β-OH groups are similar, making it difficult to differentiate between them without careful optimization of reaction conditions.
Caption: General workflow for the TBDMS protection of calcipotriol.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to directly address the common issues encountered during the selective silylation of calcipotriol.
Problem Area 1: Low Conversion or No Reaction
Q: My reaction has stalled or shows a very low yield of any silylated products. What are the most likely causes?
This issue almost always points to problems with reagents or reaction setup. Silylating agents are highly sensitive to moisture.[5]
Troubleshooting Checklist:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried). Solvents like DMF must be of anhydrous grade and preferably fresh from a sealed bottle.[5]
-
Verify Reagent Quality: TBDMS-Cl can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. Imidazole should also be dry.
-
Check Reagent Stoichiometry: While selectivity requires careful control, ensure you are using at least one equivalent of the base (imidazole) for each equivalent of TBDMS-Cl.[6]
-
Improve Mixing: On larger scales, inadequate mixing can create localized concentration gradients, leading to incomplete reactions.[5] Ensure stirring is efficient for the vessel size.
Problem Area 2: Poor Selectivity - Over-silylation
Q: I'm getting a significant amount of di- and tri-silylated products instead of my target mono-TBDMS calcipotriol. How can I improve mono-selectivity?
Over-silylation is a classic problem of kinetics and stoichiometry. The key is to create conditions where the first silylation is significantly faster than subsequent ones and to limit the amount of the silylating agent.
Solutions to Improve Mono-Selectivity:
| Strategy | Causality & Explanation | Recommended Action |
| Control Stoichiometry | This is the most critical factor. Using an excess of TBDMS-Cl will inevitably lead to over-silylation.[7] The goal is to make TBDMS-Cl the limiting reagent. | Start with 1.0 - 1.1 equivalents of TBDMS-Cl relative to calcipotriol. This ensures there isn't enough reagent to form significant amounts of di- or tri-protected products. |
| Lower Reaction Temperature | Silylation is an exothermic reaction. Lower temperatures slow the reaction rate, which magnifies the small differences in activation energy between the primary and subsequent silylations, thus enhancing selectivity.[8] | Perform the reaction at 0°C or -20°C . This favors the formation of the kinetically preferred mono-silylated product. |
| Slow Reagent Addition | Adding the TBDMS-Cl solution dropwise over an extended period maintains a low instantaneous concentration of the silylating agent. This favors reaction at the most reactive site before other sites can compete. | Use a syringe pump to add a solution of TBDMS-Cl in anhydrous DMF over 1-2 hours to the stirred solution of calcipotriol and imidazole. |
Problem Area 3: Poor Selectivity - Mixture of Regioisomers
Q: I'm successfully making mono-TBDMS calcipotriol, but it's a mixture of isomers (e.g., 1-O-TBDMS and 3-O-TBDMS). How can I improve regioselectivity?
This is the most nuanced challenge. The steric environments of the 1α-OH and 3β-OH groups are very similar. Achieving high regioselectivity requires exploiting subtle kinetic differences.
Strategies for Enhancing Regioselectivity:
-
Kinetic Control is Key: The product distribution you observe is likely a result of kinetic control, where the ratio of products reflects the relative rates of their formation. The least sterically hindered hydroxyl group will react the fastest. While definitive data for calcipotriol is proprietary, in many steroid systems, one equatorial hydroxyl may be slightly more accessible than another due to the conformation of the ring system.
-
Optimize Temperature: As mentioned, very low temperatures (-40°C to -78°C) can further amplify the small differences in reactivity between the 1-OH and 3-OH positions, potentially favoring one regioisomer.[8]
-
Choice of Base/Catalyst: While imidazole is standard, using a bulkier, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can sometimes alter the transition state of the silylation, potentially improving selectivity.[9]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the transition state. While DMF is common, exploring other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial, though reaction rates will likely be slower in less polar solvents.[4]
Problem Area 4: Product Instability and Side Reactions
Q: I suspect silyl group migration or degradation of the calcipotriol backbone. How can I prevent this?
Both are valid concerns. Silyl migration is a known issue in polyol systems, and the calcipotriol triene system is sensitive.[10][]
Mitigation Strategies:
-
Preventing Silyl Migration: Migration of silyl groups between adjacent hydroxyls is often catalyzed by base or acid.[6]
-
Workup: Quench the reaction by adding it to a cold, weakly acidic buffer (e.g., saturated aq. NH₄Cl) rather than pure water to neutralize the base immediately.
-
Purification: Avoid basic conditions during chromatography. Use a silica gel column buffered with a small amount of a non-nucleophilic base like triethylamine in the eluent only if absolutely necessary to prevent streaking. Ideally, run chromatography under neutral conditions.
-
-
Preventing Calcipotriol Degradation: The 5,7-diene system in calcipotriol is susceptible to acid-catalyzed isomerization and is sensitive to light and heat.[12][13]
-
Reaction Conditions: Maintain a neutral or slightly basic pH throughout the reaction. Run the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation.
-
Workup & Storage: Protect the reaction and subsequent solutions from direct light. Store the final product at a low temperature under an inert atmosphere.
-
Caption: A decision tree for troubleshooting TBDMS protection issues.
Section 3: Recommended Experimental Protocol
This protocol is a starting point for achieving kinetically controlled, selective mono-silylation of calcipotriol, incorporating the principles discussed above.
Protocol: Selective Mono-TBDMS Protection of Calcipotriol
Materials:
-
Calcipotriol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq)
-
Imidazole (2.5 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or Diethyl ether
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add calcipotriol (1.0 eq) and imidazole (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.1 M). Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of TBDMS-Cl (1.05 eq) in a small volume of anhydrous DMF. Draw this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Add the TBDMS-Cl solution dropwise to the stirred calcipotriol solution over 2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor the reaction progress every 30-60 minutes by Thin Layer Chromatography (TLC) or HPLC.[14] The goal is to quench the reaction upon maximum formation of the desired mono-silylated product and before significant di-silylated product appears.
-
Workup: Once the reaction has reached the desired conversion, pour the cold reaction mixture into an equal volume of cold, saturated aqueous NH₄Cl solution with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
-
Purification: Purify the crude residue immediately by flash column chromatography on silica gel to separate the desired mono-silylated product from unreacted starting material and di-silylated byproducts.
References
- Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition.
- Benchchem. (n.d.).
- Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems.
- Benchchem. (n.d.).
- NotEvans. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Stack Exchange.
- ResearchGate. (2025). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.
- National Institutes of Health. (n.d.). Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wikipedia. (n.d.). Silyl ether.
- MDPI. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues.
- Benchchem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs.
- National Institutes of Health. (n.d.). Calcipotriol | C27H40O3 | CID 5288783. PubChem.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (A) Total synthesis of calcipotriol (7) and (B)
- Synthical. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs.
- National Institutes of Health. (n.d.). Calcipotriol, 24R- | C27H40O3 | CID 9547353. PubChem.
- Benchchem. (n.d.). optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
- National Institutes of Health. (n.d.).
- ResearchGate. (2019).
- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- BOC Sciences. (n.d.). Calcipotriol and Impurities.
- IJNRD. (2025). “DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM.
- Wikipedia. (n.d.). Calcipotriol.
- National Institutes of Health. (n.d.). (7Z)-calcipotriol | C27H40O3 | CID 17754072. PubChem.
- PubMed Central. (2022).
- National Institutes of Health. (n.d.). Calcipotriol(Calcipotriene) | C27H40O3 | CID 131954607. PubChem.
- Scirp.org. (n.d.). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene.
- Acta Scientific. (2020).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Vitamin D and Its Synthetic Analogs.
- Crawford Scientific. (2020).
- ResearchGate. (n.d.). Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives | Request PDF.
- PubMed Central. (2018). Vitamins D: Relationship between Structure and Biological Activity.
- Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition.
- ACS Publications. (2019). Vitamin D and Its Synthetic Analogs | Journal of Medicinal Chemistry.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- PubMed. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants.
- Changfu Chemical. (n.d.).
- ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF.
- Wikipedia. (n.d.). Vitamin D.
- Taylor & Francis. (n.d.).
- ResearchGate. (2015). How to purify compound with TBDMS as a protective group?.
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- 9. Silyl ether - Wikipedia [en.wikipedia.org]
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- 14. ijnrd.org [ijnrd.org]
Resolving co-eluting peaks in HPLC analysis of calcipotriol and its derivatives.
Welcome to the technical support center for the HPLC analysis of calcipotriol and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, particularly the co-elution of calcipotriol with its isomers and degradation products.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of calcipotriol.
Q1: What are the primary challenges in the HPLC analysis of calcipotriol?
The main difficulty lies in separating calcipotriol from its structurally similar impurities, isomers, and degradation products.[1] The most critical separation is from its thermally induced isomer, pre-calcipotriol, as well as its 5,6-trans isomer and other process-related impurities.[2][3] These compounds often have very similar physicochemical properties, leading to co-elution issues in standard reversed-phase HPLC methods.[1] Furthermore, calcipotriol is sensitive to heat and light, which can cause on-column degradation or isomerization if conditions are not carefully controlled.[][5]
Q2: Why is the separation of pre-calcipotriol important?
Pre-calcipotriol is a reversible isomer of calcipotriol that forms in solution and is influenced by temperature.[6] While it is not typically classified as an impurity because it contributes to the therapeutic effect, its resolution from the main calcipotriol peak is essential for accurate quantification and method specificity.[6][7] Pharmacopeial methods often require a minimum resolution between these two peaks to ensure the validity of the analytical method.[2][7]
Q3: What is a typical starting point for developing a calcipotriol HPLC method?
A common starting point is a reversed-phase method using a C18 column.[8][9] Mobile phases are typically mixtures of methanol, acetonitrile, and water or a buffer.[2][9][10] Gradient elution is frequently employed to resolve calcipotriol from both early and late-eluting impurities.[2][7] Detection is almost universally performed using a UV detector at approximately 264 nm, which is the absorption maximum for calcipotriol.[2][8]
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a structured, question-and-answer approach to resolving specific co-elution problems encountered during the analysis of calcipotriol.
Q4: My calcipotriol peak is showing a significant shoulder or is co-eluting with its pre-calcipotriol isomer. How can I improve the resolution?
This is the most common separation challenge. The resolution between calcipotriol and pre-calcipotriol is highly sensitive to several chromatographic parameters.
Step 1: Verify System Suitability First, ensure your system is performing correctly. Prepare a system suitability solution, which can be generated by gently heating a calcipotriol standard solution (e.g., 60°C for 2 hours) to induce the formation of pre-calcipotriol.[7][11] The United States Pharmacopeia (USP) often requires a resolution of not less than 1.5 between the resulting peaks.[12] If you cannot achieve this, method optimization is necessary.
Step 2: Optimize Mobile Phase Composition The organic modifier composition is critical for selectivity.
-
Action: Systematically vary the ratio of your organic solvents (e.g., methanol and acetonitrile). Methanol can offer different selectivity compared to acetonitrile due to its ability to engage in hydrogen bonding interactions.[13] Sometimes, a ternary mixture of water, methanol, and acetonitrile provides the necessary selectivity.[2][9]
-
Causality: Calcipotriol and its isomers have subtle differences in polarity and structure. Changing the organic modifier alters the partitioning behavior of the analytes between the mobile and stationary phases, which can significantly impact their relative retention times and improve separation.
Step 3: Adjust Column Temperature
-
Action: Increase the column temperature in small increments (e.g., 5°C). Many established methods for calcipotriol operate at elevated temperatures, such as 40°C or 50°C.[2][6][7]
-
Causality: Higher temperatures decrease mobile phase viscosity, which can improve peak efficiency (narrower peaks). More importantly, temperature affects the thermodynamics of the analyte-stationary phase interaction and the conformational equilibrium of the isomers themselves, often enhancing selectivity and resolution between closely related compounds.[6]
Q5: I've tried adjusting the mobile phase and temperature, but an unknown impurity remains co-eluted with my main calcipotriol peak. What's the next step?
When basic adjustments are insufficient, changing the stationary phase chemistry is the most powerful tool to alter selectivity.[14]
Step 1: Switch to a Phenyl-Hexyl Column
-
Action: Replace your standard C18 column with a Phenyl-Hexyl stationary phase.
-
Causality: Calcipotriol and its derivatives contain a conjugated triene system, which is a series of alternating double bonds.[] A Phenyl-Hexyl column provides a different separation mechanism compared to a C18 column. While C18 separates primarily based on hydrophobicity, the phenyl groups on the stationary phase can engage in π-π interactions with the electron-rich triene system of the calcipotriol molecule.[3][13] This alternative interaction can drastically change the elution order and resolve compounds that co-elute on a C18 phase.[15]
Step 2: Consider Alternative Reversed-Phase Chemistries
-
Action: If a Phenyl-Hexyl column is not available or does not provide resolution, consider other stationary phases like C8 or embedded polar group (EPG) columns.
-
Causality: A C8 column is less hydrophobic than a C18 column and can offer different selectivity for moderately polar compounds.[16] EPG columns have polar groups embedded within the alkyl chains, which can alter interactions with hydroxyl groups on the calcipotriol molecule and provide a unique separation profile.
Q6: My resolution is adequate, but my peak shapes are poor (e.g., significant tailing). How can I fix this?
Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Step 1: Check Mobile Phase pH
-
Action: Ensure your mobile phase is appropriately buffered or contains a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%).[6]
-
Causality: The silica backbone of most HPLC columns has surface silanol groups (Si-OH) that can be deprotonated and become negatively charged. These sites can cause strong, undesirable ionic interactions with analytes, leading to peak tailing. Operating at a low pH (e.g., pH 3.0) protonates these silanols, minimizing these secondary interactions and dramatically improving peak shape.
Step 2: Use a High-Purity, End-Capped Column
-
Action: Verify that you are using a modern, high-purity, and fully end-capped C18 or Phenyl-Hexyl column.
-
Causality: End-capping is a process where unreacted silanol groups on the silica surface are chemically bonded with a small silylating agent. This "shields" the analyte from interacting with the active silanols, resulting in more symmetric peaks. Older or lower-quality columns may have more active silanol sites, exacerbating tailing issues.
Experimental Protocols & Data
Protocol 1: Preparation of a System Suitability Solution
This protocol describes how to prepare a solution containing both calcipotriol and its key isomer, pre-calcipotriol, to verify chromatographic resolution.
-
Prepare a Stock Solution: Accurately weigh and dissolve approximately 2 mg of calcipotriol reference standard in a suitable solvent (e.g., a mixture of triethylamine and chloroform, or simply methanol) to create a stock solution.[2][7]
-
Induce Isomerization: Transfer the solution to a sealed vial and place it in a water bath set to 60-80°C for 2-5 hours.[2][16] This controlled heating will accelerate the equilibrium between calcipotriol and pre-calcipotriol.
-
Cool and Inject: After heating, allow the vial to cool to room temperature. Inject this solution into the HPLC system.
-
Evaluate Resolution: The resulting chromatogram should show two distinct peaks. Calculate the resolution between the calcipotriene and pre-calcipotriene peaks. A value ≥ 1.5 is typically considered acceptable.[12]
Table 1: Example HPLC Method Parameters for Calcipotriol Analysis
The following table summarizes typical starting conditions for the separation of calcipotriol and its related substances.
| Parameter | Condition 1 (C18 Column) | Condition 2 (Phenyl-Hexyl) |
| Column | C18, 150 x 4.6 mm, 2.7 µm[2] | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[6] | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile / Methanol (80:20, v/v) |
| Gradient | 60% B to 95% B over 20 min | 55% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min[8] | 1.2 mL/min |
| Column Temp. | 50°C[2][7] | 45°C |
| Detection | UV at 264 nm[2][5][8] | UV at 264 nm |
| Injection Vol. | 20 µL[2] | 10 µL |
References
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Wójcik, M., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 29(11), 2538. [Link]
-
Rahman, A., et al. (2022). Development of new RP-HPLC method for the estimation of betamethasone and calcipotriene in the ointment dosage form and validation of the developed method. Indo American Journal of Pharmaceutical Sciences, 9(12), 242-253. [Link]
-
El-Gizawy, S. M., et al. (2018). Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives. ResearchGate. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. [Link]
-
Charde, M. S., et al. (2011). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology, 4(8), 1219-1223. [Link]
-
Gaur, K., et al. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(7), 3045-3051. [Link]
-
Cirunay, J. J., et al. (1998). Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. Journal of Chromatographic Science, 36(8), 417-421. [Link]
-
Jahani, M., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. DARU Journal of Pharmaceutical Sciences, 30(1), 125-141. [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Cirunay, J. J., et al. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 31-41. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Hang, S. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
IJNRD. (2025). Development and Validation of Analytical Methods for Simultaneous Estimation of Calcipotriol and Betamethasone in their Formulation. International Journal of Novel Research and Development. [Link]
-
Cirunay, J., et al. (1998). Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. Semantic Scholar. [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous - Print Preview. [Link]
-
USP-NF. (2025). Calcipotriene. Trungtamthuoc.com. [Link]
-
SciSpace. (n.d.). HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays. SciSpace. [Link]
-
Gasilova, N., et al. (2023). Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization. International Journal of Molecular Sciences, 24(9), 8031. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Suneetha, A. & Rao, D. K. (2014). Analytical Method Development and Validation for Simultaneous Estimation of Dipropionate and Calcipotriene in Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences, 4(2), 105-113. [Link]
-
ResearchGate. (n.d.). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. ResearchGate. [Link]
Sources
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Technical Support Center: Preserving Triene Integrity in Synthesis and Deprotection
A Senior Application Scientist's Guide to Preventing Isomerization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing isomerization of triene systems during synthesis and deprotection. Triene moieties are susceptible to rearrangement, which can lead to loss of desired activity, altered pharmacological profiles, and the formation of impurities. This guide is designed to provide you with the mechanistic understanding and practical protocols to maintain the structural integrity of your compounds.
Troubleshooting Guide: Diagnosing and Resolving Triene Isomerization
This section is designed to help you identify the root cause of unexpected triene isomerization in your reaction and provides actionable solutions.
Symptom: My final compound shows a mixture of geometric isomers (E/Z) or positional isomers of the triene system, as confirmed by NMR, HPLC, or other analytical techniques.
Potential Cause 1: Acid-Catalyzed Isomerization
Causality: Trace amounts of acid can protonate one of the double bonds in the triene system, leading to the formation of a carbocation intermediate. This intermediate can then be deprotonated at a different position or with a different geometry, resulting in isomerization.[1] This is particularly problematic during acidic deprotection steps or with acidic reagents.
Solutions:
-
Scrutinize Reagents and Glassware: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Glassware should be thoroughly dried and can be rinsed with a mild base solution (e.g., a dilute solution of triethylamine in a suitable solvent) and then dried again before use.
-
Employ Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene) or hindered amines like 2,6-di-tert-butylpyridine, can neutralize trace acids without interfering with the desired reaction.
-
Alternative Deprotection Strategies: If an acid-labile protecting group is being removed, consider switching to a protecting group that can be cleaved under neutral or basic conditions.[2]
Potential Cause 2: Base-Catalyzed Isomerization
Causality: Strong bases can deprotonate a carbon atom adjacent to the triene system, forming a resonance-stabilized carbanion. Reprotonation of this intermediate can occur at a different position, leading to double bond migration.[3][4]
Solutions:
-
Use of Milder Bases: When a basic environment is necessary, opt for the mildest base that can effectively promote the desired transformation. For instance, inorganic bases like potassium carbonate or cesium carbonate are often less prone to causing isomerization than strong alkoxides.
-
Control of Stoichiometry and Temperature: Use the minimum effective amount of base and maintain the lowest possible reaction temperature to suppress isomerization.[5]
-
Strategic Use of Protecting Groups: If a particular proton is susceptible to deprotonation, consider if a protecting group can be installed to block this unwanted reactivity.
Potential Cause 3: Thermal or Photochemical Isomerization
Causality: Trienes, especially conjugated systems, can undergo isomerization upon exposure to heat or UV light.[1][6] Thermal isomerization involves the molecule overcoming the energy barrier for rotation around a double bond, while photochemical isomerization proceeds through an excited state with a different geometry.[7][8][9]
Solutions:
-
Strict Temperature Control: Maintain the lowest possible temperature throughout the reaction, work-up, and purification steps.[1][5] Utilize cryostats or ice baths for sensitive reactions.
-
Protection from Light: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to prevent exposure to ambient light.[1]
-
Minimize Reaction and Purification Times: Prolonged exposure to even moderate heat during extended reaction times or purification (e.g., distillation or column chromatography) can promote isomerization.[5]
Potential Cause 4: Transition Metal-Catalyzed Isomerization
Causality: Many transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, can catalyze the isomerization of olefins.[5][10] This can occur through various mechanisms, including the formation of metal-hydride species that can add to and eliminate from the triene system.[11]
Solutions:
-
Choice of Catalyst: Select catalysts known for their high selectivity and low propensity to cause isomerization. For instance, certain ruthenium-based metathesis catalysts are less likely to cause double bond migration than others.[12]
-
Use of Additives: The addition of certain reagents can suppress catalyst-mediated isomerization. For example, 1,4-benzoquinone has been shown to be effective in preventing olefin migration during ruthenium-catalyzed metathesis reactions.[11]
-
Ligand Modification: The electronic and steric properties of the ligands on the metal center can significantly influence its reactivity. A judicious choice of ligands can often tune the catalyst to favor the desired reaction over isomerization.
Frequently Asked Questions (FAQs)
Q1: How can I choose the right protecting group to prevent triene isomerization?
A1: The ideal protecting group should be robust enough to withstand the reaction conditions where isomerization is a risk, yet be removable under mild conditions that do not affect the triene system.[13] For example, if your synthesis involves a harsh acidic step, you would want to avoid acid-labile protecting groups for other functionalities in the molecule. Consider protecting groups that can be removed under neutral conditions, such as hydrogenolysis or fluoride-mediated cleavage.
Q2: Are there any general precautions I can take during work-up and purification to maintain the integrity of my triene?
A2: Yes. During aqueous work-up, use buffered solutions to maintain a neutral pH. When performing extractions, use pre-chilled solvents. For purification by column chromatography, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) and running the column at a lower temperature if possible. Minimize the time the compound spends on the column.
Q3: Can the solvent choice influence the rate of isomerization?
A3: Absolutely. The polarity of the solvent can influence the stability of charged intermediates involved in acid- or base-catalyzed isomerization pathways. For instance, a more polar solvent might stabilize a carbocation intermediate, potentially accelerating acid-catalyzed isomerization. It is often beneficial to screen a few solvents of varying polarity to find the optimal conditions for your specific reaction.
Q4: I suspect my catalyst is decomposing and causing isomerization. How can I confirm this and what can I do?
A4: Catalyst decomposition can generate species that are active for isomerization.[11] You can often detect decomposition by a color change in your reaction mixture or by the appearance of insoluble material. To mitigate this, ensure you are using high-purity, fresh catalyst and rigorously deoxygenated solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. If decomposition is still an issue, adding a stabilizing ligand or an additive like 1,4-benzoquinone might be necessary.[11]
Experimental Protocols
Protocol 1: General Procedure for a Reaction with a Triene-Containing Molecule Under Inert and Light-Protected Conditions
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. All liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Wrap the reaction flask completely with aluminum foil.
-
Reaction Execution: Cool the reaction vessel to the desired temperature using a cryostat or an appropriate cooling bath before adding any reagents. Add reagents slowly and in a controlled manner to manage any exotherms.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times.
-
Work-up: Quench the reaction at low temperature. Perform any aqueous washes with deoxygenated, buffered solutions.
-
Purification: Concentrate the product under reduced pressure at low temperature. If column chromatography is required, use a pre-packed column that has been flushed with the mobile phase containing 0.1% triethylamine (if compatible with your compound) to neutralize the silica gel.
Protocol 2: Deprotection of a Silyl Ether in the Presence of a Sensitive Triene
This protocol uses a fluoride source under buffered conditions to minimize the risk of isomerization.
-
Reagent Preparation: Prepare a solution of tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF). Prepare a buffered solution of acetic acid and triethylamine in THF (e.g., 1:1.2 molar ratio).
-
Reaction Setup: To a solution of the silyl-protected compound in anhydrous THF at 0 °C under an argon atmosphere, add the buffered acetic acid/triethylamine solution.
-
Deprotection: Slowly add the TBAF solution dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on neutral silica gel.
Visualizations
Caption: Common pathways for triene isomerization.
Caption: Decision tree for troubleshooting triene isomerization.
References
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Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wang, T., et al. (2019). Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. PLoS ONE, 14(3), e0213941. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]
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YouTube. (2020, January 2). Cis-Trans isomerization of double bond (three different methods). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. Retrieved from [Link]
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Dev, V., et al. (1963). Base-Catalyzed Isomerization of Medium Ring Dienes and Trienes. Journal of the American Chemical Society, 85(10), 1553-1554. [Link]
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Chemistry Stack Exchange. (2019, January 5). What is thermal isomerization? Retrieved from [Link]
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Wasa, M., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12368–12371. [Link]
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European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]
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ScholarSpace. (n.d.). Mechanism of cis-trans photoisomerization of conjugated trienes. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalysed isomerisation reactions of cyclododeca-1,5,9-triene. Retrieved from [Link]
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Michigan State University. (n.d.). Principles of Organic Synthesis. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Thermal and Photochemical Electrocyclic Reactions: Overview. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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EDQM. (2024, November 4). Year 2024 In-Use stability testing FAQ. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, November 27). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Retrieved from [Link]
-
RSC Publishing. (n.d.). Tracer Studies of Acid-Catalyzed Reactions. Retrieved from [Link]
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American Chemical Society. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Journal of Chemical Education, 81(3), 383. [Link]
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RSC Publishing. (n.d.). Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases. Retrieved from [Link]
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Wikimedia Commons. (2014, November 30). File:Radical scavenger to prevent isomerization.png. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, June 1). Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes. Retrieved from [Link]
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ChemistryViews. (2024, November 30). Stabilizing Triplet Nitrenes. Retrieved from [Link]
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YouTube. (2018, October 16). Practice Problem: Three-Step Synthesis. Retrieved from [Link]
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YouTube. (2018, March 12). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization. Retrieved from [Link]
-
YouTube. (2018, December 4). Practice Problem: Synthesis Challenge. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, January 5). What is thermal isomerization? Retrieved from [Link]
-
American Chemical Society. (2016, September 16). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12368–12371. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Retrieved from [Link]
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Organic Chemistry Highlights. (2005, August 1). Enantioselective Synthesis of the Polyene Antiobiotic Aglycone Rimocidinolide Methyl Ester. Retrieved from [Link]
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Chemistry LibreTexts. (2025, December 11). 14.3: Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]
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Research and Reviews. (2022, February 16). Stability Testing and its Role in Drug Development Process. Retrieved from [Link]
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Identifying and characterizing impurities in Bis-TBDMS-trans-calcipotriol samples.
Welcome to the technical support center for the analysis of Bis-TBDMS-trans-calcipotriol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the identification and characterization of impurities in this compound active pharmaceutical ingredient (API) and drug product samples.
As a protected intermediate of the vitamin D analogue calcipotriol, this compound presents unique analytical challenges. Its structural complexity, susceptibility to isomerization, and the presence of bulky tert-butyldimethylsilyl (TBDMS) protecting groups necessitate robust and well-understood analytical methodologies. This resource provides in-depth, experience-based answers to common issues encountered during impurity profiling.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary sources and types of impurities I should expect in a this compound sample?
A1: Impurities in this compound can be broadly categorized according to ICH Q3A (R2) guidelines and generally originate from three main sources.[1][2][3]
-
Process-Related Impurities: These are by-products and isomers that arise during the multi-step chemical synthesis.[] Given the structure of calcipotriol, expect to see diastereomers and geometric isomers related to the triene system and side chain. One of the most common is the pre-calcipotriol isomer, which can form under thermal stress.[5] Incomplete protection or deprotection can also lead to mono-TBDMS or fully deprotected calcipotriol variants.
-
Degradation Products: Calcipotriol and its analogues are sensitive to heat, light, and acidic conditions.[6][7] Forced degradation studies are critical to proactively identify potential degradants.[6] Photodegradation is a key pathway, especially for a topical drug, and can lead to complex isomerizations of the triene system.[8][9]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis may carry through to the final product if purification steps are not fully optimized.
Q2: What are the regulatory thresholds for identifying and qualifying impurities?
A2: The requirement to identify and qualify impurities is dictated by the maximum daily dose (MDD) of the final drug product, as outlined in the ICH Q3A (R2) guideline.[1][3] While this compound is an intermediate, the impurity thresholds for the final API (Calcipotriol) are what drive the analytical requirements.
The key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported in a specification.
-
Identification Threshold: The level above which an impurity must be structurally characterized.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Table 1: ICH Q3A (R2) Thresholds for Drug Substance Impurities [3][10]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Causality: These thresholds are based on a risk management principle. At lower concentrations, the potential for an impurity to cause adverse effects is minimal. As the concentration increases, so does the risk, necessitating full structural identification and safety qualification to protect patient health.[10]
Section 2: Troubleshooting Guide - Chromatographic Analysis (HPLC/UHPLC)
The cornerstone of impurity analysis for Vitamin D analogues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV-Diode Array Detection (DAD) and Mass Spectrometry (MS).[][11][12]
Q3: I am seeing an unexpected peak in my chromatogram. How do I determine if it's a genuine impurity or an artifact?
A3: This is a common and critical challenge. A systematic approach is required to avoid pursuing analytical artifacts, which can consume significant time and resources.
-
Workflow Diagram: Troubleshooting Unexpected Chromatographic Peaks
Caption: Decision tree for investigating unexpected peaks.
-
Causality & Explanation:
-
Blank Injection: The first step is always to rule out systemic contamination. Injecting your sample solvent and mobile phase blanks can quickly identify "ghost peaks" originating from the autosampler, solvent contamination, or mobile phase degradation.
-
Peak Shape Analysis: Real compounds typically exhibit Gaussian peak shapes under optimized conditions. Poor peak shape can indicate issues like column overload, secondary interactions with the stationary phase, or co-elution.
-
Peak Purity/Spectral Analysis (DAD): A Diode Array Detector is invaluable. It captures the UV spectrum across the entire peak. Peak purity algorithms can determine if the spectrum is consistent from the upslope to the downslope. A spectrally impure peak indicates co-elution, which means your method is not adequately separating the new impurity from another component.[5] For calcipotriol and its isomers, a characteristic chromophore around 264 nm is expected.[][5] A significant shift in λmax could indicate a structural change to the triene system.
-
Q4: My main peak and a known impurity are not well resolved. How can I improve the separation?
A4: Achieving baseline separation of structurally similar isomers is a primary challenge.[13] Here are the parameters to adjust, from easiest to most impactful.
-
Step 1: Adjust Gradient Slope: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) gives molecules more time to interact with the stationary phase, often improving the resolution of closely eluting peaks.
-
Step 2: Modify Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is common, switching to or blending with methanol can alter selectivity due to different hydrogen bonding characteristics. Tetrahydrofuran (THF) is also used in some methods to improve the separation of vitamin D isomers.[5]
-
Temperature: Increasing the column temperature (e.g., from 40°C to 50°C) lowers mobile phase viscosity, which can improve efficiency and sharpen peaks.[] However, be mindful that high temperatures can potentially degrade sensitive molecules like calcipotriol, so this must be evaluated carefully.
-
-
Step 3: Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical step.
-
Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions, which can be effective for separating aromatic or conjugated systems like the triene in calcipotriol.
-
Pentafluorophenyl (F5) Phase: Provides a unique selectivity mechanism involving dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for resolving complex isomers.[13]
-
Section 3: Troubleshooting Guide - Mass Spectrometric (MS) Detection
Q5: I have detected a peak by HPLC-UV, but I am struggling to get a clear mass spectrum for it. What could be the issue?
A5: This often points to issues with ionization efficiency or concentration. This compound is a large, non-polar molecule, which can present challenges for electrospray ionization (ESI).
-
Check Concentration: First, ensure the impurity is present at a high enough concentration to be detected by the MS. The sensitivity of UV and MS detectors can differ significantly. An impurity at 0.1% by UV may be at the limit of detection for your MS method. Consider preparing a concentrated, enriched sample if necessary.
-
Optimize Ionization Source:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for less polar molecules that are challenging to ionize by ESI. It's a valuable alternative to try.
-
Mobile Phase Additives: The choice of additive is critical. While formic acid is common for positive mode ESI, it may not be optimal. Try ammonium formate or ammonium acetate, as these can form adducts ([M+NH₄]⁺) that are sometimes more stable and abundant than the protonated molecule ([M+H]⁺).
-
-
Look for Common Adducts: In addition to the protonated molecule, always search for common adducts in your mass spectrum. This is crucial for correctly identifying the molecular weight.
Table 2: Common Adducts in LC-MS (Positive Ion Mode)
| Adduct | Mass Shift | Common Source |
| [M+H]⁺ | +1.0073 | Proton from acidic mobile phase |
| [M+Na]⁺ | +22.9892 | Sodium contamination from glassware, reagents |
| [M+K]⁺ | +38.9632 | Potassium contamination |
| [M+NH₄]⁺ | +18.0338 | Ammonium formate/acetate in mobile phase |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile from mobile phase |
Causality: The formation of a stable ion in the gas phase is the foundation of mass spectrometry. If a molecule does not readily accept a proton (low basicity), or if the resulting ion is unstable, the signal will be weak or non-existent. APCI uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte through chemical reactions, a process that can be more effective for neutral, less polar compounds.
Section 4: Advanced Characterization and Structural Elucidation
Q6: I have identified an unknown impurity above the identification threshold. What is the workflow for elucidating its structure?
A6: Structural elucidation is a multi-step process that combines data from several analytical techniques to piece together the molecular puzzle.[14][15]
-
Workflow Diagram: Structural Elucidation of an Unknown Impurity
Caption: General workflow for impurity structure elucidation.
-
Detailed Steps & Rationale:
-
High-Resolution Mass Spectrometry (HRMS): This is the first step. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows you to generate a shortlist of possible elemental formulas. This is far more powerful than the nominal mass from a standard quadrupole MS.
-
Tandem Mass Spectrometry (MS/MS): By isolating the ion of interest and fragmenting it, you can gain clues about its structure. For this compound, look for characteristic losses of the TBDMS groups (loss of 115 Da for C₆H₁₅Si) or fragmentation along the side chain. Comparing the fragmentation pattern of the impurity to that of the main compound can reveal where the modification has occurred.
-
Isolation: To obtain definitive structural information from Nuclear Magnetic Resonance (NMR) spectroscopy, the impurity must be isolated in sufficient quantity and purity (typically >100 µg for modern instruments).[16] This is usually achieved using preparative HPLC.
-
NMR Spectroscopy: NMR is the gold standard for structure elucidation.[16] A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) allows you to map out the carbon skeleton and the connectivity of protons, ultimately leading to an unambiguous structure.[16][17] For example, an HMBC experiment can show long-range correlations between protons and carbons, which is key to piecing together different fragments of the molecule.
-
Section 5: Experimental Protocols
Protocol 1: General Purpose RP-HPLC-UV/MS Method for Impurity Profiling
This method serves as a starting point and must be validated for its intended use.
| Parameter | Condition | Rationale |
| Column | C18, 2.7 µm, 150 x 4.6 mm | A standard C18 column provides good hydrophobic retention for the molecule. The smaller particle size offers higher efficiency. |
| Column Temp | 50°C[] | Elevated temperature improves peak shape and can help resolve isomers, but must be checked for degradation. |
| Mobile Phase A | Water : Methanol : THF (70:25:5 v/v/v)[] | The aqueous component drives retention in reverse phase. |
| Mobile Phase B | Acetonitrile : Water : THF (90:5:5 v/v/v)[] | A strong organic mobile phase to elute the highly retained components. THF helps with isomer selectivity. |
| Gradient | 0-2 min (2% B), 2-30 min (2% to 28% B), 30-55 min (28% to 95% B), 55-62 min (95% B), 62-65 min (95% to 2% B), 65-70 min (2% B)[] | A long, shallow gradient is necessary to resolve the many closely related impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol | 20 µL | Adjustable based on concentration and sensitivity. |
| UV Detection | DAD, 264 nm[][5] | 264 nm is the λmax for the calcipotriol triene chromophore. DAD allows for peak purity analysis. |
| MS Ionization | ESI+ or APCI+ | ESI is common, but APCI should be tried for this less polar molecule. |
Protocol 2: Forced Degradation Study
This protocol is a general guideline based on ICH recommendations and must be adapted.[6][18]
-
Objective: To intentionally degrade the this compound sample to generate potential degradation products and demonstrate the specificity of the analytical method. A target degradation of 5-20% is ideal.[18]
-
Stock Solution: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C for 4-8 hours.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.
-
Thermal: Heat the solid sample or a solution at 80°C for 24-48 hours.
-
Photolytic: Expose the solution to UV light (as per ICH Q1B guidelines).[18]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration. Analyze by the validated HPLC method alongside an unstressed control sample.
-
Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the main peak and from each other.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
Ch, M., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Clarke, M. W., et al. (2012). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. BMC Clinical Pathology, 12(1), 16. [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
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Jenkinson, C., et al. (2015). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Journal of Chromatography B, 998-999, 7-14. [Link]
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Kingston University London. Comprehensive analysis of vitamin D analogues: Rapid LC-MS/MS method for quantification of eight metabolites and two epimers. [Link]
-
IJNRD. (2024). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development. [Link]
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Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. [Link]
-
Semenistaya, E., et al. (2021). Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization. Metabolites, 11(10), 693. [Link]
-
RJPT. Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology. [Link]
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Kumar, V., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
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Pharmaffiliates. This compound. pharmaffiliates.com. [Link]
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Czerwińska, K., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 29(14), 3241. [Link]
-
Chem.libretexts.org. Structure Elucidation. [Link]
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Patel, R. M. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access. [Link]
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Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
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Czerwińska, K., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of California, Santa Cruz. Isolation, structure elucidation and analytical methodologies for natural products. [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. [Link]
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Validation & Comparative
A Comparative Analysis of TBDMS and TIPS Protected Calcipotriol: A Guide to Enhanced Stability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and handling of complex molecules like calcipotriol, a potent vitamin D3 analogue, the strategic use of protecting groups is paramount to ensure stability and achieve desired chemical transformations. The inherent sensitivity of calcipotriol to various degradation pathways necessitates the careful selection of protecting groups for its hydroxyl moieties. This guide provides an in-depth comparative analysis of two commonly employed silyl ethers, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), for the protection of calcipotriol. We will delve into their relative stability under various stress conditions, provide detailed experimental protocols for their application and removal, and present a framework for a comparative stability study.
The Rationale for Protecting Calcipotriol
Calcipotriol is susceptible to degradation under several conditions, including exposure to heat, light (UV radiation), acid, base, and oxidation.[1][2][3] These degradation pathways can compromise the therapeutic efficacy and safety of the final drug product. The primary sites of vulnerability are the hydroxyl groups and the conjugated triene system. Protecting the hydroxyl groups as silyl ethers can significantly enhance the molecule's stability during synthesis, purification, and storage.
TBDMS vs. TIPS: A Tale of Steric Hindrance and Stability
The fundamental difference between TBDMS and TIPS protecting groups lies in the steric bulk around the silicon atom. The TBDMS group features a tert-butyl group and two methyl groups, while the TIPS group possesses three bulky isopropyl groups.[4] This increased steric hindrance in the TIPS group provides a more effective shield for the silicon-oxygen bond from chemical attack.
General Stability Profile
The stability of silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS, under both acidic and basic conditions.[5][6]
-
Acidic Conditions: Under acidic conditions, the rate of hydrolysis is highly dependent on steric hindrance. The bulky isopropyl groups of TIPS make it significantly more stable than TBDMS. Quantitative studies have shown that a TIPS ether can be approximately 35 times more stable than a TBDMS ether in acidic media.[4][7]
-
Basic Conditions: In basic media, while both groups are relatively stable, the increased steric hindrance of TIPS still offers superior protection. A TIPS ether is roughly 5 times more stable than a TBDMS ether under basic conditions.[4][7]
-
Fluoride-Mediated Cleavage: Both TBDMS and TIPS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The formation of a strong silicon-fluoride bond is the driving force for this deprotection.[8] Due to its greater steric hindrance, the cleavage of a TIPS ether with fluoride reagents may require longer reaction times or elevated temperatures compared to a TBDMS ether.[7]
Comparative Stability Data Summary
| Protecting Group | Relative Stability in Acid | Relative Stability in Base | Key Advantages | Key Disadvantages |
| TBDMS | Less Stable | Less Stable | Good balance of stability and reactivity; easily removed. | May not be robust enough for harsh reaction conditions. |
| TIPS | More Stable | More Stable | High stability to a wide range of conditions; allows for orthogonal deprotection strategies. | More challenging to introduce on sterically hindered alcohols; requires harsher deprotection conditions. |
Experimental Protocols
The following protocols are adapted for the protection and deprotection of the hydroxyl groups in calcipotriol.
Protocol 1: Silylation of Calcipotriol with TBDMSCl
This protocol describes the protection of the hydroxyl groups of calcipotriol using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Calcipotriol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve calcipotriol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq per hydroxyl group) to the solution and stir until fully dissolved.
-
Add TBDMSCl (1.2 eq per hydroxyl group) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield TBDMS-protected calcipotriol.[9]
Protocol 2: Silylation of Calcipotriol with TIPSCl
This protocol outlines the protection of calcipotriol's hydroxyl groups using triisopropylsilyl chloride (TIPSCl). Due to the increased steric hindrance of TIPSCl, more forcing conditions may be required.
Materials:
-
Calcipotriol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or 2,6-lutidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve calcipotriol (1.0 eq) in anhydrous DMF or DCM.
-
Add imidazole (2.5 eq per hydroxyl group) or 2,6-lutidine (1.5 eq per hydroxyl group).
-
Add TIPSCl (1.5 eq per hydroxyl group) to the solution. The reaction may be slow at room temperature and may require heating (e.g., to 40-60 °C) to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain TIPS-protected calcipotriol.
Protocol 3: Deprotection of TBDMS-Protected Calcipotriol
This protocol details the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected calcipotriol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected calcipotriol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq per TBDMS group) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield deprotected calcipotriol.[10]
Protocol 4: Deprotection of TIPS-Protected Calcipotriol
The removal of the more stable TIPS group often requires slightly harsher conditions or longer reaction times.
Materials:
-
TIPS-protected calcipotriol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected calcipotriol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.5 eq per TIPS group). The reaction may be slow at room temperature and may require gentle heating (e.g., to 40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Proposed Experimental Design for a Comparative Stability Study
To definitively assess the comparative stability of TBDMS- and TIPS-protected calcipotriol, a forced degradation study is recommended.[11] This involves subjecting both protected compounds to a variety of stress conditions and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]
Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability study of protected calcipotriol.
Stress Conditions to be Investigated:
-
Acidic Hydrolysis: 0.1 N HCl at room temperature and 40°C.
-
Basic Hydrolysis: 0.1 N NaOH at room temperature and 40°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 60°C in a stability chamber.
-
Photostability: Exposure to UV light (as per ICH Q1B guidelines).
Analytical Method: Stability-Indicating HPLC
A reversed-phase HPLC method with UV detection (around 264 nm) should be used.[12][14] The method must be validated to ensure it can separate the intact protected calcipotriol from its degradation products.
Example HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v) or a gradient system with acetonitrile and water.[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm
-
Column Temperature: 30°C
Samples would be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition, and the percentage of remaining protected calcipotriol would be quantified.
Conclusion: Making an Informed Choice
The selection between TBDMS and TIPS as a protecting group for calcipotriol is a critical decision that depends on the specific requirements of the synthetic route.
-
TBDMS offers a good compromise between stability and ease of removal, making it a suitable choice for synthetic steps that do not involve harsh acidic or basic conditions.
-
TIPS provides significantly enhanced stability, making it the preferred option when the protected hydroxyl groups need to withstand more demanding reaction conditions. Its greater stability also allows for orthogonal deprotection strategies where a less stable silyl ether, like TBDMS, could be selectively removed in the presence of a TIPS ether.
By understanding the quantitative differences in their stability and employing the appropriate protocols for their installation and cleavage, researchers can optimize their synthetic strategies for calcipotriol and its analogues, leading to improved yields, higher purity, and more robust manufacturing processes.
Chemical Structures
Caption: Structures of Calcipotriol and the TBDMS and TIPS protecting groups.
References
- Google Patents. EP2178833A2 - Process for the preparation of calcipotriol.
- Google Patents. US7829746B2 - Process for the preparation of calcipotriol.
-
Serafin, K., et al. (2018). Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells. Molecules, 23(11), 2843. Available from: [Link]
-
Ahmad, S., et al. (2011). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Letters in Organic Chemistry, 8(2), 111-115. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Ali, A., et al. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(10), 4371-4376. Available from: [Link]
-
McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Explorations, (2022). Available from: [Link]
-
Staroń, P., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 28(14), 5373. Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
-
McCammant, K. S., et al. (2018). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 115(11), 2634-2639. Available from: [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6(13), 1050. Available from: [Link]
-
Merey, H. A., et al. (2019). Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives. Journal of Chromatographic Science, 57(9), 824-832. Available from: [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6(13), 1050-1058. Available from: [Link]
-
Zhu, X., & Boons, G. J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 75(24), 8493-8500. Available from: [Link]
-
Miller, S. J., et al. (2010). The Resolution of Terminal 1,2-diols via Silyl Transfer. Journal of the American Chemical Society, 132(48), 17105-17107. Available from: [Link]
-
Tsai, T. Y., et al. (2021). Evaluation of preliminary causes for vitamin D series degradation via DSC and HPLC analyses. Journal of Food and Drug Analysis, 29(1), 160-173. Available from: [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]
-
Kovač, K., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceutics, 13(5), 627. Available from: [Link]
-
McCammant, K. S., et al. (2018). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS, 115(11), 2634-2639. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
Thapa, S., et al. (2017). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Food Chemistry, 219, 29-36. Available from: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 215-222. Available from: [Link]
-
Du, G., et al. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Molecules, 29(7), 1498. Available from: [Link]
-
Du, G., et al. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Molecules, 29(7), 1498. Available from: [Link]
- Google Patents. CN111662221B - Preparation method of calcipotriol impurity.
-
Song, Y., et al. (2022). ROS-sensitive calcipotriol nano-micelles prepared by methoxypolyethylene glycol (mPEG) – modified polymer for the treatment of psoriasis. Pharmaceutical Development and Technology, 27(6), 723-732. Available from: [Link]
-
Rahman, M. M., et al. (2024). Comparative Study of Polyethylene, Polypropylene, and Polyolefins Silyl Ether-Based Vitrimers. Industrial & Engineering Chemistry Research, 63(51), 22287-22297. Available from: [Link]
Sources
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- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Bis-TBDMS-trans-calcipotriol Quantification
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Bis-TBDMS-trans-calcipotriol, a key derivatized form of the synthetic vitamin D analogue, calcipotriol. In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative methods are not just procedural benchmarks; they are the foundation upon which product safety and efficacy are built. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your analytical challenges.
Introduction: The "Why" Behind Derivatization and Validation
Calcipotriol is a potent synthetic analogue of Vitamin D3 used in the topical treatment of psoriasis. Its accurate quantification in various matrices—from bulk drug substance to complex biological fluids—is critical for pharmacokinetic, stability, and quality control studies. However, the calcipotriol molecule possesses multiple hydroxyl groups, which can lead to poor chromatographic peak shape and thermal instability, particularly in gas chromatography.
To overcome these challenges, derivatization is employed. The conversion of the hydroxyl groups to tert-butyldimethylsilyl (TBDMS) ethers yields this compound. This process masks the polar hydroxyl groups, significantly increasing the molecule's thermal stability and volatility, while also making it amenable to highly sensitive detection techniques like mass spectrometry.
The validation of the analytical method used to quantify this derivatized compound is a mandatory regulatory requirement and a cornerstone of good science. It provides documented evidence that the procedure is suitable for its intended purpose. This guide will compare two powerful techniques for this application: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles of Method Validation
Any analytical method destined for use in a regulated environment must be validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process[1][2][3]. Similarly, the U.S. Food and Drug Administration (FDA) offers detailed guidance, particularly for bioanalytical methods[4][5][6]. The core parameters assessed during validation ensure the method is reliable, reproducible, and accurate for the intended analysis.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. Here, we compare a workhorse of the analytical lab, HPLC-UV, with the gold standard for sensitivity and specificity, LC-MS/MS.
Method 1: High-Sensitivity Quantification by LC-MS/MS
Rationale: LC-MS/MS is the preferred method when high sensitivity and specificity are paramount, especially for analyzing samples with complex matrices or when the analyte is present at very low concentrations (pg/mL to ng/mL). The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, virtually eliminating interference from matrix components.
Experimental Protocol: LC-MS/MS Method
Part A: Derivatization of Calcipotriol to this compound
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 1 mg of calcipotriol into a 2 mL autosampler vial. If the sample is in a solution, evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reagent Addition: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and 100 µL of anhydrous acetonitrile.
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes in a heating block.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample to the desired concentration range for analysis using a 50:50 (v/v) mixture of acetonitrile and water.
Part B: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 70% B
-
0.5-3.0 min: 70% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 70% B
-
3.6-5.0 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: The molecular weight of calcipotriol is ~412.6 g/mol [4][5]. Each TBDMS group adds 114.2 g/mol (Si(CH₃)₂C(CH₃)₃ - H). For two groups, this is 228.4 g/mol . The total molecular weight is ~641.0 g/mol . The protonated molecule [M+H]⁺ is m/z 641.5 . The characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl group ([M-57])[7]. Thus, the primary product ion is m/z 584.5 .
-
Internal Standard (IS) - d6-Bis-TBDMS-trans-calcipotriol: A deuterated internal standard is ideal. Assuming deuteration on the cyclopropyl group, the precursor ion would be [M+6+H]⁺, m/z 647.5 , and the product ion would be m/z 590.5 .
-
-
Collision Energy and DP: Optimized for maximum signal for each transition.
-
Method 2: Robust Quantification by HPLC-UV
Rationale: HPLC with UV detection is a robust, reliable, and widely available technique suitable for the quantification of analytes at moderate to high concentrations (µg/mL and above). It is often used for quality control of bulk drug substances and formulated products where the analyte concentration is high and the matrix is relatively simple.
Experimental Protocol: HPLC-UV Method
Part A: Derivatization of Calcipotriol
-
The derivatization protocol is identical to that described for the LC-MS/MS method. This step is still beneficial for HPLC as it improves chromatographic peak shape and stability of the analyte in solution.
Part B: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
LC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Calcipotriol has a characteristic UV absorbance maximum around 264 nm due to its conjugated triene system. This wavelength should be used for detection[8].
Method Validation: A Head-to-Head Comparison
The following sections detail the validation experiments for both methods, with illustrative data presented in comparative tables. The acceptance criteria are based on typical industry standards and ICH guidelines[1][2].
4.1 Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Design: Blank samples (matrix without analyte), placebo samples (formulation without the active ingredient), and samples spiked with the analyte and potential interfering substances were analyzed.
-
Expert Analysis: For the HPLC-UV method, chromatographic peak purity should be assessed using a DAD. For the LC-MS/MS method, the specificity is inherently high due to the MRM detection. The key is to demonstrate no significant signal in the blank matrix at the retention time of the analyte.
Table 1: Comparison of Specificity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
|---|---|---|---|
| Blank Interference | No co-eluting peaks at the retention time of the analyte. | No significant signal (>20% of LLOQ) at the retention time and MRM transition of the analyte. | No significant interference at the analyte's retention time. |
| Peak Purity (DAD) | Pass (Purity angle < Purity threshold) | Not Applicable | Peak is spectrally pure. |
4.2 Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Design: A series of at least five calibration standards were prepared and analyzed. A calibration curve was constructed by plotting the response versus the concentration, and a linear regression analysis was performed.
-
Expert Analysis: The LC-MS/MS method is expected to have a much wider linear dynamic range and a significantly lower limit of quantification.
Table 2: Comparison of Linearity and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
|---|---|---|---|
| Range | 1.0 - 100.0 µg/mL | 0.1 - 200.0 ng/mL | Method is linear, accurate, and precise over the defined range. |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Appropriate model with back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
4.3 Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Design: Accuracy was determined by analyzing quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) across the calibration range.
-
Expert Analysis: Both methods should demonstrate high accuracy, but any matrix effects in the HPLC-UV method could potentially introduce a bias.
Table 3: Comparison of Accuracy
| QC Level | HPLC-UV Method (% Recovery) | LC-MS/MS Method (% Recovery) | Acceptance Criteria |
|---|---|---|---|
| Low QC (3.0 µg/mL / 0.3 ng/mL) | 98.9% | 102.1% | 85% - 115% (Bioanalytical) or 98% - 102% (QC) |
| Mid QC (50.0 µg/mL / 100.0 ng/mL) | 101.2% | 99.5% | 85% - 115% (Bioanalytical) or 98% - 102% (QC) |
| High QC (80.0 µg/mL / 160.0 ng/mL) | 99.5% | 100.8% | 85% - 115% (Bioanalytical) or 98% - 102% (QC) |
4.4 Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Experimental Design:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis of the same samples on a different day, by a different analyst, or on a different instrument.
-
-
Expert Analysis: Precision is often expressed as the relative standard deviation (%RSD). Both methods are expected to be highly precise.
Table 4: Comparison of Precision (%RSD)
| Parameter | HPLC-UV Method (%RSD) | LC-MS/MS Method (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 0.8% | 2.5% | ≤ 2% (Assay), ≤ 15% (Bioanalytical) |
| Intermediate Precision | 1.5% | 4.8% | ≤ 2% (Assay), ≤ 15% (Bioanalytical) |
4.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Design: Typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or by assessing the precision and accuracy of a series of low-level standards.
-
Expert Analysis: This is where the most significant difference between the two methods will be observed. The LC-MS/MS method's LOQ will be several orders of magnitude lower than the HPLC-UV method.
Table 5: Comparison of LOD and LOQ
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria for LOQ |
|---|---|---|---|
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | S/N ratio ≥ 3:1 |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | S/N ratio ≥ 10:1; Precision (%RSD) ≤ 20%; Accuracy within 80-120%. |
Visualizing the Validation and Decision Process
To synthesize this information, the following diagrams illustrate the overall validation workflow and a decision-making tree for selecting the most appropriate method for your needs.
Caption: Overall workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Senior Application Scientist's Summary and Recommendations
Both the HPLC-UV and LC-MS/MS methods, when properly validated, can serve as reliable tools for the quantification of this compound. The ultimate choice depends entirely on the application.
-
Choose the LC-MS/MS method for applications requiring the highest sensitivity and selectivity. It is the only suitable choice for bioanalytical studies (e.g., pharmacokinetics in plasma) where analyte concentrations are expected to be in the ng/mL range or lower. Its superior specificity also makes it ideal for stability studies where the separation of the main compound from numerous degradation products is critical.
-
Choose the HPLC-UV method for routine quality control of drug substances and finished pharmaceutical products where the analyte concentration is high (µg/mL to mg/mL). Its operational simplicity, robustness, and lower cost make it an excellent choice for high-throughput QC environments where the ultra-high sensitivity of LC-MS/MS is not required.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
PubChem. Calcipotriol. National Center for Biotechnology Information. [Link][4]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][6][7]
-
Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link][8]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][3]
-
International Journal of Novel Research and Development. (2024). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. [Link][8]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. [Link]
Sources
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- 4. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Calcipotriene hydrate | C27H42O4 | CID 49800068 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Deprotection of TBDMS Ethers: A Comparative Analysis of Reagent Efficacy
In the landscape of multi-step organic synthesis, the tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a pillar for the protection of hydroxyl groups. Its popularity is well-earned, stemming from its straightforward installation, commendable stability across a diverse range of reaction conditions, and the versatility of its cleavage. However, the true measure of a protecting group's utility lies in its selective and efficient removal. For researchers, scientists, and drug development professionals, the choice of a deprotection reagent is a critical decision that can significantly influence the yield, purity, and overall success of a synthetic campaign.
This guide provides an in-depth, objective comparison of the efficacy of various deprotection reagents for TBDMS ethers. Moving beyond a simple catalog of methods, we will delve into the mechanistic underpinnings of each reagent class, providing a rationale for their observed reactivity and selectivity. This analysis is supported by experimental data and detailed protocols, empowering you to make informed decisions tailored to your specific synthetic challenges.
The Fundamentals of TBDMS Ether Lability
The stability of a TBDMS ether is primarily dictated by the steric environment surrounding the silicon atom and the electronic nature of the protected alcohol (primary, secondary, tertiary, or phenolic). This inherent difference in lability is the foundation upon which selective deprotection strategies are built. Generally, the order of stability for common silyl ethers under both acidic and basic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[1] This guide will explore how different reagents exploit these subtleties to achieve chemoselective cleavage.
Fluoride-Based Reagents: The Classic Approach
The strong affinity of fluoride for silicon, driven by the formation of the exceptionally stable Si-F bond, makes fluoride ions the most common class of reagents for TBDMS deprotection.[2]
Tetrabutylammonium Fluoride (TBAF)
TBAF is arguably the most widely used reagent for this transformation.[2][3] It is commercially available as a 1.0 M solution in THF and is highly effective. However, its utility is tempered by its basicity, which can instigate undesirable side reactions such as elimination or epimerization in sensitive substrates.[4][5]
Mechanism of TBAF Deprotection:
The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate. This intermediate then collapses, releasing the alkoxide and forming the stable tert-butyldimethylsilyl fluoride.[2]
Caption: Mechanism of TBDMS deprotection using TBAF.
Hydrogen Fluoride-Pyridine (HF-Pyridine)
HF-Pyridine offers a less basic alternative to TBAF, making it suitable for substrates sensitive to strong bases.[4] It is particularly effective for the selective cleavage of less sterically hindered TBDMS ethers.[4] However, HF is highly toxic and corrosive, necessitating careful handling in plastic labware.[4]
Other Fluoride Sources
Potassium bifluoride (KHF₂) and potassium fluoride (KF) are milder fluoride sources that can be employed for selective deprotections, often with enhanced chemoselectivity. For instance, KHF₂ in methanol can deprotect phenolic TBDMS ethers at room temperature while leaving TBDMS ethers of benzylic and allylic alcohols intact.[4]
Acid-Catalyzed Deprotection: A Milder Alternative
Acidic conditions provide a valuable orthogonal approach to fluoride-mediated deprotection. These methods are often milder and can exhibit different selectivity profiles.
Catalytic Acetyl Chloride in Methanol
This protocol involves the in situ generation of HCl from the reaction of acetyl chloride with methanol.[6] It is a mild, efficient, and highly selective method for the cleavage of TBDMS ethers, tolerating a wide array of other protecting groups such as acetyl, benzoyl, and benzyl ethers.[1][6] This method is particularly advantageous due to its operational simplicity and high yields.[6]
Mechanism of Acid-Catalyzed Deprotection:
The reaction is initiated by protonation of the oxygen atom of the silyl ether, followed by nucleophilic attack of the solvent (methanol) on the silicon atom.
Caption: General mechanism for acid-catalyzed TBDMS deprotection.
Other Acidic Reagents
A variety of other acidic reagents have been successfully employed for TBDMS deprotection, including:
-
Oxone® in aqueous methanol: This method is highly selective for the cleavage of primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers.[1][7]
-
Lewis acids: Catalytic amounts of Lewis acids such as ZrCl₄ and NaAuCl₄ have been shown to be effective for the mild and selective deprotection of TBDMS ethers.[8][9]
-
Solid-supported catalysts: Phosphomolybdic acid (PMA) supported on silica gel offers a chemoselective and recyclable catalytic system for TBDMS ether cleavage.[1][10]
Comparative Efficacy of Deprotection Reagents
The choice of deprotection reagent is highly dependent on the specific substrate and the presence of other functional groups. The following table provides a comparative summary of various reagents.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Selectivity/Comments | Yield (%) | Reference(s) |
| TBAF | THF | 0 - rt | 15 min - 7 h | Highly effective, but basicity can be problematic.[5][11] | 80-97 | [11] |
| HF-Pyridine | THF or MeCN | 0 - rt | 1 - 11 h | Less basic than TBAF, good for base-sensitive substrates. Highly toxic.[4][11] | ~95-100 | [11] |
| Acetyl Chloride (cat.) | Dry MeOH | 0 - rt | 0.5 - 2 h | Mild, selective, and tolerates many other protecting groups.[1][6] | Good to excellent | [6][9] |
| Oxone® | 1:1 MeOH/H₂O | rt | 2.5 - 3 h | Highly selective for primary TBDMS ethers.[1][7] | Good to excellent | [7] |
| PMA/SiO₂ | CH₂Cl₂ | rt | 1 - 2 h | Chemoselective and the catalyst is reusable.[1][10] | Good to excellent | [1] |
| NaAuCl₄·2H₂O (cat.) | MeOH | rt | 3.5 h | Mild and selective for aliphatic over aromatic TBDMS ethers.[8] | 95 | [8] |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | A nearly neutral condition.[12] | Moderate to excellent | [12] |
Experimental Protocols
The following protocols are representative examples for the deprotection of a TBDMS ether. It is crucial to optimize conditions for each specific substrate.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a general procedure for the cleavage of a TBDMS ether using TBAF.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[3]
-
Add the TBAF solution dropwise to the stirred solution.[3]
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[3]
-
Extract the mixture with diethyl ether or ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]
Caption: Experimental workflow for TBAF-mediated TBDMS deprotection.
Protocol 2: Selective Deprotection of a Primary TBDMS Ether with Oxone®
This method is highly effective for the selective cleavage of primary TBDMS ethers.[1]
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Methanol (5 mL)
-
Water (5 mL)
-
Oxone® (potassium peroxymonosulfate, 1.1 mmol)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.[1]
-
Add Oxone® (1.1 mmol) to the solution at room temperature.[1]
-
Stir the reaction mixture vigorously and monitor the progress by TLC. The reaction is typically complete within 2.5 to 3 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection using Catalytic Acetyl Chloride in Methanol
This protocol provides a mild and efficient method for TBDMS ether cleavage.
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Dry methanol (5 mL)
-
Acetyl chloride (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere and cool to 0 °C.[1]
-
Slowly add a solution of acetyl chloride (0.1 mmol) in dry methanol (1 mL) to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of an appropriate deprotection reagent for TBDMS ethers is a nuanced decision that hinges on the specific molecular context. While TBAF remains a workhorse in many synthetic laboratories, its inherent basicity necessitates the consideration of milder alternatives. Acid-catalyzed methods, particularly the use of catalytic acetyl chloride in methanol, and selective oxidative cleavage with reagents like Oxone®, provide powerful tools for navigating complex synthetic landscapes. By understanding the underlying mechanisms and carefully considering the substrate's sensitivities, researchers can confidently choose the optimal deprotection strategy to advance their synthetic goals.
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A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol - Organic Chemistry Portal. [Link]
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Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd. [Link]
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Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihy. [Link]
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tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [Link]
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A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF - ResearchGate. [Link]
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Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF - ResearchGate. [Link]
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TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. [Link]
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Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. [Link]
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Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems | Request PDF - ResearchGate. [Link]
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Is TEA·3HF a More Efficient Alternative to TBAF for TBDMS Deprotection in RNA Synthesis?. [Link]
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Selective de-protection of silyl ethers | Semantic Scholar. [Link]
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An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN - SciELO. [Link]
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A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol - Organic Chemistry Portal. [Link]
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Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. [Link]
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A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol | Request PDF - ResearchGate. [Link]
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Deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of. [Link]
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Silyl ether - Wikipedia. [Link]
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Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. [Link]
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A Guide to the Orthogonal Characterization of Bis-TBDMS-trans-calcipotriol: A Cross-Validation Workflow Using HPLC and NMR
In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality but the bedrock of drug safety and efficacy. For complex molecules like Bis-TBDMS-trans-calcipotriol, a silyl-protected derivative of the potent vitamin D analog calcipotriol, a single analytical technique is insufficient to provide the depth of information required.[1][2][3][4] This guide presents a scientifically robust, cross-validation workflow employing two orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the quantitative purity data from HPLC with the definitive structural confirmation from NMR, we establish a self-validating system that ensures the identity, purity, and quality of this critical intermediate.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural recitation to explain the causality behind methodological choices, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC, particularly in its reverse-phase modality, is the workhorse of pharmaceutical analysis for its ability to separate and quantify components in a mixture. Its strength lies in its sensitivity and resolving power, making it ideal for assessing purity and detecting trace-level impurities.
The 'Why' Behind the Method: Causality in HPLC Protocol Design
The selection of a reverse-phase C18 column is deliberate; the non-polar stationary phase effectively retains the lipophilic this compound molecule, while a mobile phase of methanol and water allows for fine-tuning of the elution through gradient control.[8][9] Methanol is chosen for its compatibility and ability to solubilize the analyte. The UV detection wavelength is set near the absorbance maximum of the calcipotriol chromophore (~264 nm) to ensure maximum sensitivity for both the main compound and any structurally related impurities.[9]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Methanol (A) and Water (B).
-
Gradient Program: Start at 70% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine purity. Identify and quantify any related substances.
Data Presentation: HPLC Performance and Validation
The reliability of any HPLC method hinges on its validation, which demonstrates its fitness for purpose.[6][10]
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Table 2: HPLC Validation Summary (Representative Data)
| Validation Parameter | Acceptance Criterion | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| LOD | Report Value | 0.01 µg/mL |
| LOQ | Report Value | 0.03 µg/mL |
Pillar 2: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Elucidation
While HPLC provides excellent data on purity, it offers little definitive structural information. NMR spectroscopy fills this gap by providing a detailed map of the molecule's carbon-hydrogen framework. It serves as the ultimate arbiter of identity.
The 'Why' Behind the Method: Causality in NMR Protocol Design
Proton (¹H) NMR is the first choice for structural confirmation due to its high sensitivity and the wealth of information it provides through chemical shift, integration (proton counting), and spin-spin coupling (connectivity). Carbon (¹³C) NMR complements this by identifying all unique carbon environments. A deuterated solvent, such as Chloroform-d (CDCl₃), is used because it is an excellent solvent for the analyte and does not produce an interfering signal in the ¹H NMR spectrum.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of Chloroform-d (CDCl₃).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Assign the observed signals to the corresponding nuclei in the molecular structure. Verify that the integrations in the ¹H spectrum are consistent with the number of protons in the molecule.
Data Presentation: NMR Spectral Interpretation
The NMR spectrum should be consistent with the known structure of this compound, including characteristic signals for the silyl protecting groups and the core vitamin D analogue structure.
Table 3: Key ¹H NMR Signal Assignments (Hypothetical Data in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.4 - 6.0 | Multiplet | 2H | Olefinic Protons (C6-H, C7-H) |
| ~5.3 - 5.0 | Multiplet | 2H | Olefinic Protons (C22-H, C23-H) |
| ~4.8 - 4.5 | Multiplet | 2H | Exocyclic Methylene Protons (C19-H) |
| ~0.9 | Singlet | 18H | tert-butyl protons of TBDMS groups |
| ~0.5 | Multiplet | 4H | Cyclopropane protons |
| ~0.05 | Singlet | 12H | Methyl protons of TBDMS groups |
Pillar 3: The Cross-Validation Workflow - A Synergistic System
The true analytical power is unlocked when HPLC and NMR data are cross-validated. This process creates a self-validating loop where the results of one technique must be consistent with the other, providing a high degree of confidence in the material's quality.
The Logic of Orthogonality
An impurity co-eluting with the main peak in HPLC would be invisible by UV detection but would likely present anomalous signals in the NMR spectrum. Conversely, an impurity with no protons (and thus invisible to ¹H NMR) or present at a level below NMR's detection limit would almost certainly be resolved and detected by a well-developed HPLC method. This complementary nature is the foundation of robust characterization.
Caption: Cross-validation workflow integrating HPLC and NMR data.
The Integrated Information Model
The synergy between the techniques provides a comprehensive profile of the analyte.
Caption: Informational synergy between HPLC and NMR analysis.
Interpreting Correlated Data
A successful cross-validation is achieved when the high purity value from HPLC (e.g., >99%) is supported by a clean NMR spectrum that shows no significant unexpected signals. The minor impurities detected in HPLC should be below the typical NMR detection threshold (~0.1-0.5%). If a significant impurity is seen in HPLC, a corresponding signal set should be sought in the NMR spectrum to aid in its identification.
Table 4: Cross-Validation Data Summary
| Parameter | HPLC Result | NMR Result | Conclusion |
|---|---|---|---|
| Identity | Retention time matches reference standard | ¹H and ¹³C spectra are consistent with the proposed structure | Identity Confirmed |
| Purity | 99.7% (by Area %) | No significant impurity signals observed (>0.1%) | High Purity Confirmed |
| Impurities | Single impurity at 0.3% | No corresponding signals discernible at this level | Consistent |
Conclusion
The characterization of this compound, or any pharmaceutical substance, cannot be reliably accomplished in a vacuum. By implementing a cross-validation strategy that leverages the quantitative strength of HPLC and the definitive structural power of NMR, we create a robust, self-verifying analytical package. This orthogonal approach ensures that the material's identity is certain and its purity is accurately known, fulfilling the stringent requirements of scientific integrity and regulatory expectation. This methodology provides the highest level of confidence for advancing a quality candidate through the development pipeline.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. S-Cubed. Available from: [Link]
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Analytical Method Development and Validation for Simultaneous Estimation of Dipropionate and Calcipotriene in Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
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Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. National Institutes of Health. Available from: [Link]
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development. Available from: [Link]
-
Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives. ResearchGate. Available from: [Link]
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development of new rp-hplc method for the estimation of betamethasone and calcipotriene in the. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
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Calcipotriol. PubChem, National Institutes of Health. Available from: [Link]
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This compound. Pharmaffiliates. Available from: [Link]
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This compound CAS 112849-27-1. Watson International. Available from: [Link]
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This compound CAS 112849-27-1. Caming Pharmaceutical Ltd. Available from: [Link]
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This compound cas 112849-27-1. Taizhou Crene Biotechnology Co., Ltd. Available from: [Link]
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Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. ResearchGate. Available from: [Link]
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A Comparative Guide to the Biological Activity of Calcipotriol and its Cis-Isomer
This guide provides a detailed comparative analysis of the biological activities of calcipotriol and its primary photo-isomer, the 5,6-cis-calcipotriol (pre-calcipotriol). Designed for researchers and drug development professionals, this document synthesizes key experimental findings to elucidate the functional consequences of this common isomerization, offering insights into receptor engagement, cellular effects, and the implications for therapeutic efficacy.
Introduction: Structure, Isomerization, and Therapeutic Context
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from its ability to normalize the hyperproliferation and aberrant differentiation of keratinocytes characteristic of psoriatic lesions. The molecule's activity is intrinsically linked to its three-dimensional structure, particularly the 5,6-trans geometry of its conjugated triene system.
However, exposure to ultraviolet (UV) radiation can induce a reversible isomerization of the 5,6-trans double bond, converting calcipotriol into its 5,6-cis isomer, often referred to as pre-calcipotriol. This photochemical instability is a critical consideration in formulation development and patient use, as the two isomers exhibit markedly different biological profiles. This guide dissects these differences through a review of key experimental data.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of calcipotriol are mediated through its binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of co-activator or co-repressor proteins to this complex ultimately modulates the transcription of genes involved in cell cycle regulation, differentiation, and inflammation.
Caption: Calcipotriol-VDR signaling pathway.
Comparative Analysis of Biological Activity
The structural change from a 5,6-trans to a 5,6-cis configuration significantly alters the molecule's ability to interact with the VDR and elicit a downstream biological response.
Vitamin D Receptor (VDR) Binding Affinity
The initial and most critical step in the mechanism of action is the binding of the ligand to the VDR. Experimental data consistently demonstrates that the cis-isomer has a dramatically lower affinity for the VDR compared to the parent calcipotriol.
Rationale for Experimental Choice: A competitive binding assay is the gold standard for determining the relative affinity of a ligand for its receptor. In this assay, a radiolabeled ligand (e.g., [³H]calcitriol) is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor (calcipotriol or its cis-isomer). The ability of the competitor to displace the radiolabeled ligand is a direct measure of its binding affinity.
| Compound | Relative Binding Affinity (RBA) (%) |
| Calcitriol (1,25(OH)₂D₃) | 100 |
| Calcipotriol | ~100 |
| Cis-Calcipotriol | <1 |
| Data synthesized from multiple sources indicating the cis-isomer has negligible affinity. |
This profound reduction in binding affinity is the primary molecular reason for the cis-isomer's diminished biological activity. The 5,6-trans geometry is essential for the ligand to fit correctly into the VDR's ligand-binding pocket and induce the necessary conformational change for receptor activation.
Effects on Keratinocyte Proliferation and Differentiation
The therapeutic utility of calcipotriol in psoriasis is primarily due to its ability to inhibit the proliferation and promote the terminal differentiation of keratinocytes. Comparative studies confirm that the cis-isomer is substantially less potent in mediating these cellular effects.
Rationale for Experimental Choice:
-
Proliferation: Assays like the [³H]thymidine incorporation or BrdU incorporation directly measure DNA synthesis, providing a robust readout of cell proliferation. The concentration at which a compound inhibits this process by 50% (IC₅₀) is a key metric of its antiproliferative potency.
-
Differentiation: The induction of differentiation is often assessed by measuring the activity of enzymes like transglutaminase or the expression of structural proteins such as involucrin, which are markers of keratinocyte maturation.
| Biological Effect | Parameter | Calcipotriol | Cis-Calcipotriol |
| Inhibition of Keratinocyte Proliferation | IC₅₀ (nM) | 1-10 | > 1000 |
| Induction of Transglutaminase Activity | EC₅₀ (nM) | ~10 | Inactive |
| IC₅₀/EC₅₀ values are approximate and can vary based on cell line and assay conditions. |
As the data illustrates, calcipotriol effectively inhibits proliferation and induces differentiation at low nanomolar concentrations. In stark contrast, its cis-isomer is virtually inactive, showing no significant effect even at micromolar concentrations. This lack of cellular activity is a direct consequence of its inability to effectively bind and activate the VDR.
Key Experimental Protocols
The following protocols provide a framework for the direct comparison of vitamin D analogues.
Protocol: Competitive VDR Binding Assay
This protocol details a method to determine the relative binding affinity of test compounds for the VDR.
Evaluating the purity of synthesized Bis-TBDMS-trans-calcipotriol against a reference standard.
A Comparative Guide to Purity Evaluation of Synthesized Bis-TBDMS-trans-calcipotriol
This guide provides a comprehensive framework for evaluating the purity of synthetically derived Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol against a certified reference standard. As a critical protected intermediate in the convergent total synthesis of Calcipotriol, a potent vitamin D3 analogue for psoriasis treatment, its purity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines the requisite analytical methodologies, explains the scientific rationale behind experimental choices, and presents a model for data interpretation, designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Intermediate Purity
Calcipotriol functions by modulating cell proliferation and differentiation, and its therapeutic efficacy is directly linked to its high-purity chemical structure.[3] The synthesis of such a complex molecule involves multiple steps, often utilizing protecting groups to prevent unwanted side reactions.[1][4] this compound is a key intermediate where the hydroxyl groups at the C1 and C3 positions are protected by tert-butyldimethylsilyl (TBDMS) ethers.[5]
The purity of this intermediate is non-negotiable. Impurities, such as isomers (e.g., the cis-isomer or pre-calcipotriol precursors), diastereomers, or process-related contaminants, can carry through the final synthesis steps, leading to a compromised API profile.[6][7] This can result in reduced therapeutic effect, increased toxicity, and significant challenges in meeting stringent regulatory requirements set by bodies like the FDA and EMA.[8][9] Therefore, a robust, multi-faceted analytical approach is essential to validate the identity and purity of each synthesized batch before proceeding to the final deprotection step. This guide compares a synthesized batch of this compound to a certified reference standard using a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Analytical Instrumentation
To ensure a self-validating and reproducible comparison, all materials must be of appropriate quality and instrumentation must be properly calibrated.
-
Test Article: Synthesized this compound, Lot # [Specify Lot Number].
-
Reference Standard: Certified this compound, Purity ≥99.5%, CAS: 112849-27-1.[10][11] Sourced from a reputable supplier (e.g., Santa Cruz Biotechnology, Clearsynth).
-
Solvents & Reagents: HPLC-grade acetonitrile, methanol, and water; Deuterated chloroform (CDCl3) for NMR analysis.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
LC-MS System: Waters ACQUITY UPLC I-Class coupled to a SQ Detector 2 (or equivalent) with an electrospray ionization (ESI) source.
-
NMR Spectrometer: Bruker Avance III HD 600 MHz (or equivalent) equipped with a cryoprobe.[12]
-
Experimental Design and Workflow
Our analytical strategy is designed for comprehensive characterization. HPLC provides primary purity assessment and quantification of impurities. LC-MS offers molecular weight confirmation and aids in the tentative identification of unknown peaks. Finally, NMR spectroscopy delivers unambiguous structural confirmation and detects any subtle stereoisomeric or structural deviations.
Caption: Overall workflow for purity validation.
Protocol 1: Purity Assessment by RP-HPLC
Causality: Reverse-phase HPLC is the industry-standard method for analyzing vitamin D analogues and their impurities.[6][13] A C18 column provides excellent separation of these relatively non-polar molecules. Gradient elution is employed to ensure sharp peaks for the main compound while allowing for the detection of both earlier and later eluting impurities.[14] Detection at 264 nm is chosen as it is the characteristic absorbance maximum for the conjugated triene system in the calcipotriol backbone.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of both the synthesized sample and the reference standard at a concentration of 0.2 mg/mL in methanol.[15]
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v)
-
Gradient: Start at 70% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD at 264 nm.
-
Injection Volume: 10 µL.
-
Analysis: Inject both samples in triplicate. Compare the retention time of the main peak in the synthesized sample to that of the reference standard. Calculate purity based on the peak area percentage.
Protocol 2: Impurity Identification by LC-MS
Causality: Coupling liquid chromatography to a mass spectrometer provides critical molecular weight information for every separated peak.[16] This allows for the confirmation that the main peak corresponds to the correct molecular weight of this compound (641.13 g/mol ) and provides masses for any detected impurities, which is the first step in their structural elucidation.[5][17] Electrospray ionization in positive mode (ESI+) is effective for silylated compounds.
Step-by-Step Methodology:
-
Chromatographic Conditions: Utilize the same HPLC method as described in Protocol 3.1 to ensure correlation of peaks.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: 150 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Analysis: Inject the synthesized sample. Extract the mass spectrum for the main peak and any impurity peaks observed in the HPLC chromatogram. Look for the protonated molecule [M+H]+ and other common adducts (e.g., [M+Na]+).
Protocol 3: Structural Confirmation by NMR Spectroscopy
Causality: NMR is the definitive technique for structural elucidation.[12][18] While HPLC and MS can suggest purity and identity, only NMR can confirm the precise arrangement of atoms, including the critical stereochemistry of the trans double bond.[19] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the molecule's covalent framework.[20]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized sample and the reference standard each in 0.6 mL of CDCl3.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
-
Analysis: Overlay the ¹H and ¹³C spectra of the synthesized sample with the reference standard. Any significant deviation in chemical shifts or the presence of additional signals in the synthesized sample's spectra indicates impurities.
Results and Comparative Data
All quantitative data should be summarized for a direct and objective comparison.
Chemical Structure
Caption: Structure of this compound.
Table 1: Comparative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area % |
| Reference Standard | 18.52 | 99.8% |
| Synthesized Sample | 18.51 | 99.2% |
| Impurity 1 (Synth.) | 17.88 | 0.6% |
| Impurity 2 (Synth.) | 19.23 | 0.2% |
Table 2: LC-MS Molecular Weight Confirmation
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ | Tentative ID |
| Main Peak (Synth.) | 18.51 | 641.5 | 641.1 | This compound |
| Impurity 1 | 17.88 | 641.5 | - | Isomeric Impurity |
| Impurity 2 | 19.23 | 527.4 | - | Mono-TBDMS-trans-calcipotriol |
Table 3: Key ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| Vinyl H (C6-H) | 6.35 | 6.35 |
| Vinyl H (C7-H) | 6.01 | 6.01 |
| CH-OTBDMS (C1, C3) | ~4.08 | ~4.08 |
| Methyl (C18-H) | 0.55 | 0.55 |
| TBDMS (Si-C(CH₃)₃) | 0.88 | 0.88 |
| TBDMS (Si-(CH₃)₂) | 0.06 | 0.06 |
Discussion and Interpretation
The primary objective is to ascertain if the synthesized material is chemically equivalent to the reference standard.
-
HPLC Analysis: The synthesized sample exhibits a high purity of 99.2% by area. The main peak's retention time (18.51 min) is in excellent agreement with the reference standard (18.52 min), providing strong evidence of identity. However, two minor impurities are detected.
-
LC-MS Analysis: The mass spectrum of the main peak confirms its identity, with the observed protonated molecule [M+H]⁺ at m/z 641.5 matching the expected value for this compound. Impurity 1 shows the same molecular weight, strongly suggesting it is an isomer, potentially the cis-isomer or another diastereomer. Impurity 2, with an [M+H]⁺ of 527.4, corresponds to the loss of one TBDMS group (641.1 - 114.2 = 526.9), indicating incomplete protection or premature deprotection.
-
NMR Analysis: The ¹H and ¹³C NMR spectra of the synthesized sample are virtually superimposable upon the reference standard's spectra, confirming the overall molecular structure, including the key trans configuration of the C22-C23 double bond. The characteristic signals for the vinyl protons, the protons on carbons bearing the TBDMS groups, and the silyl protecting groups themselves are all present at the correct chemical shifts.[19] Close inspection of the baseline and integration of minor peaks would be necessary to correlate them with the impurities found in the HPLC trace.
Conclusion
The synthesized batch of this compound demonstrates high purity (99.2%) and its primary component is structurally identical to the certified reference standard. The orthogonal analytical approach successfully confirmed the compound's identity and elucidated the nature of the minor impurities present. The primary impurity is isomeric, while a secondary impurity arises from incomplete silylation. Based on these results, the synthesized material may be suitable for progression to the next synthetic step, depending on the acceptance criteria and the potential for these specific impurities to be removed in subsequent purification stages. This rigorous, multi-technique evaluation provides a high degree of confidence in the quality of the synthetic intermediate, upholding the principles of scientific integrity and ensuring the final API will meet the required specifications.
References
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Bhogadi, R. K., & Satyanarayana, A. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry. [Link]
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SynZeal. (n.d.). Calcipotriol Impurities. SynZeal. [Link]
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European Medicines Agency. (n.d.). Quality: impurities. EMA. [Link]
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Semantic Scholar. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. [Link]
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Rocha, K. X., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS. [Link]
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Veeprho. (n.d.). Calcipotriol Monohydrate Working Standard. [Link]
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ResearchGate. (n.d.). Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate. [Link]
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BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
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MDPI. (n.d.). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. [Link]
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Kingston University London. (n.d.). Comprehensive analysis of vitamin D analogues: Rapid LC-MS/MS method for quantification of eight metabolites and two epimers. [Link]
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PubMed Central. (2012). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. [Link]
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ORBi. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. [Link]
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ResearchGate. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. [Link]
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ResearchGate. (2012). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. [Link]
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PubMed. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. [Link]
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Taylor & Francis Online. (2022). Environmental benign analytical quality by design and UPLC method development for Betamethasone and Calcipotriene in ointment. [Link]
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PubMed. (2023). Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization. [Link]
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Comparative analysis of calcipotriol and other vitamin D3 analogues in clinical studies.
A Comparative Guide to Calcipotriol and Vitamin D3 Analogues in Clinical Research
Authored for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of calcipotriol and other prominent vitamin D3 analogues used in the topical treatment of plaque psoriasis. Moving beyond a simple recitation of facts, we will explore the causal mechanisms, comparative clinical performance, and the experimental frameworks used to validate these therapeutic agents. Our focus is on providing actionable insights for the scientific community, grounded in robust clinical data.
The Mechanistic Foundation: Vitamin D Receptor Signaling in Keratinocytes
The therapeutic effect of all vitamin D3 analogues is predicated on their interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor highly expressed in skin cells, including keratinocytes, fibroblasts, and immune cells.[1][2][3] The pathophysiology of psoriasis involves epidermal hyperproliferation, abnormal keratinocyte differentiation, and significant inflammation.[3] Vitamin D3 analogues directly counter these processes.
The binding of a vitamin D analogue (the ligand) to the VDR in the cytoplasm initiates a cascade of molecular events.[4] The ligand-VDR complex translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5][6] This binding modulates gene transcription, leading to the desired therapeutic effects:
-
Inhibition of Keratinocyte Proliferation: Downregulation of genes that promote cell growth.[2][7]
-
Promotion of Keratinocyte Differentiation: Upregulation of genes involved in the normal maturation of skin cells, such as involucrin and transglutaminase.[2]
-
Immunomodulation: Suppression of pro-inflammatory cytokines, which are key drivers of the psoriatic inflammatory response.[8]
Caption: Vitamin D Receptor (VDR) Signaling Pathway in Keratinocytes.
Comparative Profiles of Key Vitamin D3 Analogues
While all analogues share a common mechanism, their molecular structures are intentionally modified to optimize the therapeutic window—maximizing local efficacy in the skin while minimizing systemic side effects, primarily the disruption of calcium metabolism.
| Analogue | Type | VDR Affinity | Effect on Calcium Metabolism |
| Calcitriol | Naturally Occurring Active Vitamin D3 | High | High[9][10] |
| Calcipotriol | Synthetic Analogue | Similar to Calcitriol[7] | 100-200 times lower than Calcitriol[7][11] |
| Tacalcitol | Synthetic Analogue | High | Low[12] |
| Maxacalcitol | Synthetic Analogue | High | Low[13] |
Calcipotriol (Calcipotriene)
Calcipotriol is a synthetic analogue and arguably the most extensively studied and widely prescribed topical vitamin D3 derivative for psoriasis.[7][14] Its key innovation was the structural modification that dramatically reduces its impact on systemic calcium levels compared to calcitriol, allowing for the application of therapeutically effective doses with a much wider safety margin.[7][11]
-
Clinical Efficacy: Numerous double-blind, randomized controlled trials have established the efficacy of calcipotriol. In a foundational vehicle-controlled study, calcipotriol ointment (50 µg/g) applied twice daily for four weeks resulted in a mean Psoriasis Area and Severity Index (PASI) reduction from 14.2 to 6.3, compared to a reduction from 14.1 to 9.2 with placebo.[15] Long-term studies have confirmed its sustained efficacy and safety for periods up to six months.[16]
-
Safety and Tolerability: The most common adverse effect is local skin irritation (e.g., burning, redness, pruritus), which can occur in up to 35% of patients, particularly in sensitive areas like the face or skin folds.[17] The risk of hypercalcemia is very low when used within the recommended maximum weekly dose (e.g., 100g/week).[7][12]
-
Combination Therapy: The combination of calcipotriol with a potent corticosteroid, such as betamethasone dipropionate (Cal/BDP), has become a cornerstone of topical therapy.[18][19] This combination demonstrates synergistic effects; the corticosteroid provides rapid anti-inflammatory action and reduces the irritation potential of calcipotriol, while calcipotriol addresses the keratinocyte dysregulation and may counteract steroid-induced skin atrophy.[8][19] Meta-analyses have shown that this fixed combination is significantly more effective than either agent used as monotherapy.[18][20][21]
Calcitriol
Calcitriol is the naturally occurring, hormonally active form of vitamin D3.[10] Its use in psoriasis treatment provided the initial proof-of-concept for VDR-targeted therapy.
-
Clinical Efficacy: Clinical trials have demonstrated that calcitriol ointment (3 µg/g) is an effective and safe treatment for mild to moderate plaque psoriasis.[17][22]
-
Safety and Tolerability: Due to its potent effects on systemic calcium, the concentration of calcitriol in topical formulations is lower than that of calcipotriol.[5] A key advantage of calcitriol is its lower irritation potential compared to other analogues.[17] This makes it a preferred option for treating psoriasis in sensitive areas such as the face, hairline, and flexural (intertriginous) areas.[17][23]
-
Comparative Performance: In a head-to-head study comparing calcitriol and calcipotriol in sensitive areas, both were effective, but calcitriol demonstrated significantly better cutaneous safety.[10] However, in treating plaque psoriasis on the trunk and limbs, calcipotriol has shown some advantages in efficacy and speed of action.[24]
Tacalcitol and Maxacalcitol
Tacalcitol and maxacalcitol are other synthetic analogues developed for psoriasis treatment.
-
Tacalcitol: A key feature of tacalcitol is its efficacy with once-daily application, which can improve patient adherence. In a double-blind trial comparing once-daily tacalcitol to twice-daily calcipotriol, both treatments were effective, though the mean reduction in the psoriasis sum score was greater in the calcipotriol group (5.05 vs. 4.03).[25]
-
Maxacalcitol: In vitro studies suggested maxacalcitol was more potent at suppressing keratinocyte proliferation than calcipotriol.[13] A dose-finding study found that maxacalcitol ointment (25 µg/g) applied once daily was significantly more effective than placebo, and the investigators' overall assessment rated it as more effective than once-daily calcipotriol.[13] A retrospective study comparing maxacalcitol and calcipotriol in combination with narrow-band UVB therapy found that calcipotriol led to a more rapid improvement and required a lower cumulative UVB dose.[26]
Quantitative Efficacy: A Summary of Clinical Trial Data
The following table summarizes key findings from comparative clinical studies. The primary endpoint often used is the Psoriasis Area and Severity Index (PASI), a tool that scores the severity of erythema, induration, and scaling, as well as the body surface area affected.[27][28][29] A 75% reduction from the baseline score (PASI 75) is a standard benchmark for efficacy in clinical trials.[30]
| Study / Comparison | Key Efficacy Endpoint & Findings | Conclusion |
| Calcipotriol vs. Vehicle [15] | Mean PASI Reduction: Calcipotriol reduced PASI from 14.2 to 6.3 vs. 14.1 to 9.2 for placebo (p < 0.001). | Calcipotriol is significantly more effective than its vehicle base. |
| Tacalcitol (once-daily) vs. Calcipotriol (twice-daily) [25] | Mean Sum Score Reduction: Calcipotriol showed a greater reduction (5.05) compared to tacalcitol (4.03). | Twice-daily calcipotriol was more effective than once-daily tacalcitol. |
| Maxacalcitol (once-daily) vs. Calcipotriol (once-daily) [13] | Investigator's Assessment: Maxacalcitol (25 µg/g) was rated as more effective than calcipotriol (P < 0.05). | Maxacalcitol may be more effective than calcipotriol with once-daily dosing. |
| Calcipotriol/Betamethasone (Cal/BDP) vs. Monotherapies [20][21] | Treatment Success: Meta-analysis found the probability of success was twice as high with Cal/BDP vs. calcipotriol alone. | Combination therapy is superior to monotherapy. |
| Calcitriol vs. Calcipotriol (Sensitive Areas) [23] | Safety/Tolerability: Calcitriol demonstrated significantly better cutaneous safety and was less irritating. | Calcitriol is a preferred agent for sensitive skin areas. |
Experimental Methodologies: Validating Performance
The validation of a new vitamin D3 analogue relies on a structured progression from in vitro assays to large-scale clinical trials.
Protocol 1: Standardized Phase III Clinical Trial Workflow
A robust Phase III, multicenter, randomized, double-blind, vehicle-controlled trial is the gold standard for confirming the efficacy and safety of a topical agent for psoriasis.[31][32]
Objective: To compare the efficacy and safety of a new Vitamin D3 Analogue (VDA) Ointment vs. Vehicle Ointment in patients with mild-to-moderate plaque psoriasis.
Methodology:
-
Patient Screening & Enrollment (4 weeks):
-
Inclusion Criteria: Adults (18+ years) with a clinical diagnosis of stable plaque psoriasis, affecting 5-10% of Body Surface Area (BSA), and a baseline PASI score between 5 and 12.[30][33]
-
Exclusion Criteria: Guttate, pustular, or erythrodermic psoriasis; use of other psoriasis therapies within specified washout periods; known disorders of calcium metabolism.
-
-
Randomization: Eligible patients are randomized (e.g., in a 2:1 ratio) to receive either the active VDA ointment or the vehicle ointment.
-
Treatment Period (12-16 weeks): [31]
-
Patients are instructed to apply a thin layer of the blinded study medication to all psoriatic lesions twice daily.
-
Weekly medication logs are maintained to monitor adherence and total quantity used.
-
-
Assessments:
-
Baseline, Week 4, Week 8, Week 12/16:
-
Primary Efficacy Endpoint: Psoriasis Area and Severity Index (PASI) score assessment.[27]
-
Secondary Efficacy Endpoints: Investigator's Global Assessment (IGA) score (e.g., proportion of patients achieving 'clear' or 'almost clear'), Body Surface Area (BSA) involvement.[29][34]
-
Safety Assessments: Monitoring of adverse events (especially local skin reactions), vital signs, and laboratory parameters (serum calcium, phosphate).
-
-
-
Follow-up (4 weeks): Post-treatment assessment to evaluate for any rebound or relapse of the disease.
Caption: Workflow of a Phase III Randomized Controlled Trial for Psoriasis.
Protocol 2: In Vitro VDR-Mediated Reporter Gene Assay
This cell-based assay is a crucial preclinical step to determine if a novel compound can functionally activate the VDR and trigger gene transcription.
Objective: To quantify the VDR agonist activity of a test compound compared to calcitriol.
Methodology:
-
Cell Culture: Utilize a human cell line (e.g., HEK293) stably co-transfected with two plasmids: one expressing the full-length human VDR and another containing a luciferase reporter gene under the control of a promoter with multiple VDREs.[6]
-
Cell Plating: Seed the reporter cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a reference agonist (calcitriol). Include a vehicle-only control.
-
Incubation: Incubate the plates for 18-24 hours to allow for VDR activation, reporter gene expression, and luciferase protein accumulation.[6]
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of VDR-mediated gene transcription.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) to quantify the compound's potency as a VDR agonist.
Conclusion and Strategic Insights
The development of vitamin D3 analogues, starting with calcitriol and evolving to calcipotriol and others, represents a significant advancement in dermatology. The comparative analysis reveals a clear strategic rationale in their design and clinical application:
-
Calcipotriol stands as a highly effective and well-validated agent, offering a potent therapeutic effect with a favorable systemic safety profile. Its primary limitation is local skin irritation.
-
Calcitriol serves a vital role for patients with psoriasis in sensitive areas where tolerability is paramount. Its lower irritation potential makes it a superior choice for facial and flexural psoriasis.[17]
-
Tacalcitol and Maxacalcitol offer alternative dosing regimens and potentially different efficacy profiles, expanding the therapeutic arsenal, although they are less commonly used than calcipotriol.
-
Combination Therapy with calcipotriol and a potent corticosteroid is now the standard of care for initiating topical treatment.[18] This approach maximizes efficacy, accelerates the clinical response, and improves overall tolerability, which is critical for patient adherence.[8][19]
For drug development professionals, the key challenge remains the optimization of the therapeutic index: enhancing anti-proliferative and anti-inflammatory activity while further minimizing both local irritation and any potential for systemic calcium effects. The established experimental workflows, from in vitro reporter assays to standardized Phase III trials, provide a clear and validated pathway for the evaluation of the next generation of VDR modulators.
Caption: Simplified Decision Logic for Topical Vitamin D3 Analogue Selection.
References
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Bikle, D. D. (2016). Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer. Frontiers in Physiology. [Link]
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Kragballe, K., Gjertsen, B. T., & De Hoop, D. (1992). Efficacy and safety of calcipotriol (MC 903) ointment in psoriasis vulgaris. A randomized, double-blind, right/left comparative, vehicle-controlled study. Journal of the American Academy of Dermatology, 27(6 Pt 1), 983–988. [Link]
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Cianferotti, L., & Bikle, D. (2014). The Vitamin D Receptor Is Required for Activation of cWnt and Hedgehog Signaling in Keratinocytes. PLoS ONE, 9(4), e94611. [Link]
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Bikle, D. D., & Oda, Y. (2016). Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer. Frontiers in Physiology, 7. [Link]
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Menter, A., & Griffiths, C. E. M. (2012). Topical vitamin D analogues alone or in association with topical steroids for psoriasis: a systematic review. Journal of the European Academy of Dermatology and Venereology, 26(Suppl 3), 1–11. [Link]
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van de Kerkhof, P. C. M. (1995). Biological activity of vitamin D analogues in the skin, with special reference to antipsoriatic mechanisms. British Journal of Dermatology, 132(5), 675–682. [Link]
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Kircik, L. H. (2006). Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris. Photodermatology, Photoimmunology & Photomedicine, 22(5), 247–251. [Link]
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In vivo efficacy of calcipotriol derived from Bis-TBDMS-trans-calcipotriol vs. standard calcipotriol.
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of standard calcipotriol versus a potential prodrug form, Bis-TBDMS-trans-calcipotriol, for the topical treatment of psoriasis. We will delve into the rationale behind using a prodrug approach, the anticipated impacts on pharmacokinetics and efficacy, and the experimental design required to validate these hypotheses.
Introduction: The Challenge of Topical Psoriasis Treatment
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes.[1][2] Calcipotriol, a synthetic analog of vitamin D3, is a first-line topical treatment for mild to moderate psoriasis.[3][4][5] Its therapeutic effect stems from its ability to bind to the vitamin D receptor (VDR), which modulates gene expression related to cell growth and immune responses.[6][7] Specifically, calcipotriol inhibits keratinocyte proliferation and promotes their normal differentiation, helping to resolve psoriatic plaques.[3][4]
Despite its proven efficacy, the formulation and delivery of calcipotriol present challenges. The molecule's stability is pH-dependent, complicating its formulation with other agents like corticosteroids which require an acidic environment.[8][9] Furthermore, optimizing its penetration through the stratum corneum to reach its target cells in the epidermis is crucial for maximizing therapeutic effect.
The Prodrug Hypothesis: this compound
This compound is a derivative of calcipotriol where the hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers.[10][11][12] In synthetic chemistry, TBDMS groups are commonly used as protecting groups for alcohols due to their steric bulk and stability under various conditions, yet they can be selectively removed.[13][14][15]
From a drug delivery perspective, this compound can be viewed as a prodrug of calcipotriol. The rationale for this approach is based on several key hypotheses:
-
Enhanced Lipophilicity and Skin Penetration: The bulky and non-polar TBDMS groups increase the lipophilicity of the calcipotriol molecule. This is expected to enhance its partitioning into the lipid-rich stratum corneum, the primary barrier to topical drug absorption.
-
Controlled Release: Once within the skin, the TBDMS groups would be cleaved by cutaneous enzymes, releasing the active calcipotriol in a sustained manner at the site of action.
-
Improved Stability: The protected hydroxyl groups may render the molecule less susceptible to degradation in topical formulations, potentially allowing for more versatile and stable product development.
The central hypothesis is that by improving skin penetration and providing a localized, sustained release of the active moiety, the this compound prodrug could exhibit superior or more prolonged in vivo efficacy compared to standard calcipotriol.
Mechanistic Pathway of Calcipotriol Action
The therapeutic effects of calcipotriol are mediated through the Vitamin D Receptor (VDR), a member of the steroid/thyroid hormone receptor superfamily.[5] The binding of calcipotriol to the VDR initiates a cascade of molecular events aimed at normalizing the psoriatic phenotype.
Caption: Proposed pathway for this compound delivery and action.
Comparative In Vivo Efficacy Evaluation: Experimental Design
To rigorously compare the in vivo efficacy of this compound and standard calcipotriol, a well-controlled preclinical study using a validated animal model of psoriasis is essential. The imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice is widely used as it recapitulates key features of human psoriasis, including epidermal hyperproliferation, parakeratosis, and immune cell infiltration driven by the IL-23/IL-17 axis.[1][16]
Experimental Workflow
Caption: Workflow for in vivo comparison in an imiquimod-induced psoriasis model.
Detailed Experimental Protocol
-
Animal Model Induction:
-
Use 8-week-old BALB/c or C57BL/6 mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days to induce psoriasis-like inflammation.[16]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., ointment base).
-
Group 2: Standard calcipotriol (e.g., 50 µg/g in vehicle).
-
Group 3: Equimolar concentration of this compound in vehicle.
-
-
Drug Administration:
-
Beginning on day 1 of IMQ application, topically apply the assigned treatment to the inflamed dorsal skin once daily.
-
-
Efficacy Assessment:
-
Macroscopic Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score (Psoriasis Area and Severity Index - PASI) will be the primary efficacy endpoint.[17]
-
Histopathology: At the end of the study, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Biomarker Analysis: Quantify the mRNA expression of key pro-inflammatory cytokines (e.g., IL-17A, IL-23) in skin homogenates using quantitative real-time PCR (qPCR).
-
Anticipated Results and Data Interpretation
The following table outlines the hypothetical data that would support the prodrug efficacy hypothesis.
| Parameter | Vehicle Control | Standard Calcipotriol | This compound (Prodrug) | Rationale for Anticipated Outcome |
| Mean PASI Score (Day 7) | 10.5 ± 1.2 | 5.2 ± 0.8 | 3.1 ± 0.6 | Superior reduction in clinical signs due to enhanced penetration and sustained drug release. |
| Epidermal Thickness (µm) | 120 ± 15 | 65 ± 10 | 45 ± 8 | Greater inhibition of keratinocyte hyperproliferation. |
| IL-17A mRNA (Fold Change) | 25 ± 4 | 12 ± 3 | 6 ± 2 | More potent suppression of the key inflammatory pathway. |
| Calcipotriol in Epidermis (ng/g at 24h) | N/A | 15 ± 4 | 45 ± 9 | Increased drug concentration at the target site due to enhanced delivery and conversion. |
Interpretation: A statistically significant improvement in the PASI score, coupled with reduced epidermal thickness and lower pro-inflammatory cytokine expression in the this compound group compared to the standard calcipotriol group, would provide strong evidence for the prodrug's superior in vivo efficacy. Higher measured levels of active calcipotriol in the epidermis of the prodrug-treated group would validate the proposed mechanism of enhanced delivery.
Conclusion and Future Directions
The use of this compound as a prodrug represents a promising strategy to enhance the topical delivery and in vivo efficacy of calcipotriol for the treatment of psoriasis. The increased lipophilicity is hypothesized to improve skin penetration, leading to higher local concentrations of the active drug and a more pronounced therapeutic effect. The experimental framework outlined in this guide provides a robust methodology for testing this hypothesis in a clinically relevant preclinical model.
Positive results from such a study would warrant further investigation into the formulation optimization, safety profile, and metabolic pathway of this compound, paving the way for a potentially more effective next-generation topical therapy for psoriasis.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Bis-TBDMS-trans-calcipotriol
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of Bis-TBDMS-trans-calcipotriol. Our focus is on ensuring laboratory safety and environmental stewardship by synthesizing regulatory standards with practical, field-proven insights. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Scientific Rationale: Understanding the Hazard Profile
Safety Data Sheets (SDS) for calcipotriol consistently classify it as a highly hazardous substance, with hazard statements indicating it is fatal if swallowed, in contact with skin, or if inhaled, and causes damage to organs through prolonged or repeated exposure.[3][4][5] The TBDMS protecting groups can be cleaved under various conditions, including acidic environments or in the presence of fluoride ions, which could regenerate the highly toxic parent compound.[6][7][8] Therefore, from a safety and regulatory standpoint, This compound must be handled and disposed of with the same level of caution as the active calcipotriol API.
All waste containing this compound is considered hazardous pharmaceutical waste and must not be disposed of via standard trash or sanitary sewer systems.[9][10][11][12]
At-a-Glance Disposal Summary
For quick reference, the table below summarizes the essential disposal protocols for various waste streams containing this compound.
| Waste Stream | Primary Hazard(s) | Recommended Container | Disposal Method |
| Pure Solid Compound | High Toxicity, Potent Pharmaceutical | Labeled, sealed, and compatible hazardous waste container. | Collection by a certified Environmental Health & Safety (EH&S) hazardous waste management service.[9][13] |
| Solutions in Non-Halogenated Solvents | High Toxicity, Flammability | Labeled hazardous waste container for flammable liquids. | Segregate as "Flammable Organic Waste." Collection by EH&S hazardous waste service.[14] |
| Solutions in Halogenated Solvents | High Toxicity, Environmental Hazard | Labeled hazardous waste container for halogenated solvents. | Segregate as "Halogenated Organic Waste." Collection by EH&S hazardous waste service.[14] |
| Aqueous Solutions & HPLC Waste | High Toxicity, Aquatic Toxicity | Labeled hazardous waste container for aqueous waste. | Segregate as "Aqueous Hazardous Waste." Do not pour down the drain.[11][12] Collection by EH&S service. |
| Contaminated Labware (solid waste) | Residual High Toxicity | Labeled, sealed hazardous waste container (e.g., drum or pail). | Collect all contaminated items (gloves, pipette tips, vials, etc.) as solid hazardous waste. Collection by EH&S. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is critical for ensuring safety. Under no circumstances should in-lab chemical neutralization or deprotection be attempted as a disposal method. This would generate the highly toxic calcipotriol and complicate the waste stream.
Protocol 4.1: Preparing for Disposal
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[3]
-
Designated Area: All waste handling and consolidation should occur in a designated area, preferably within a certified chemical fume hood.[3]
-
Waste Minimization: As a best practice, order and use the minimum quantity of the chemical required for your research to reduce the volume of waste generated.[9][14]
Protocol 4.2: Managing Liquid Waste
-
Segregation: Do not mix different waste streams. Use separate, dedicated containers for halogenated, non-halogenated, and aqueous waste.[13][14] Mixing incompatible waste can lead to dangerous chemical reactions.[13]
-
Container Selection: Use only approved, leak-proof hazardous waste containers with secure screw caps. Ensure the container material is compatible with the solvent.[13][14]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. Clearly list all chemical constituents by name, including this compound, and their approximate percentages or volumes.[9] An accurate chemical inventory is a regulatory requirement and essential for safe disposal.
-
Storage: Keep waste containers closed at all times except when adding waste.[9][10] Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and high-traffic areas.[9][13]
Protocol 4.3: Managing Solid Waste
-
Collection: Collect all materials that have come into contact with this compound. This includes:
-
Weighing papers and boats.
-
Contaminated gloves, bench paper, and wipes.
-
Used pipette tips and disposable plasticware.
-
Empty stock vials.
-
-
Containerization: Place all solid waste into a dedicated, clearly labeled "Solid Hazardous Waste" container, such as a lined drum or a puncture-resistant pail.
-
Empty Stock Vials: An empty container that held an acute hazardous waste (which calcipotriol would be considered) must be triple-rinsed with a suitable solvent.[10] The rinseate must be collected and disposed of as liquid hazardous waste.[10] After rinsing, the container can be managed as solid waste.
Protocol 4.4: Arranging for Final Disposal
-
Contact EH&S: Once a waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management office to schedule a pickup.[9][10][13]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to external facilities. This must be handled by trained EH&S staff.[10]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Report: Notify your laboratory supervisor and institutional EH&S office immediately.
-
Clean-up: Do not attempt to clean a significant spill unless you are trained and equipped to do so. For minor spills, use a chemical spill kit with appropriate absorbent materials. All cleanup materials must be disposed of as solid hazardous waste.[10]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15]
Always have the Safety Data Sheet for the parent compound, calcipotriol, available for emergency responders.[4]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis-TBDMS-trans-calcipotriol
As a potent synthetic analog of Vitamin D, Bis-TBDMS-trans-calcipotriol demands a rigorous and well-defined safety protocol to protect laboratory personnel from inadvertent exposure.[1][2] While a specific Safety Data Sheet (SDS) for this protected form of calcipotriol is not consistently available, its structural relationship to calcipotriol—a compound used to regulate skin cell growth—necessitates that it be handled as a potent pharmaceutical compound with potential biological activity.[1][3]
This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a foundational safety philosophy. Our approach is grounded in the widely recognized Hierarchy of Controls, a framework that prioritizes systemic safety measures over sole reliance on personal barriers.[4][5]
The Foundational Principle: A Hierarchy of Safety Controls
Before we address specific articles of Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense. A comprehensive safety strategy begins with engineering and administrative controls designed to minimize exposure risk at the source.[6][7]
Caption: The NIOSH Hierarchy of Controls, prioritizing safety measures.
-
Engineering Controls: The primary method for containing this compound is to physically isolate it from the researcher.[8] All handling of the solid, powdered form of this compound must occur within a containment device such as a glovebox isolator or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.[3][9] For solutions, procedures with the potential to generate aerosols (e.g., vortexing, sonicating) also require containment.[3]
-
Administrative Controls: These are the procedures and work practices that reduce exposure. Examples include restricting access to areas where the compound is handled, providing rigorous training on handling potent compounds, and establishing clear decontamination and waste disposal protocols.[6]
Essential Personal Protective Equipment (PPE) Protocol
Only after implementing robust engineering and administrative controls should you select PPE. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Basis and Conditions for Use |
| Respiratory | NIOSH-approved air-purifying respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) with HEPA filters.[3][10] | Required for: Handling the solid/powder form, any procedure with the potential for aerosolization, cleaning spills, or when engineering controls are insufficient.[3][11] A surgical mask offers no protection from chemical particulates.[12] |
| Hand | Double gloves (impervious, chemical-resistant, powder-free).[3][13] | Inner Glove: Nitrile. Outer Glove: Nitrile or other material with demonstrated resistance. Change outer gloves frequently and immediately if contamination is suspected. For prolonged contact, use gloves with a breakthrough time of >240 minutes.[3] |
| Eye/Face | Safety glasses with side shields or chemical splash goggles.[3] A full-face shield should be used in addition to goggles if there is a significant splash risk.[13] | Required for all handling operations. Standard prescription glasses are not a substitute for safety glasses. |
| Body | Disposable, low-permeability gown with a solid front that closes in the back.[12] | A standard cloth lab coat is insufficient. The gown should have long sleeves with tight-fitting knit or elastic cuffs.[12] For larger quantities or spill cleanup, disposable coveralls ("bunny suits") are recommended.[12] |
| Foot | Chemical-resistant shoe covers. | Required when handling the compound to prevent tracking contamination out of the designated work area.[3] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Don the first shoe cover, then cross the leg and don the second.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown/Coverall: Don the disposable gown, ensuring it is closed securely in the back.
-
Respirator: Perform a seal check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the cuffs of the gown.
Step-by-Step Doffing (Removal) Protocol
This process is designed to systematically remove the most contaminated items first. It should be performed slowly and deliberately in a designated area.
-
Outer Gloves: Peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Coverall: Untie or unsnap the gown. Carefully peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Sanitize your inner gloves.
-
Goggles/Face Shield: Remove eye protection by handling the strap; avoid touching the front. Place in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it immediately.
-
Shoe Covers: Sit down if possible. Remove shoe covers one at a time, being careful not to touch the contaminated exterior.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Caption: Procedural flow for the safe removal (doffing) of PPE.
Operational and Disposal Plan
Safe handling extends beyond personal protection to include operational conduct and proper disposal of all contaminated materials.
General Handling Procedures
-
Avoid Contact: Avoid all direct personal contact with the compound.
-
Designated Area: All handling of this compound must be performed in a designated and clearly marked area.
-
Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands and other exposed skin thoroughly after completing work and before leaving the laboratory.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. Access to the area should be restricted. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE (including a PAPR) should perform decontamination.
Waste Disposal
All materials that come into contact with this compound are considered hazardous pharmaceutical waste and must be disposed of accordingly.[14][15]
-
Segregation: Use dedicated, clearly labeled, leak-proof containers for all contaminated waste, including gloves, gowns, shoe covers, pipette tips, and vials.
-
PPE Disposal: All disposable PPE worn while handling the compound must be disposed of as hazardous waste before leaving the work area.
-
Method: Do not dispose of this waste in standard lab trash or down the drain.[16] The required method of disposal for potent pharmaceutical compounds is typically high-temperature incineration by a licensed hazardous waste management company to ensure complete destruction of the active ingredient.[11][17] Adhere strictly to all federal, state, and local regulations for hazardous waste disposal.[15]
By integrating these engineering controls, personal protective measures, and rigorous operational protocols, you can build a self-validating system of safety that protects both the researcher and the integrity of the research itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
